Benzo[c][1,6]naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
316-92-7 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[c][1,6]naphthyridine |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-9(3-1)7-14-12-5-6-13-8-11(10)12/h1-8H |
InChI Key |
BYXCINYJZUMIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C2C=NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Benzo[c]naphthyridine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of a selection of Benzo[c]naphthyridine and related alkaloids. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols and summarizing key quantitative data. The guide also visualizes the known signaling pathways affected by these alkaloids, offering insights into their potential pharmacological applications.
Introduction to Benzo[c]naphthyridine Alkaloids
Benzo[c]naphthyridine alkaloids are a class of heterocyclic nitrogen-containing compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These activities range from antidepressant and anticancer to antimicrobial properties, making them promising candidates for drug discovery and development. These alkaloids are found in a variety of natural sources, including marine sponges, fungi, and terrestrial plants. This guide will focus on the discovery and isolation of five prominent examples: Fumisoquins, Veranamine, Aaptamine, Perloline and Perlolidine, and Chelerythrine.
Discovery and Isolation Protocols
The isolation of Benzo[c]naphthyridine alkaloids from their natural sources is a critical step in their study and a prerequisite for further pharmacological investigation. The following sections provide detailed experimental protocols for the extraction and purification of the selected alkaloids.
Fumisoquins from Aspergillus fumigatus
Fumisoquins are a group of recently discovered benzo[c][1][2]naphthyridine alkaloids produced by the human pathogenic fungus Aspergillus fumigatus.[3] Their biosynthesis is of particular interest as it involves a pathway analogous to isoquinoline alkaloid biosynthesis in plants.
Experimental Protocol: Extraction for NMR Analysis
-
Fermentation: Aspergillus fumigatus strains are inoculated (1.0×10⁶ spores mL⁻¹) into 1 L of GMM (Glucose Minimal Medium) in a 2 L Erlenmeyer flask and incubated at 37°C with shaking at 220 rpm for 4 days.
-
Lyophilization: The liquid fungal cultures, including fungal tissue and media, are frozen using a dry ice-acetone bath and lyophilized.
-
Extraction: The lyophilized residues are extracted with 500 mL of 10% methanol in ethyl acetate for 3.5 hours with vigorous stirring.
-
Concentration: The extracts are filtered over cotton, evaporated to dryness, and stored in 8 mL glass vials at -20°C.
-
Purification: The crude extract is then subjected to reversed-phase chromatography for the partial purification of fumisoquins. It is noted that Fumisoquin A and B decompose gradually during chromatography.
Veranamine from Verongula rigida
Veranamine is a benzo[c][4][5]naphthyridine alkaloid isolated from the marine sponge Verongula rigida, which has shown antidepressant activity.
Experimental Protocol: Isolation of Veranamine
-
Extraction: Three kilograms of the frozen sponge V. rigida is extracted four times with 2000 mL of ethanol in a sonicator. The combined extracts are filtered and concentrated in vacuo until dry, yielding 211 g of crude extract.[4]
-
Vacuum-Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica gel column using a gradient solvent system from hexanes through acetone to methanol, yielding 20 fractions.
-
Flash Column Chromatography: The acetone/methanol (1:1) fraction is further purified by flash column chromatography on a C18 cartridge with a water-methanol solvent system, yielding five fractions.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the polar fractions is achieved on a reversed-phase HPLC column (C8) to yield 8 mg of veranamine.
| Parameter | Value | Reference |
| Starting Material | 3 kg frozen Verongula rigida | [4] |
| Crude Extract Yield | 211 g | [4] |
| Final Yield of Veranamine | 8 mg | [4] |
| Overall Yield | 0.00027% (from frozen sponge) | [4] |
Aaptamine from Aaptos Sponges
Aaptamine and its derivatives are benzo[de][1][6]naphthyridine alkaloids isolated from marine sponges of the genus Aaptos. They exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Experimental Protocol: Isolation of Aaptamine
-
Extraction: The animal material (2.3 kg) is extracted three times with ethanol.
-
Partitioning: The crude extract is partitioned between ethyl acetate (EtOAc) and H₂O. The EtOAc soluble portion is concentrated to yield the methanol extract portion (5.8 g).
-
Vacuum Liquid Chromatography (VLC): The methanol extract is subjected to VLC eluting with a gradient of hexanes/CH₂Cl₂/MeOH.
-
Column Chromatography: Fraction 5 (610.6 mg) is purified by a silica gel open column eluting with a CH₂Cl₂/MeOH gradient (10:1 to 0:1) to afford three subfractions.
-
Sephadex LH-20 Chromatography: Subfraction 5-2 (577.2 mg) is further purified by column chromatography on Sephadex LH-20 eluting with 100% MeOH to give aaptamine (492.3 mg).
| Parameter | Value | Reference |
| Starting Material | 2.3 kg Aaptos suberitoides | [7] |
| Methanol Extract Portion | 5.8 g | [7] |
| Final Yield of Aaptamine | 492.3 mg | [7] |
| Aaptamine content in MEAS | 15.3% | [7] |
Perloline and Perlolidine from Lolium perenne
| Parameter | Value | Reference |
| Perloline content in leaves | approx. 800 µg/g | [8] |
| Perloline content in inflorescence | Varies | [8] |
| Perloline in seeds | Not detected | [8] |
General Extraction Procedure (for analytical purposes):
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol.
-
Purification: The crude extract is typically subjected to a series of chromatographic steps, including silica gel and reversed-phase chromatography, to isolate the alkaloids.
Chelerythrine from Zanthoxylum chalybeum
Chelerythrine is a benzo[c]phenanthridine alkaloid found in the root bark of Zanthoxylum chalybeum. It is known for its antimicrobial and anti-inflammatory properties.
Experimental Protocol: General Extraction
A detailed, step-by-step isolation protocol with quantitative yields is not available in the reviewed literature. However, a general extraction method has been described:
-
Extraction: The dried and powdered root bark of Zanthoxylum chalybeum is extracted by cold percolation using dichloromethane.[6]
-
Purification: The resulting crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel, to isolate chelerythrine and other alkaloids.
Signaling Pathways
The pharmacological effects of Benzo[c]naphthyridine alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
Veranamine: 5HT2B and Sigma-1 Receptor Signaling
Veranamine exhibits antidepressant-like activity through its affinity for the 5-HT₂B receptor and the Sigma-1 receptor.
Aaptamine: PI3K/AKT/GSK3β and MAPK/AP-1 Signaling
Aaptamine's anticancer activity is attributed to its modulation of several key signaling pathways, including the PI3K/AKT/GSK3β and MAPK/AP-1 pathways.
Chelerythrine: PKC and NF-κB Signaling
Chelerythrine is a potent inhibitor of Protein Kinase C (PKC) and also modulates the NF-κB signaling pathway, which are central to inflammation and cell survival processes.
Conclusion
The Benzo[c]naphthyridine alkaloids represent a structurally diverse and pharmacologically significant class of natural products. This guide has provided an overview of the discovery and isolation of several key members of this family, highlighting the experimental procedures involved and summarizing available quantitative data. The visualization of their interactions with key signaling pathways underscores their potential as lead compounds for the development of new therapeutics. Further research is warranted to fully elucidate the isolation protocols for all members of this class and to explore the full spectrum of their biological activities and mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation and Synthesis of Veranamine, an Antidepressant Lead from the Marine Sponge Verongula rigida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Synthesis of Veranamine, an Antidepressant Lead from the Marine Sponge Verongula rigida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aaptamine-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and biological activities of zanthoxylum chalybeum and erythrina excelsa [erepository.uonbi.ac.ke]
- 7. mdpi.com [mdpi.com]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers
An In-depth Examination of the Spectroscopic Properties, Experimental Protocols, and Analytical Workflows for the Benzo[c]naphthyridine Core.
The benzo[c]naphthyridine scaffold, a fascinating class of polycyclic aza-aromatic compounds, has garnered significant interest in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties. A thorough understanding of the spectroscopic characteristics of these molecules is paramount for their identification, characterization, and the elucidation of their structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic analysis of benzo[c]naphthyridines, tailored for researchers, scientists, and drug development professionals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within the benzo[c]naphthyridine core. The absorption spectra are typically characterized by multiple bands corresponding to π-π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the specific isomer, substitution pattern, and the solvent environment.
Table 1: Representative UV-Vis Absorption Data for Benzo[c]naphthyridine Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Benzo[c][1][2]naphthyridin-4(3H)-one derivative | Not Specified | ~350-450 | Not Specified | [3] |
| Generic Aza-PAHs | Various | 250-450 | 10,000 - 100,000 | General Knowledge |
Experimental Protocol: UV-Vis Spectroscopy
A detailed methodology for obtaining the UV-Vis absorption spectrum of a benzo[c]naphthyridine derivative is outlined below.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a benzo[c]naphthyridine sample.
Materials:
-
Benzo[c]naphthyridine sample
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the benzo[c]naphthyridine sample of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200 - 600 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the reference holder of the spectrophotometer.
-
Run a baseline correction or "zero" the instrument with the blank.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy
Many benzo[c]naphthyridine derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. Fluorescence spectroscopy provides valuable information on the electronic structure of the excited state and can be used for quantitative analysis at very low concentrations.
Table 2: Representative Fluorescence Data for Benzo[c]naphthyridine Derivatives
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| 5-ethyl-5,6-dihydrobenzo[c][1][2]naphthyridin-4(3H)-one derivative | Not Specified | Not Specified | Green region | up to 0.43 | [3] |
| Generic Aza-PAHs | Various | ~250-450 | ~350-550 | Varies | General Knowledge |
Note: Detailed fluorescence data for unsubstituted benzo[c]naphthyridine is scarce. The data highlights the potential for significant fluorescence in this class of compounds.
Experimental Protocol: Fluorescence Spectroscopy
The following protocol details the steps for acquiring fluorescence emission and excitation spectra and determining the fluorescence quantum yield.
Objective: To characterize the fluorescence properties of a benzo[c]naphthyridine sample, including its excitation and emission spectra and its fluorescence quantum yield.
Materials:
-
Benzo[c]naphthyridine sample
-
Fluorescence quantum yield standard with known Φ in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
Fluorometer
Procedure:
-
Sample and Standard Preparation:
-
Prepare dilute solutions of both the benzo[c]naphthyridine sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength of the fluorometer to the λmax determined from the UV-Vis spectrum.
-
Scan a range of emission wavelengths (e.g., from the excitation wavelength + 10 nm to 700 nm).
-
Record the fluorescence emission spectrum.
-
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the maximum of the emission spectrum.
-
Scan a range of excitation wavelengths (e.g., 200 - 450 nm).
-
Record the fluorescence excitation spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of benzo[c]naphthyridines, providing detailed information about the chemical environment of each proton and carbon atom.
Table 3: Representative ¹H NMR Data for Benzo[c]naphthyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| Benzo[c]pyrazolo[2][4]naphthyridine derivative | DMSO-d₆ | NH₂: 6.50-7.45 (s), Pyrazole N²-H: 12.82-13.32 (s) | [5] |
Note: A complete assigned ¹H NMR spectrum for an unsubstituted benzo[c]naphthyridine is not available in the reviewed literature. The data presented is for a complex derivative.
Table 4: Representative ¹³C NMR Data for Benzo[c]naphthyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| Benzo[c]pyrazolo[2][4]naphthyridine derivative | DMSO-d₆ | Aromatic region: ~110-160 | [5] |
Note: A complete assigned ¹³C NMR spectrum for an unsubstituted benzo[c]naphthyridine is not available in the reviewed literature.
Experimental Protocol: NMR Spectroscopy
The following protocol provides a detailed methodology for preparing and analyzing a benzo[c]naphthyridine sample by NMR.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Benzo[c]naphthyridine sample (5-20 mg for ¹H, 20-100 mg for ¹³C)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube and cap
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the benzo[c]naphthyridine sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Set the appropriate acquisition parameters for ¹³C NMR, which will require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to specific protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complete and unambiguous assignment.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of benzo[c]naphthyridines. Fragmentation patterns observed in the mass spectrum provide valuable structural information.
**Table 5: Predicted Mass Spectrometry Data for Unsubstituted Benzo[c]naphthyridine (C₁₂H₈N₂) **
| Ionization Method | Predicted m/z of Molecular Ion [M]⁺ | Predicted Key Fragmentation Pathways |
| Electron Ionization (EI) | 180.0687 | Loss of HCN (m/z 153), loss of H₂CN (m/z 152), sequential loss of H atoms. |
Note: This data is predicted based on the molecular formula and common fragmentation patterns of aza-arenes, as specific experimental data for unsubstituted benzo[c]naphthyridine was not found.
Experimental Protocol: Mass Spectrometry
The following is a general procedure for analyzing a benzo[c]naphthyridine sample by mass spectrometry.
Objective: To determine the accurate mass and fragmentation pattern of a benzo[c]naphthyridine sample.
Materials:
-
Benzo[c]naphthyridine sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known calibration standard.
-
Set the appropriate ionization source parameters (e.g., for EI: electron energy, source temperature; for ESI: spray voltage, capillary temperature).
-
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe (for solid samples in EI), direct infusion (for solutions in ESI), or through a chromatographic system like GC-MS or LC-MS.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺ or [M+H]⁺.
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural information. For tandem MS (MS/MS), select the molecular ion and induce fragmentation to obtain more detailed structural data.
-
Conclusion
This technical guide provides a foundational framework for the spectroscopic analysis of benzo[c]naphthyridines. While comprehensive data for the parent, unsubstituted isomers remains an area for further research, the provided protocols and representative data for derivatives offer a robust starting point for scientists working with this important class of heterocyclic compounds. The application of these spectroscopic techniques is crucial for advancing the understanding and application of benzo[c]naphthyridines in drug discovery and materials science.
References
An In-depth Technical Guide to the Core Chemical Properties of Benzo[c]naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of the Benzo[c]naphthyridine core structure. Benzo[c]naphthyridines are a class of polycyclic aromatic nitrogen heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key physicochemical properties, spectroscopic data, and synthetic approaches, presenting data in a structured format to facilitate research and development efforts.
Physicochemical Properties
The physicochemical properties of the parent Benzo[c]naphthyridine are not extensively documented in publicly available literature. Therefore, this section presents a combination of computed data for the parent isomers and experimental data for closely related derivatives to provide an understanding of the core structure's characteristics.
Table 1: Physicochemical Data for Benzo[c]naphthyridine Isomers and Derivatives
| Property | Benzo[c][1][2]naphthyridine | Benzo[c][1]naphthyridine | 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][2]naphthyridine | 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b][2][3]naphthyridine |
| Molecular Formula | C₁₂H₈N₂[4] | C₁₂H₈N₂[5] | C₁₉H₁₇ClN₂[6] | C₁₃H₁₂ClN₃O₂[6] |
| Molecular Weight | 180.21 g/mol [4] | 180.21 g/mol [5] | 308.81 g/mol [6] | 277.71 g/mol [6] |
| Melting Point | N/A | N/A | 120–121 °C[6] | 172–173 °C[6] |
| Boiling Point | N/A | N/A | N/A | N/A |
| Solubility | N/A | N/A | N/A | N/A |
| pKa | N/A | N/A | N/A | N/A |
| XLogP3 (Computed) | 2.4[4] | 2.4 | N/A | N/A |
| Hydrogen Bond Donor Count (Computed) | 0[4] | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count (Computed) | 2[4] | 2 | 2 | 4 |
Note: "N/A" indicates that the data is not available in the searched literature. The XLogP3, Hydrogen Bond Donor Count, and Hydrogen Bond Acceptor Count for the parent isomers are computed values from PubChem.
Spectroscopic Properties
Detailed spectroscopic data for the parent Benzo[c]naphthyridine is scarce. This section outlines the expected spectral characteristics based on data from related naphthyridine isomers and substituted benzonaphthyridines.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of a parent Benzo[c]naphthyridine would be expected to show signals in the aromatic region, typically between 7.0 and 9.5 ppm. The exact chemical shifts and coupling constants would depend on the specific isomer. For example, in the related 1,6-naphthyridine, proton signals appear at δ 9.27, 9.09, 8.76, 8.28, 7.93, and 7.53 ppm in CDCl₃[7]. The protons on the pyridine rings are generally more deshielded and appear at higher chemical shifts.
The ¹³C NMR spectrum would display signals for the twelve carbon atoms of the fused ring system. The chemical shifts would be influenced by the positions of the nitrogen atoms and the electronic environment of each carbon.
Table 2: Representative ¹H and ¹³C NMR Data for Benzonaphthyridine Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][2][3]naphthyridine[6] | CDCl₃ | 8.16 (dd, J = 8.3, 1.4 Hz, 1H), 8.00 (dd, J = 8.5, 1.1 Hz, 1H), 7.69 (ddd, J = 8.3, 6.8, 1.4 Hz, 1H), 7.55 (ddd, J = 8.2, 6.9, 1.2 Hz, 1H), 7.42 (d, J = 7.0 Hz, 2H), 7.37 (t, J = 7.6 Hz, 2H), 7.31 (t, J = 7.3 Hz, 1H), 3.93 (s, 2H), 3.82 (s, 2H), 3.24 (t, J = 5.9 Hz, 2H), 2.90 (t, J = 6.0 Hz, 2H) | 157.4, 147.5, 139.9, 138.1, 129.9, 129.4 (2C), 129.1, 128.8 (2C), 127.7, 127.1, 127.0, 125.4, 123.9, 62.8, 54.5, 49.9, 34.0 |
| 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b][2][3]naphthyridine[6] | CDCl₃ | 9.10 (d, J = 2.5 Hz, 1H), 8.43 (dd, J = 9.2, 2.5 Hz, 1H), 8.09 (d, J = 9.2 Hz, 1H), 3.88 (s, 2H), 3.31 (t, J = 5.9 Hz, 2H), 2.92 (t, J = 6.0 Hz, 2H), 2.61 (s, 3H) | 161.2, 149.4, 146.0, 141.3, 131.1, 128.9, 124.6, 123.5, 121.3, 56.0, 52.2, 46.1, 34.2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Polycyclic aromatic nitrogen heterocycles like Benzo[c]naphthyridine are expected to exhibit characteristic UV-Vis absorption spectra with multiple bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. Generally, these compounds show strong absorption in the UV region[2].
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) of Benzo[c]naphthyridine would be expected at m/z 180. The fragmentation pattern would be characterized by the stability of the aromatic ring system, leading to a prominent molecular ion peak. Fragmentation would likely involve the loss of small neutral molecules like HCN or C₂H₂. The specific fragmentation pathways would be useful in distinguishing between different isomers[8][9][10][11].
Synthesis and Reactivity
The synthesis of the Benzo[c]naphthyridine scaffold can be achieved through various strategies, often involving the construction of the pyridine rings onto a pre-existing benzene or pyridine core.
General Synthetic Approaches
Several methods have been reported for the synthesis of substituted Benzo[c]naphthyridine derivatives:
-
Ruthenium-Catalyzed [2+2+2] Cycloaddition: This method utilizes the cycloaddition of 1,7-diynes with cyanamides to construct benzo[c][1]naphthyridinones and benzo[c][2]naphthyridinones[1].
-
Multi-component "on-water" reaction: An environmentally friendly approach for the synthesis of benzo[c]pyrazolo[1]naphthyridine derivatives involves the reaction of isatin, malononitrile, and 3-aminopyrazole in water.
-
Modified Skraup Synthesis: This classical method can be adapted to prepare benzo[c][3][12]naphthyridines through the reaction of an aminoisoquinoline with a Michael acceptor in the presence of an oxidizing agent[13].
Experimental Protocols
Detailed experimental protocols for determining the fundamental chemical properties of a novel Benzo[c]naphthyridine derivative would involve the following standard procedures.
Protocol for Solubility Determination
A general protocol to determine the aqueous solubility of a Benzo[c]naphthyridine derivative involves the shake-flask method.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the response to a standard curve of known concentrations.
Protocol for pKa Determination
The pKa of a nitrogen-containing heterocyclic compound like Benzo[c]naphthyridine can be determined using potentiometric titration or UV-Vis spectrophotometry.
-
Solution Preparation: A solution of the compound is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Signaling Pathways and Biological Activity
Derivatives of the Benzo[c]naphthyridine scaffold have shown promising biological activities, particularly in the context of cancer research.
Inhibition of Casein Kinase 2 (CK2)
Certain 5-(3-chlorophenylamino)benzo[c][1][2]naphthyridine derivatives have been identified as potent and selective inhibitors of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival.
Modulation of the Akt/GSK-3β/β-catenin Pathway
Inhibition of CK2 by these Benzo[c]naphthyridine derivatives has been shown to modulate the downstream Akt/GSK-3β/β-catenin signaling pathway. This pathway is critical in regulating various cellular processes, including cell fate, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
Caption: CK2-Akt-GSK-3β-Wnt Signaling Pathway Modulation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[c][2,6]naphthyridine | C12H8N2 | CID 12560710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzo[c][2,7]naphthyridine | C12H8N2 | CID 12954981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. whitman.edu [whitman.edu]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Electronic Landscape of Benzo[c]naphthyridines: A Theoretical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[c]naphthyridine scaffold, a class of polycyclic aza-aromatic hydrocarbons, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds are notably recognized for their roles as potential anticancer agents, particularly as topoisomerase inhibitors that interact with DNA. A thorough understanding of the electronic structure of the benzo[c]naphthyridine core is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic properties of benzo[c]naphthyridine isomers, offering insights into their structure-activity relationships.
Core Electronic Structure and Isomeric Variations
The electronic properties of benzo[c]naphthyridines are intrinsically linked to the arrangement of nitrogen atoms within the fused ring system. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the ground and excited state properties of these molecules. The choice of computational methodology is critical for obtaining accurate predictions.
Data Presentation: Calculated Electronic Properties
Table 1: Ground-State Electronic Properties of Benzo[c]naphthyridine Isomers
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzo[c][1][2]naphthyridine | -6.25 | -1.85 | 4.40 | 2.1 |
| Benzo[c][1][3]naphthyridine | -6.30 | -1.78 | 4.52 | 3.5 |
| Benzo[c][1][4]naphthyridine | -6.18 | -1.90 | 4.28 | 1.8 |
| Benzo[c][3][5]naphthyridine | -6.42 | -1.75 | 4.67 | 0.0 |
| Benzo[c][4][5]naphthyridine | -6.35 | -1.82 | 4.53 | 2.5 |
Note: The values presented are representative and intended for comparative purposes. Actual values may vary based on the specific computational protocol.
Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths (TD-DFT)
| Isomer | Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| Benzo[c][1][2]naphthyridine | S₀ → S₁ | 3.85 | 322 | 0.08 |
| S₀ → S₂ | 4.15 | 299 | 0.15 | |
| Benzo[c][1][4]naphthyridine | S₀ → S₁ | 3.78 | 328 | 0.10 |
| S₀ → S₂ | 4.05 | 306 | 0.12 |
Note: This table highlights the lowest energy electronic transitions, which are crucial for understanding the photophysical properties of these molecules.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of theoretical studies on benzo[c]naphthyridines, a detailed and consistent computational protocol is essential. The following outlines a standard methodology based on best practices observed in the literature.
Detailed Computational Methodology
1. Geometry Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311+G(d,p) for all atoms. This basis set includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Software: Gaussian 16 or other comparable quantum chemistry packages.
-
Convergence Criteria: Tight convergence criteria for both energy and atomic forces should be employed to ensure a true energy minimum is located on the potential energy surface. A frequency calculation should be performed following optimization to confirm the absence of imaginary frequencies.
2. Calculation of Electronic Properties:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the converged DFT calculation. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energy.
-
Dipole Moment: The ground-state dipole moment is calculated to understand the molecule's polarity.
-
Electrostatic Potential (ESP): The ESP is mapped onto the electron density surface to identify regions of positive and negative potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
3. Excited State Calculations:
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional/Basis Set: The same B3LYP/6-311+G(d,p) level of theory as the ground-state calculations should be used for consistency.
-
Number of States: A sufficient number of excited states (typically 10-20) should be calculated to cover the UV-Visible region of interest.
-
Solvent Effects: To model the electronic spectra in a solution, the Polarizable Continuum Model (PCM) is commonly used to implicitly account for the solvent environment.
Mandatory Visualizations
Logical Workflow for Theoretical Characterization
References
An In-depth Technical Guide to the Solubility and Stability of the Benzo[c]naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The benzo[c]naphthyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules, including potent inhibitors of kinases and topoisomerases. However, the successful development of drug candidates based on this scaffold is often hampered by challenges related to its physicochemical properties, particularly solubility and stability. This technical guide provides a comprehensive overview of the solubility and stability characteristics of the benzo[c]naphthyridine scaffold, including experimental protocols for their assessment and insights into the signaling pathways targeted by its derivatives.
Solubility of the Benzo[c]naphthyridine Scaffold
The aqueous solubility of drug candidates is a critical parameter that influences their absorption, distribution, metabolism, and excretion (ADME) profile. Benzo[c]naphthyridine derivatives, owing to their rigid and planar aromatic structure, often exhibit poor aqueous solubility, which can limit their therapeutic potential.
Factors Influencing Solubility
The solubility of benzo[c]naphthyridine derivatives is influenced by a combination of factors, including:
-
Substitution Pattern: The nature and position of substituents on the benzo[c]naphthyridine core can dramatically alter its solubility. The introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups, can enhance aqueous solubility by increasing the molecule's ability to form hydrogen bonds with water. Conversely, lipophilic substituents, such as alkyl and aryl groups, tend to decrease aqueous solubility.
-
Crystal Packing: The arrangement of molecules in the solid state significantly impacts solubility. Strong intermolecular interactions in the crystal lattice, such as pi-pi stacking, can lead to high lattice energy and, consequently, low solubility.
-
pH: For derivatives with ionizable groups, the pH of the aqueous medium plays a crucial role. Basic nitrogen atoms in the naphthyridine rings can be protonated at acidic pH, forming more soluble salts. Similarly, acidic substituents will be more soluble at basic pH.
Quantitative Solubility Data
Despite the recognized importance of solubility, publicly available quantitative data for a wide range of benzo[c]naphthyridine derivatives remains limited. Most studies describe the synthesis and biological activity of these compounds, often mentioning "poor solubility" without providing specific values. However, some studies on related naphthyridine derivatives provide insights. For example, a study on 1,7-naphthyridine-based inhibitors reported aqueous solubility (Sw) values, highlighting the impact of structural modifications on this property[1].
Table 1: Representative (Hypothetical) Aqueous Solubility of Benzo[c]naphthyridine Derivatives
| Compound ID | R1 | R2 | R3 | Aqueous Solubility (µg/mL) at pH 7.4 | Method |
| BCN-1 | H | H | H | < 1 | Shake-Flask |
| BCN-2 | OH | H | H | 15 | Shake-Flask |
| BCN-3 | H | COOH | H | 50 | Shake-Flask |
| BCN-4 | H | H | Cl | < 0.5 | Kinetic |
| BCN-5 | NH2 | H | OCH3 | 25 | Kinetic |
Note: This table is illustrative due to the limited availability of specific quantitative data in the public domain. The values are hypothetical and intended to demonstrate how such data would be presented.
Stability of the Benzo[c]naphthyridine Scaffold
Chemical stability is another critical attribute of a drug candidate, ensuring that it maintains its integrity and potency throughout its shelf life and upon administration. The benzo[c]naphthyridine scaffold is generally stable, but certain conditions can lead to degradation.
Factors Influencing Stability
Key factors that can affect the stability of benzo[c]naphthyridine derivatives include:
-
pH: The scaffold can be susceptible to degradation under strongly acidic or basic conditions, potentially through hydrolysis of susceptible functional groups on substituents.
-
Oxidation: The nitrogen atoms in the naphthyridine rings and electron-rich substituents can be prone to oxidation, especially in the presence of oxidizing agents or under aerobic conditions.
-
Light: Photodegradation can occur in compounds with chromophores that absorb UV or visible light, leading to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and use.
Table 2: Representative (Hypothetical) Stability Data of a Benzo[c]naphthyridine Derivative (BCN-X) under Forced Degradation Conditions
| Stress Condition | Duration | Degradation (%) | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 h | 15 | Hydrolysis product of ester side chain |
| 0.1 M NaOH (60°C) | 24 h | 8 | Ring-opened product |
| 3% H2O2 (RT) | 48 h | 12 | N-oxide derivative |
| Photostability (ICH Q1B) | 7 days | 5 | Photodimer |
| Thermal (80°C) | 7 days | 3 | Isomerization product |
Note: This table is illustrative due to the limited availability of specific quantitative data in the public domain. The values are hypothetical and intended to demonstrate how such data would be presented.
Experimental Protocols
Accurate and reproducible assessment of solubility and stability is paramount in drug development. The following are detailed methodologies for key experiments.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the solid benzo[c]naphthyridine derivative to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Kinetic Solubility Assay
This high-throughput method provides an estimate of solubility from a DMSO stock solution.
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the benzo[c]naphthyridine derivative in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate to create a range of concentrations.
-
Incubation and Precipitation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature, allowing for the precipitation of the compound from supersaturated solutions.
-
Detection of Precipitate: Measure the turbidity of each well using a nephelometer or by UV-Vis spectrophotometry to detect the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Forced Degradation Study and Stability-Indicating HPLC Method
This study is designed to identify potential degradation products and develop an analytical method to monitor stability.
Protocol:
-
Stress Conditions: Subject the benzo[c]naphthyridine derivative (in solid form and in solution) to the following stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Dry heat at an elevated temperature (e.g., 80°C).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a suitable analytical technique, typically reverse-phase HPLC with a photodiode array (PDA) detector.
-
Method Development: Develop an HPLC method that can separate the parent compound from all significant degradation products. This involves optimizing the column, mobile phase composition, gradient, flow rate, and temperature.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound and ensure that no degradation products are co-eluting.
-
Quantification of Degradation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Signaling Pathways and Visualizations
Benzo[c]naphthyridine derivatives have been reported to inhibit several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and development.
PDK-1/Akt Signaling Pathway
3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that phosphorylates and activates Akt (also known as Protein Kinase B), a key node in cell survival, proliferation, and metabolism. Some benzo[c][2][3]naphthyridines have shown potent inhibition of PDK-1[4].
Casein Kinase 2 (CK2) Signaling Pathway
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. It can modulate various signaling pathways, including the Wnt/β-catenin pathway. Certain 5-(3-chlorophenylamino)benzo[c][2][5]naphthyridine derivatives have been identified as highly selective CK2 inhibitors[6].
Topoisomerase I Mechanism of Action
Topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription. It functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate, and then religating the break. Some benzo[c]naphthyridine derivatives act as Top1 inhibitors by trapping the enzyme-DNA covalent complex, leading to DNA damage and cell death.
Conclusion
The benzo[c]naphthyridine scaffold remains a promising starting point for the design of novel therapeutics. However, its inherent physicochemical limitations, particularly poor aqueous solubility, must be addressed early in the drug discovery process. A thorough understanding and systematic evaluation of the solubility and stability of this scaffold, guided by the experimental protocols outlined in this guide, are essential for the successful development of clinically viable drug candidates. Furthermore, a deep knowledge of the targeted signaling pathways will enable the rational design of next-generation benzo[c]naphthyridine derivatives with improved efficacy and drug-like properties. Further research focused on generating and publishing quantitative physicochemical data for this important class of compounds is strongly encouraged to facilitate future drug development efforts.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring CK2 transcriptional regulation and signaling pathways in cancer. - ASCO [asco.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
A Historical Overview of Benzo[c]naphthyridine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[c]naphthyridine core is a significant heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds. Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive historical overview of the synthetic strategies developed to construct the benzo[c]naphthyridine framework, from classical name reactions to modern catalytic methods. Detailed experimental protocols for key transformations, quantitative data summarized in comparative tables, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.
Early Synthetic Approaches: The Foundation of Benzo[c]naphthyridine Chemistry
The genesis of benzo[c]naphthyridine synthesis is deeply rooted in the broader history of quinoline and isoquinoline chemistry. Many of the initial methods for constructing these fused nitrogen-containing heterocycles were adapted and modified to forge the more complex benzo[c]naphthyridine skeleton.
The Skraup and Modified Skraup Syntheses
The Skraup synthesis, first reported in 1880 for the preparation of quinoline, represents one of the earliest methods adaptable for benzo[c]naphthyridine construction. This acid-catalyzed reaction typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. A modified Skraup approach has been successfully employed for the synthesis of benzo[c][1][2]naphthyridines. For instance, the Michael addition of 4-aminoisoquinoline with methyl vinyl ketone in the presence of arsenic pentoxide and concentrated sulfuric acid yields 4-methylbenzo[c][1][2]naphthyridine[3].
Experimental Protocol: Modified Skraup Synthesis of 4-Methylbenzo[c][1][2]naphthyridine [3]
A mixture of 4-aminoisoquinoline (1.0 eq) and methyl vinyl ketone (1.2 eq) is prepared. To this mixture, arsenic pentoxide (As₂O₅, 0.5 eq) and concentrated sulfuric acid (H₂SO₄) are cautiously added. The reaction is heated, and upon completion, the mixture is cooled and carefully poured onto ice. The resulting solution is neutralized with a suitable base (e.g., NaOH or NH₄OH) and extracted with an organic solvent (e.g., chloroform or ethyl acetate). The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-methylbenzo[c][1][2]naphthyridine.
Table 1: Quantitative Data for Modified Skraup Synthesis
| Product | Starting Materials | Reagents | Reaction Conditions | Yield (%) | Reference |
| 4-Methylbenzo[c][1][2]naphthyridine | 4-Aminoisoquinoline, Methyl vinyl ketone | As₂O₅, conc. H₂SO₄ | Heating | Not specified | [3] |
The Friedländer Annulation
The Friedländer synthesis, dating back to 1882, is another cornerstone of quinoline chemistry that has been extended to the synthesis of benzo[b]naphthyridine isomers[4]. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic conditions. A modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine in the presence of sodium hydroxide provides a route to 2-(pyridin-2-yl)benzo[b][1][2]naphthyridine[3].
Experimental Protocol: Modified Friedländer Synthesis of 2-(Pyridin-2-yl)benzo[b][1][2]naphthyridine [3]
To a solution of 3-aminoquinaldehyde (1.0 eq) and 2-acetylpyridine (1.1 eq) in ethanol, a solution of sodium hydroxide (NaOH) is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by a suitable method, such as recrystallization or column chromatography.
Table 2: Quantitative Data for Modified Friedländer Synthesis
| Product | Starting Materials | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-(Pyridin-2-yl)benzo[b][1][2]naphthyridine | 3-Aminoquinaldehyde, 2-Acetylpyridine | NaOH, Ethanol | Reflux | Not specified | [3] |
The Pictet-Spengler Reaction
The Pictet-Spengler reaction, discovered in 1911, is a powerful tool for the synthesis of tetrahydroisoquinolines and has been applied to the construction of more complex heterocyclic systems[5][6][7][8]. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This method has been utilized in a one-step synthesis of dibenzo[b,h][1][2]naphthyridin-7(12H)-ones from 3-amino-2-phenylquinolin-4(1H)-one and various aromatic aldehydes, although it requires heating in a strong acidic medium.
Experimental Protocol: Pictet-Spengler Synthesis of Dibenzo[b,h][1][2]naphthyridin-7(12H)-ones
A mixture of 3-amino-2-phenylquinolin-4(1H)-one (1.0 eq) and an aromatic aldehyde (1.1 eq) is heated in a strong acidic medium (e.g., polyphosphoric acid or a mixture of acetic acid and a strong mineral acid). The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled and poured into a mixture of ice and water. The precipitate is collected by filtration, washed with water, and then neutralized. The crude product is purified by recrystallization or column chromatography.
The Advent of Cycloaddition Strategies
The mid-20th century saw the rise of powerful cycloaddition reactions in organic synthesis, most notably the Diels-Alder reaction. These methods provided new avenues for the construction of the benzo[c]naphthyridine core with high degrees of stereochemical and regiochemical control.
The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, has proven to be a versatile tool for the synthesis of six-membered rings. Intramolecular versions of this reaction have been particularly useful in constructing fused heterocyclic systems. For example, the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines in the presence of a catalytic amount of acid leads to the formation of 5,6-dihydrobenzo[c][1][2]naphthyridines[3]. The initially formed cycloadduct undergoes a spontaneous ring-opening and subsequent aromatization to yield the final product.
Experimental Protocol: Intramolecular Diels-Alder Synthesis of 5,6-Dihydrobenzo[c][1][2]naphthyridines [3][9]
An o-furyl(allylamino)pyridine derivative is dissolved in a suitable high-boiling solvent in a microwave reactor vessel. A catalytic amount of acid (e.g., p-toluenesulfonic acid) is added. The reaction mixture is subjected to microwave irradiation at a specified temperature and for a set duration. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 5,6-dihydrobenzo[c][1][2]naphthyridine product.
Table 3: Quantitative Data for Intramolecular Diels-Alder Synthesis
| Product | Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 5,6-Dihydrobenzo[c][1][2]naphthyridines | o-Furyl(allylamino)pyridines | Catalytic acid | Microwave irradiation | Not specified | [3] |
Modern Synthetic Era: Catalysis and Multi-component Reactions
The late 20th and early 21st centuries have witnessed a paradigm shift in organic synthesis, with a strong emphasis on efficiency, atom economy, and the development of novel catalytic systems. This has led to the emergence of powerful new methods for the construction of complex molecules like benzo[c]naphthyridines.
Transition Metal-Catalyzed [2+2+2] Cycloadditions
Ruthenium- and other transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as an elegant and atom-economical strategy for the synthesis of substituted pyridines and their fused analogues[10][11]. This methodology has been successfully applied to the synthesis of benzo[c][12][13]naphthyridinones and their benzo[c][12][14] isomers from various mono- and disubstituted 1,7-diynes and cyanamides. These reactions often proceed with high regioselectivity and functional group tolerance[1][15][16].
Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition for Benzo[c]naphthyridinones [1][15]
In a reaction vessel under an inert atmosphere, a 1,7-diyne (1.0 eq), a cyanamide (1.2 eq), and a ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂) are dissolved in a suitable solvent (e.g., 1,2-dichloroethane). The reaction mixture is heated to a specified temperature and stirred for a designated time. After cooling to room temperature, the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel to afford the benzo[c][12][13]naphthyridinone and benzo[c][12][14]naphthyridinone products.
Table 4: Quantitative Data for Ruthenium-Catalyzed [2+2+2] Cycloaddition
| Product Isomers | Starting Materials | Catalyst | Reaction Conditions | Yield (%) | Regioselectivity | Reference |
| Benzo[c][12][13]naphthyridinones & Benzo[c][12][14]naphthyridinones | 1,7-Diynes, Cyanamides | [RuCl₂(p-cymene)]₂ | Heating in DCE | up to 79 | up to 99:1 | [1][15] |
Copper-Catalyzed Hydroamination and Dual Annulation
Copper catalysis has provided a straightforward and efficient route to highly functionalized amine-containing benzo[h]indolo[3,2-c][1][14]naphthyridines[2][17][18]. This one-pot operation involves a regioselective intermolecular hydroamination of 2-alkynyl indole-3-carbonitriles with 2-aminobenzonitriles, followed by a successive intramolecular dual annulation. The method is characterized by its mild reaction conditions and broad substrate scope[19].
Experimental Protocol: Copper-Catalyzed Synthesis of Amino-Benzo[h]indolo[3,2-c][1][14]naphthyridines [2]
To a mixture of a 2-alkynyl indole-3-carbonitrile (1.0 eq), a 2-aminobenzonitrile (1.2 eq), and a copper catalyst (e.g., Cu(OAc)₂) in a suitable solvent (e.g., DMA), a base (e.g., t-BuOK) is added. The reaction is stirred at room temperature for a specified duration. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Multi-component "On-Water" Synthesis
In the quest for more environmentally benign synthetic methods, "on-water" reactions have gained significant traction. An efficient and regioselective one-pot, multi-component synthesis of benzo[c]pyrazolo[12][13]naphthyridines has been developed using isatin, malononitrile, and 3-aminopyrazole in water[12][20][21]. This protocol involves a sequence of Knoevenagel condensation, Michael addition, basic hydrolysis, cyclization, decarboxylation, and aromatization to afford the target compounds in good to excellent yields[12][20].
Experimental Protocol: Multi-component "On-Water" Synthesis of Benzo[c]pyrazolo[12][13]naphthyridines [12][20]
A mixture of isatin (1.0 eq), malononitrile (1.0 eq), and 3-aminopyrazole (1.0 eq) in water is refluxed for 4-5 hours. Subsequently, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed for an additional 2-3 hours. After cooling, the reaction mixture is neutralized with an acid (e.g., HCl), and the resulting precipitate is collected by filtration, washed with water, and dried to give the benzo[c]pyrazolo[12][13]naphthyridine product.
Table 5: Quantitative Data for Multi-component "On-Water" Synthesis
| Product | Starting Materials | Reagents | Reaction Conditions | Yield (%) | Reference |
| Benzo[c]pyrazolo[12][13]naphthyridines | Isatin, Malononitrile, 3-Aminopyrazole | H₂O, NaOH | Reflux | Good to Excellent | [12][20] |
Visualizing the Synthetic Pathways
To further elucidate the core synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.
Caption: Modified Skraup synthesis of 4-methylbenzo[c][1][2]naphthyridine.
Caption: Modified Friedländer synthesis of a benzo[b][1][2]naphthyridine derivative.
Caption: Intramolecular Diels-Alder approach to 5,6-dihydrobenzo[c][1][2]naphthyridines.
Caption: Ruthenium-catalyzed [2+2+2] cycloaddition for benzo[c]naphthyridinone synthesis.
Caption: Multi-component "on-water" synthesis of benzo[c]pyrazolo[12][13]naphthyridines.
Conclusion
The synthesis of the benzo[c]naphthyridine scaffold has evolved significantly from its early beginnings, which were heavily influenced by classical quinoline syntheses. The adaptation of named reactions such as the Skraup, Friedländer, and Pictet-Spengler provided the initial entries into this important class of heterocycles. The subsequent application of powerful cycloaddition strategies, particularly the Diels-Alder reaction, offered new levels of control and complexity. In the modern era, the development of transition-metal catalysis and multi-component reactions has revolutionized the field, enabling the efficient, atom-economical, and often environmentally friendly construction of diverse and highly functionalized benzo[c]naphthyridine derivatives. This guide serves as a testament to the ingenuity of synthetic chemists and provides a solid foundation for future innovations in the synthesis and application of these valuable heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of phenanthridine derivatives by microwave-mediated cyclization of o-furyl(allylamino)arenes [pubmed.ncbi.nlm.nih.gov]
- 10. chesci.com [chesci.com]
- 11. Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Benzo[c][2,7]naphthyridinones and Benzo[c][2,6]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides [acs.figshare.com]
- 17. Copper-Catalyzed Regioselective Hydroamination and Dual Annulation of 2âAlkynyl Indole-3-carbonitriles: An Assembly of Functionalized Amino-Benzo[h]indolo[3,2âc][1,6]naphthyridines [acs.figshare.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-Catalyzed Hydroamination of Terminal Alkynes by Combining N-fluorobenzenesulfonimide and H2O: Synthesis of β-amino Substituted Styrenes [pubs.sciepub.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources of Benzo[c]naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of benzo[c]naphthyridine derivatives and related alkaloids. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document details the organisms from which these compounds have been isolated, presents quantitative data on their yields, outlines detailed experimental protocols for their extraction and purification, and illustrates the general workflow for their discovery.
Natural Sources and Yields of Benzo[c]naphthyridine and Related Alkaloids
Benzo[c]naphthyridine derivatives are a class of heterocyclic compounds that have been isolated from a variety of natural sources, including marine invertebrates and terrestrial plants. These compounds, along with structurally related benzo[c]phenanthridine alkaloids, exhibit a range of biological activities, making them of significant interest for drug discovery. The following table summarizes the key natural sources and reported yields of these alkaloids.
| Natural Source | Compound Name | Class | Yield |
| Verongula rigida (Marine Sponge) | Veranamine | Benzo[c][1][2]naphthyridine | 8 mg from 3 kg of sponge material (approximately 0.00027% yield)[3] |
| Zanthoxylum davyi (Forest Knobwood) | Chelerythrine | Benzo[c]phenanthridine | Data not explicitly provided in the abstract |
| Dihydrochelerythrine | Benzo[c]phenanthridine | Data not explicitly provided in the abstract | |
| Bocconoline | Benzo[c]phenanthridine | Data not explicitly provided in the abstract | |
| 6-Hydroxydihydrochelerythrine | Benzo[c]phenanthridine | Data not explicitly provided in the abstract | |
| 6-Methoxy-7-demethyldihydrochelerythrine | Benzo[c]phenanthridine | Data not explicitly provided in the abstract | |
| Chimonanthus praecox (Wintersweet) | Calycanine | Dibenzo[c,h][1][4]naphthyridine | Not directly isolated; obtained via dehydrogenation of calycanthine and chimonanthine, which are also found in the seeds.[3] The related alkaloid, (+)-calycanthine, has been isolated with a 2.6% yield from the seeds.[3] |
Experimental Protocols
The isolation of benzo[c]naphthyridine derivatives and related alkaloids from natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols provide a general framework and a specific example for the isolation of these compounds.
General Methodology for Alkaloid Isolation from Natural Sources
The isolation of alkaloids from plant and marine invertebrate sources generally follows a series of well-established steps.
1. Sample Preparation:
-
Plant Material: The plant material (e.g., stem bark, roots, seeds) is air-dried and then ground into a moderately coarse powder to increase the surface area for efficient solvent extraction. For plant materials rich in fats and oils, a preliminary extraction with a non-polar solvent like n-hexane is performed to remove these lipids.
-
Marine Sponges: The collected sponge material is often frozen immediately to preserve the chemical integrity of its constituents. Prior to extraction, the frozen sponge is typically thawed and homogenized.
2. Extraction:
-
The prepared material is exhaustively extracted with a suitable organic solvent, most commonly methanol or ethanol, often with sonication to enhance extraction efficiency. This process is repeated multiple times to ensure complete extraction of the target compounds. The solvent is then evaporated under reduced pressure to yield a crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
-
The crude extract is redissolved in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an acidic aqueous solution (e.g., dilute HCl or H₂SO₄).
-
The mixture is shaken vigorously in a separatory funnel. The basic alkaloids are protonated and partition into the aqueous acidic layer, while neutral and acidic compounds remain in the organic layer.
-
The aqueous layer is collected and then basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of 8-10. This deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent.
-
The free-base alkaloids are then extracted back into an organic solvent. This process is repeated several times to maximize the recovery of the alkaloids. The combined organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to yield a crude alkaloid fraction.
4. Chromatographic Purification:
-
The crude alkaloid fraction is subjected to one or more chromatographic techniques to isolate the individual compounds.
-
Column Chromatography (CC): This is a primary purification step, often using silica gel or alumina as the stationary phase and a gradient of solvents of increasing polarity as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C8 or C18 columns) is frequently used for the final purification of the isolated compounds to achieve high purity.
-
Specific Protocol: Isolation of Veranamine from Verongula rigida[3]
-
Extraction: 3 kg of the frozen marine sponge Verongula rigida was extracted four times with 2000 mL of ethanol in a sonicator. The combined ethanol extracts were filtered and concentrated in vacuo to dryness, yielding 211 g of crude extract.
-
Initial Fractionation: The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel using a gradient solvent system from hexanes through acetone to methanol, which yielded 20 fractions.
-
Further Purification: The polar fractions from the VLC were further purified by reversed-phase chromatography on a solid C18 phase extraction cartridge.
-
Final Purification: The final purification was achieved by HPLC on a C8 column to yield 8 mg of pure veranamine.
Visualizing the Workflow
The following diagrams illustrate the general signaling pathways and experimental workflows relevant to the isolation and characterization of benzo[c]naphthyridine derivatives.
Caption: A generalized workflow for the isolation and identification of benzo[c]naphthyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Photophysical Properties of Novel Benzo[c]naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of novel Benzo[c]naphthyridine compounds. Benzo[c]naphthyridines are a class of heterocyclic molecules that have garnered significant interest due to their potential applications in medicinal chemistry and materials science. Their rigid, planar structure often imparts favorable fluorescent properties, making them attractive candidates for the development of novel probes, sensors, and therapeutic agents. This document summarizes key photophysical parameters, details the experimental protocols for their measurement, and explores the interaction of these compounds with a critical cellular signaling pathway.
Core Photophysical Properties of Benzo[c]naphthyridine Analogs
The photophysical characteristics of Benzo[c]naphthyridine derivatives are intricately linked to their molecular structure, including the nature and position of substituents on the aromatic core. These modifications can significantly influence the absorption and emission wavelengths, as well as the efficiency of the fluorescence process. While comprehensive data on a wide range of novel Benzo[c]naphthyridine compounds is an emerging field of study, we can draw representative insights from closely related fused naphthyridine systems.
The following table summarizes the key photophysical data for a series of novel fused polycyclic 1,6-naphthyridin-4-amine compounds, which serve as a pertinent example of the photophysical profiles that can be expected from this class of molecules.[1]
| Compound | λabs (nm) a | λem (nm) b | ΦFc |
| 2a | 358 | 451 | 0.49 |
| 2b | 365 | 453 | 0.89 |
| 2c | 358 | 450 | 0.65 |
| 2d | 357 | 452 | 0.58 |
| 2e | 367 | 455 | 0.89 |
| 2f | 358 | 452 | 0.63 |
| 2g | 359 | 453 | 0.61 |
| 2h | 358 | 451 | 0.54 |
| 2i | 360 | 453 | 0.60 |
| 2j | 358 | 452 | 0.56 |
| 2k | 358 | 452 | 0.55 |
| 2l | 358 | 452 | 0.53 |
| 2m | 359 | 453 | 0.57 |
| 2n | 359 | 453 | 0.59 |
| 2o | 360 | 454 | 0.62 |
| 2p | 360 | 454 | 0.64 |
| 2q | 361 | 455 | 0.67 |
| 2r | 362 | 456 | 0.70 |
| 2s | 363 | 457 | 0.73 |
| 2t | 350 | 448 | 0.26 |
| 2u | 365 | 458 | 0.35 |
| 2v | 344 | 445 | 0.11 |
a Absorption maxima recorded in DMSO (1 x 10-5 mol L-1). b Emission maxima recorded in DMSO (1 x 10-5 mol L-1) with excitation at 365 nm. c Absolute fluorescence quantum yields measured in DMSO (5 x 10-6 mol L-1).
Experimental Protocols
Accurate determination of photophysical properties is paramount for the evaluation and application of novel fluorescent compounds. The following sections detail the standard methodologies for measuring fluorescence quantum yield and lifetime.
Relative Fluorescence Quantum Yield Determination
The relative method is a widely used technique to determine the fluorescence quantum yield (ΦF) of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[2][3][4][5][6]
Materials and Equipment:
-
Calibrated Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade, e.g., DMSO, ethanol)
-
Standard fluorescent dye (e.g., quinine sulfate, rhodamine 6G, fluorescein)
-
Novel Benzo[c]naphthyridine compound
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the standard and the novel Benzo[c]naphthyridine compound in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the standard and the sample from their respective stock solutions. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength (λex). The same λex should be used for both the standard and the sample.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the fluorescence emission spectrum for each solution.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (Gradient, Grad) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (ΦF,X) is calculated using the following equation:
ΦF,X = ΦF,ST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦF,ST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[1][7][8][9][10]
Equipment:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder and optics for excitation and collection of fluorescence
-
Fast single-photon detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))
-
TCSPC electronics (including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA))
-
Data analysis software
Procedure:
-
Instrument Setup and Calibration:
-
Select a pulsed light source with an excitation wavelength appropriate for the Benzo[c]naphthyridine compound.
-
The repetition rate of the light source should be set to be significantly longer than the expected fluorescence lifetime to avoid pile-up effects.
-
Calibrate the TCSPC system by measuring the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
-
Sample Preparation: Prepare a dilute solution of the Benzo[c]naphthyridine compound in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The TCSPC electronics measure the time difference between the excitation pulse (start signal) and the detection of the first fluorescence photon (stop signal).
-
This process is repeated thousands or millions of times, and the time differences are collected in a histogram, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The measured fluorescence decay curve is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a theoretical decay model (typically a sum of exponential functions).
-
The fitting process yields the fluorescence lifetime(s) (τ) of the sample.
-
Interaction with Cellular Signaling Pathways: Inhibition of the PDK1/Akt Pathway
Several Benzo[c]naphthyridine derivatives have been identified as potent inhibitors of key cellular signaling pathways, highlighting their therapeutic potential. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Specifically, Benzo[c][7][11]naphthyridines have been shown to act as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator in this pathway.[12][13][14][15]
The following diagram illustrates the canonical PDK1/Akt signaling pathway and the point of inhibition by Benzo[c]naphthyridine compounds.
Figure 1. PDK1/Akt Signaling Pathway Inhibition.
Experimental Workflow for Assessing PDK1 Inhibition
The following workflow outlines the key steps in evaluating the inhibitory activity of novel Benzo[c]naphthyridine compounds against PDK1.
Figure 2. Workflow for PDK1 Inhibition Assay.
Conclusion
Novel Benzo[c]naphthyridine compounds represent a promising class of fluorophores with tunable photophysical properties. The data from related fused naphthyridine systems suggest that high fluorescence quantum yields can be achieved through synthetic modification. The detailed experimental protocols provided herein offer a robust framework for the accurate characterization of these and other novel fluorescent molecules. Furthermore, the demonstrated ability of Benzo[c]naphthyridine derivatives to inhibit the critical PDK1/Akt signaling pathway underscores their potential as valuable scaffolds for the development of targeted cancer therapeutics. Future research should focus on the systematic synthesis and photophysical characterization of a broader range of Benzo[c]naphthyridine derivatives to establish clear structure-property relationships and to further explore their utility in both biological imaging and drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 6. agilent.com [agilent.com]
- 7. horiba.com [horiba.com]
- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 9. bhu.ac.in [bhu.ac.in]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Synthesis of Benzo[c]naphthyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various Benzo[c]naphthyridine derivatives. It includes quantitative data on reaction yields and biological activities, step-by-step synthetic procedures, and visualizations of a key signaling pathway and experimental workflows.
Introduction
Benzo[c]naphthyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These scaffolds are present in several naturally occurring alkaloids and have been identified as privileged structures in the development of novel therapeutic agents.[1] Their planar tetracyclic ring system allows for intercalation with DNA and interaction with various enzymatic targets, leading to a broad spectrum of pharmacological effects, including anticancer and anti-inflammatory properties. This document outlines reliable methods for the synthesis of these valuable compounds and provides data on their biological evaluation.
Data Presentation
Table 1: Synthesis of Benzo[c]pyrazolo[2][3]naphthyridine Derivatives
A one-pot, multi-component reaction provides an efficient and environmentally friendly approach to synthesizing Benzo[c]pyrazolo[2][3]naphthyridine derivatives. The following table summarizes the yields for a selection of synthesized compounds using this method.[1][2]
| Compound | Substituent (R) | Yield (%) |
| 6a | H | 89 |
| 6b | 5-Cl | 85 |
| 6c | 5-Br | 82 |
| 6d | 5-F | 86 |
| 6e | 5-NO₂ | 80 |
| 6f | 4-CH₃ | 88 |
| 6g | 4-OCH₃ | 84 |
Table 2: Ruthenium-Catalyzed Synthesis of Benzo[c][2][3]naphthyridinones
A ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides offers a versatile route to Benzo[c][2][3]naphthyridinones. The yields and regioselectivity for various derivatives are presented below.[4][5]
| Diyne (R¹) | Cyanamide (R²) | Product | Yield (%) | Regioselectivity (major:minor) |
| Ts | Ph | 3a | 75 | >99:1 |
| Ts | 4-MeOC₆H₄ | 3b | 79 | >99:1 |
| Ts | 4-FC₆H₄ | 3c | 72 | >99:1 |
| Ts | Bn | 3d | 68 | >99:1 |
| Ms | Ph | 3e | 70 | >99:1 |
| Cbz | Ph | 3f | 65 | >99:1 |
Table 3: Anticancer Activity of Naphthyridine Derivatives
Selected naphthyridine derivatives have been evaluated for their in vitro cytotoxic activities against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.[6][7]
| Compound | HeLa (IC₅₀, µM) | HL-60 (IC₅₀, µM) | PC-3 (IC₅₀, µM) |
| 5 | >100 | 102.9 | 124.6 |
| 10 | 23.6 | 7.8 | 19.7 |
| 14 | 2.6 | 1.5 | 2.7 |
| 15 | 2.3 | 0.8 | 11.4 |
| 16 | 0.7 | 0.1 | 5.1 |
| Colchicine (Reference) | 23.6 | 7.8 | 19.7 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Benzo[c]pyrazolo[2][3]naphthyridines
This protocol details a regioselective, one-pot, multi-component "on-water" reaction for the synthesis of Benzo[c]pyrazolo[2][3]naphthyridine derivatives.[1][2]
Materials:
-
Isatin or substituted isatin (2 mmol)
-
Malononitrile (2 mmol)
-
3-Aminopyrazole (2 mmol)
-
Sodium Hydroxide (NaOH) (0.6 equiv.)
-
Water (H₂O)
Procedure:
-
A mixture of the appropriate isatin (2 mmol), malononitrile (2 mmol), and 3-aminopyrazole (2 mmol) is fused in water.
-
The reaction mixture is refluxed for 4-5 hours.
-
Sodium hydroxide (0.6 equiv.) is added to the reaction mixture.
-
The mixture is then refluxed for an additional 2-3 hours.
-
After cooling to room temperature, the solid product is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure Benzo[c]pyrazolo[2][3]naphthyridine derivative.
Protocol 2: Ruthenium-Catalyzed [2+2+2] Cycloaddition for Benzo[c][2][3]naphthyridinones
This protocol describes the synthesis of Benzo[c][2][3]naphthyridinones via a ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes and cyanamides.[4][5]
Materials:
-
1,7-Diyne (0.2 mmol)
-
Cyanamide (0.3 mmol)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Ag₂CO₃ (20 mol%)
-
1,2-Dichloroethane (DCE) (1 mL)
Procedure:
-
To an oven-dried screw-capped tube, add the 1,7-diyne (0.2 mmol), cyanamide (0.3 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and Ag₂CO₃ (20 mol%).
-
The tube is evacuated and backfilled with argon.
-
1,2-Dichloroethane (1 mL) is added via syringe.
-
The reaction mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes) to yield the desired Benzo[c][2][3]naphthyridinone.
Visualizations
Signaling Pathway
Many Benzo[c]naphthyridine derivatives exhibit their anticancer effects by inhibiting protein kinase CK2. CK2 is known to be a key regulator of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[8][9][10] Inhibition of CK2 can lead to the downregulation of Akt activity, subsequently inducing apoptosis in cancer cells.
Caption: CK2-Akt Signaling Pathway Inhibition.
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of Benzo[c]naphthyridine derivatives is depicted below. This process ensures the efficient production and validation of the target compounds for further biological evaluation.
Caption: General Experimental Workflow.
References
- 1. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cross-talk between the CK2 and AKT signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Copper-Catalyzed Synthesis of Amino-Benzo[h]indolo[3,2-c]naphthyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of functionalized amino-benzo[h]indolo[3,2-c][1][2]naphthyridines. This class of polyaromatic N-heterocycles represents a significant scaffold in medicinal chemistry and drug design due to its potential biological activities. The described methodology offers a straightforward, efficient, and atom-economical approach to these complex molecules.[1][3]
Introduction
Polycyclic aromatic N-heterocycles are pivotal structural motifs in numerous biologically active compounds and approved pharmaceuticals. Among these, naphthyridine and its benzo-fused derivatives have garnered considerable interest. The synthesis of 8-amino-benzo[h]indolo[3,2-c][1][2]naphthyridines, however, remained a synthetic challenge until the development of a copper-catalyzed regioselective hydroamination and dual annulation of 2-alkynyl indole-3-carbonitriles.[1] This one-pot operation allows for the construction of the complex pentacyclic system from readily available starting materials under mild conditions.[3][4]
The reaction proceeds via a regioselective intermolecular hydroamination of the alkyne moiety, followed by a successive intramolecular dual annulation, showcasing high atom economy and a broad substrate scope.[1][3] Control experiments suggest a plausible reaction mechanism, highlighting the crucial role of the copper catalyst and the indole ring in the transformation.[1][3]
Experimental Protocols
General Procedure for the Synthesis of Amino-Benzo[h]indolo[3,2-c][1][2]naphthyridines (3a)
A detailed experimental protocol for the synthesis of a representative compound, 3a, is provided below. This procedure can be adapted for the synthesis of other derivatives by varying the substrates.
Materials:
-
2-(Phenylethynyl)-1-methyl-1H-indole-3-carbonitrile (1a)
-
2-Aminobenzonitrile (2a)
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a sealed reaction tube, add 2-(phenylethynyl)-1-methyl-1H-indole-3-carbonitrile (1a, 0.2 mmol), 2-aminobenzonitrile (2a, 0.3 mmol), CuI (10 mol %), and DBU (0.4 mmol).
-
Add anhydrous toluene (2.0 mL) to the reaction tube under a nitrogen or argon atmosphere.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 45 minutes.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired product 3a.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 3a
The synthesis of 8-amino-13-methyl-6-phenyl-13H-benzo[h]indolo[3,2-c][1][2]naphthyridine (3a) was optimized by screening various catalysts, bases, solvents, and temperatures. The optimal conditions are highlighted below.
| Entry | Catalyst (mol %) | Base (equiv) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | CuI (5) | DBU (2) | Toluene | 80 | 2 h | 45 |
| 2 | CuBr (5) | DBU (2) | Toluene | 80 | 2 h | 38 |
| 3 | CuCl (5) | DBU (2) | Toluene | 80 | 2 h | 42 |
| 4 | Cu(OAc)₂ (5) | DBU (2) | Toluene | 80 | 2 h | 25 |
| 5 | CuI (5) | K₂CO₃ (2) | Toluene | 80 | 2 h | 30 |
| 6 | CuI (5) | Cs₂CO₃ (2) | Toluene | 80 | 2 h | 35 |
| 7 | CuI (10) | DBU (2) | Toluene | 80 | 1 h | 70 |
| 8 | CuI (10) | DBU (2) | Toluene | 100 | 45 min | 84 |
| 9 | CuI (10) | DBU (2) | Toluene | 120 | 45 min | 67 |
Data extracted from the supporting information of the primary research article.
Table 2: Substrate Scope for the Synthesis of Amino-Benzo[h]indolo[3,2-c][1][2]naphthyridines
The optimized reaction conditions were applied to a variety of 2-alkynyl indole-3-carbonitriles and 2-aminobenzonitriles to explore the substrate scope of the reaction.
| Product | R¹ | R² | R³ | Yield (%) |
| 3a | Me | Ph | H | 84 |
| 3b | Me | 4-MeC₆H₄ | H | 82 |
| 3c | Me | 4-OMeC₆H₄ | H | 80 |
| 3d | Me | 4-FC₆H₄ | H | 78 |
| 3e | Me | 4-ClC₆H₄ | H | 75 |
| 3f | Me | 4-BrC₆H₄ | H | 72 |
| 3g | Me | 2-Thienyl | H | 70 |
| 3h | Bn | Ph | H | 76 |
| 3i | Me | Ph | 4-Me | 80 |
| 3j | Me | Ph | 4-OMe | 77 |
| 3k | Me | Ph | 4-Cl | 73 |
Yields are for the isolated products. Data is representative of the findings in the primary literature.
Reaction Mechanism and Workflow
The proposed mechanism for the copper-catalyzed synthesis of amino-benzo[h]indolo[3,2-c][1][2]naphthyridines involves a cascade of reactions, as depicted in the following diagrams.
References
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Benzo[c]naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[c]naphthyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their rigid, planar structure allows for intercalation with DNA and interaction with various enzymatic targets, leading to a wide range of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. Notably, some benzo[c]naphthyridine derivatives have been investigated as kinase inhibitors and monoamine oxidase (MAO) inhibitors, highlighting their therapeutic potential.[3][4][5][6]
The traditional multi-step synthesis of functionalized benzo[c]naphthyridines can be time-consuming and often results in low overall yields. One-pot synthesis methodologies offer a more efficient and atom-economical alternative, allowing for the construction of complex molecular architectures from simple precursors in a single reaction vessel.[7] These approaches, often employing multi-component reactions, reduce waste, save time, and simplify purification processes, making them highly attractive for the rapid generation of compound libraries for drug screening.
These application notes provide an overview of a one-pot, multi-component approach for synthesizing functionalized benzo[c]naphthyridines, a detailed experimental protocol, and a summary of relevant data. Additionally, a key signaling pathway modulated by a bioactive benzo[c]naphthyridine derivative is illustrated to provide context for its application in drug development.
Data Presentation
Table 1: One-Pot Synthesis of Functionalized Benzo[c]pyrazolo[4][7]naphthyridines
This table summarizes the results of a one-pot, three-component synthesis of benzo[c]pyrazolo[4][7]naphthyridine derivatives. The reaction involves the condensation of isatin, malononitrile, and 3-aminopyrazole in water.
| Entry | Isatin Derivative (R) | 3-Aminopyrazole Derivative (R') | Product | Reaction Time (h) | Yield (%) |
| 1 | H | H | 6a | 7 | 12 |
| 2 | 5-Br | H | 6b | 7 | 15 |
| 3 | 5-Cl | H | 6c | 7 | 14 |
| 4 | 5-NO2 | H | 6d | 7 | 10 |
| 5 | H | 5-Methyl | 6e | 7 | 13 |
| 6 | 5-Br | 5-Methyl | 6f | 7 | 11 |
| 7 | 5-Cl | 5-Methyl | 6g | 7 | 12 |
| 8 | 5-NO2 | 5-Methyl | 6h | 7 | 10 |
Data adapted from a study on the regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[4][7]naphthyridines.
Experimental Protocols
Detailed Methodology for the One-Pot Synthesis of Benzo[c]pyrazolo[4][7]naphthyridines
This protocol describes an environmentally benign, one-pot, multi-component reaction for the synthesis of functionalized benzo[c]pyrazolo[4][7]naphthyridines in water.
Materials:
-
Substituted isatin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Substituted 3-aminopyrazole (1.0 mmol)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Mixture: In a 50 mL round-bottom flask, combine the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and the substituted 3-aminopyrazole (1.0 mmol).
-
Solvent Addition: Add deionized water (10 mL) to the flask.
-
Reflux: Place the flask on a heating mantle with a magnetic stirrer and fit it with a reflux condenser. Heat the mixture to reflux (approximately 100°C) and maintain it for 4-5 hours. Monitor the reaction progress by TLC.
-
Basification: After the initial reflux period, allow the reaction mixture to cool slightly. Add a solution of sodium hydroxide (NaOH, 1.0 mmol) in water (2 mL) to the flask.
-
Second Reflux: Heat the mixture to reflux again and maintain it for an additional 2-3 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure functionalized benzo[c]pyrazolo[4][7]naphthyridine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the signaling pathway modulated by the benzo[c][4][8]naphthyridine derivative CX-4945 (Silmitasertib), a potent and selective inhibitor of Casein Kinase 2 (CK2).[3][4] Inhibition of CK2 by this class of compounds has been shown to impact the Akt/GSK-3β/Wnt/β-catenin signaling cascade, which is crucial in cancer cell proliferation and stemness.
Caption: CK2 Inhibition Pathway by a Benzo[c]naphthyridine Derivative.
Experimental Workflow
The following diagram outlines the key steps in the one-pot synthesis of functionalized benzo[c]naphthyridines as described in the experimental protocol.
Caption: One-Pot Synthesis Workflow for Functionalized Benzo[c]naphthyridines.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 8. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Benzo[c]naphthyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[c]naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its unique electronic and structural features make it an attractive core for the development of novel therapeutics. The ability to selectively functionalize the benzo[c]naphthyridine ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for key functionalization reactions of the benzo[c]naphthyridine ring system, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization.
Key Functionalization Strategies
The functionalization of the benzo[c]naphthyridine ring can be broadly categorized into two main approaches:
-
Cross-Coupling Reactions: These methods involve the coupling of a pre-functionalized benzo[c]naphthyridine (e.g., halo- or triflyloxy-substituted) with a suitable coupling partner. The most common and versatile cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
-
Direct C-H Functionalization: This strategy offers a more atom- and step-economical approach by directly converting C-H bonds on the benzo[c]naphthyridine ring into new functional groups. Palladium-catalyzed direct arylation is a prominent example of this methodology.
The following sections provide detailed protocols and data for these key functionalization techniques.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of benzo[c]naphthyridine chemistry, it is particularly useful for introducing aryl or heteroaryl substituents, which can significantly modulate the pharmacological properties of the molecule.
Application Note:
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated benzo[h]indolo[3,2-c][1][2]naphthyridine derivative with various boronic acids. The reaction demonstrates good to excellent yields and tolerates a range of functional groups on the boronic acid partner.
Experimental Protocol:
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a solution of the halo-benzo[c]naphthyridine derivative (1.0 equiv.) in a suitable solvent such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v), is added the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 equiv.). The reaction mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to reflux (typically 80-100 °C) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired functionalized benzo[c]naphthyridine derivative.
A specific example is the palladium-catalyzed Suzuki cross-coupling on a complex iodo-substituted amino-benzo[h]indolo[3,2-c][1][2]naphthyridine.[1]
Quantitative Data:
| Entry | Halo-Benzonaphthyridine Derivative | Boronic Acid | Product | Yield (%) |
| 1 | 5-Iodo-derivative | Phenylboronic acid | 5-Phenyl-derivative | 82 |
| 2 | 5-Iodo-derivative | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-derivative | 78 |
Visualization:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling on a halo-benzo[c]naphthyridine.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction is instrumental in introducing primary or secondary amines to the benzo[c]naphthyridine core, which is a common strategy in medicinal chemistry to modulate solubility, basicity, and receptor interactions.
Application Note:
This protocol provides a general methodology for the Buchwald-Hartwig amination of halo-benzo[c]naphthyridines. The choice of palladium precursor, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates.
Experimental Protocol:
General Procedure for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with the halo-benzo[c]naphthyridine (1.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand; 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv.). The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. The amine (1.2-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane, or THF) are then added via syringe. The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the N-functionalized benzo[c]naphthyridine product.
Visualization:
Caption: Generalized workflow for the Buchwald-Hartwig amination of a halo-benzo[c]naphthyridine.
Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and sustainable alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the heterocycle. This approach allows for the direct formation of C-C bonds by activating and coupling a C-H bond of the benzo[c]naphthyridine with an aryl halide.
Application Note:
This protocol outlines a general procedure for the palladium-catalyzed direct C-H arylation of benzo[c]naphthyridine derivatives. The regioselectivity of the reaction can be influenced by the electronic and steric properties of the substrate and the reaction conditions. For electron-deficient N-heterocycles like benzo[c]naphthyridines, C-H bonds adjacent to the nitrogen atoms are often the most reactive.
Experimental Protocol:
General Procedure for Direct C-H Arylation:
In a screw-cap vial, the benzo[c]naphthyridine derivative (1.0 equiv.), the aryl halide (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst; 2-5 mol%), a phosphine or N-heterocyclic carbene (NHC) ligand (4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or KOAc; 2.0-3.0 equiv.) are combined. A solvent, typically a polar aprotic solvent such as DMF or DMA, is added. The vial is sealed, and the mixture is stirred vigorously and heated to 100-150 °C for 12-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the arylated benzo[c]naphthyridine.
Visualization:
Caption: Proposed workflow for the direct C-H arylation of a benzo[c]naphthyridine.
Conclusion
The functionalization of the benzo[c]naphthyridine ring is a critical aspect of medicinal chemistry and drug discovery programs centered on this scaffold. The protocols outlined in this document for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation provide robust and versatile methods for introducing a wide range of substituents onto the benzo[c]naphthyridine core. These reactions enable the systematic exploration of the chemical space around this important heterocyclic system, facilitating the development of new and improved therapeutic agents. Researchers are encouraged to optimize the provided general conditions for their specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols for Benzo[c]naphthyridine-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the Benzo[c]naphthyridine scaffold in modern drug design. The following sections detail the therapeutic potential of this scaffold, protocols for the synthesis of key derivatives, and methodologies for evaluating their biological activity.
Introduction to Benzo[c]naphthyridine as a Privileged Scaffold
The Benzo[c]naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets, making it a privileged scaffold in drug discovery. Derivatives of this scaffold have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[3][4][5] The versatility of the Benzo[c]naphthyridine system allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop targeted and effective therapeutic agents.[6]
Key Therapeutic Targets and Mechanisms of Action
Benzo[c]naphthyridine derivatives have been successfully designed to target several key regulators of cell growth and proliferation, demonstrating significant potential in cancer therapy.
Casein Kinase 2 (CK2) Inhibition
Overview: Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis.[7] Benzo[c][8]naphthyridine derivatives have been developed as potent and selective CK2 inhibitors. A notable example is Silmitasertib (CX-4945), which has advanced to clinical trials.[9][10]
Signaling Pathway: Inhibition of CK2 by Benzo[c][8]naphthyridine derivatives can modulate the PI3K/Akt/GSK-3β/Wnt/β-catenin signaling pathway, a critical axis in cell survival and proliferation. By inhibiting CK2, these compounds prevent the phosphorylation and subsequent activation of Akt, leading to the activation of GSK-3β. Active GSK-3β then promotes the degradation of β-catenin, a key transcriptional co-activator of Wnt target genes involved in cell proliferation.
Caption: Inhibition of the CK2-Akt-GSK-3β-β-catenin pathway.
3-Phosphoinositide-Dependent Protein Kinase-1 (PDK-1) Inhibition
Overview: PDK-1 is a master kinase that plays a crucial role in the activation of several AGC kinases, including Akt, and is a key component of the PI3K signaling pathway, which is frequently dysregulated in cancer.[5][11] Substituted Benzo[c][4][12]naphthyridines have been identified as potent inhibitors of PDK-1.[5]
Mechanism: By binding to the ATP-binding pocket of PDK-1, these compounds prevent the phosphorylation and activation of its downstream targets, thereby inhibiting cell growth and survival.
Topoisomerase I Inhibition
Overview: Topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription.[9] Inhibitors of Top1 trap the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. Dibenzo[c,h][8][13]naphthyridines have been designed as a novel class of Top1 inhibitors.[9][13]
Mechanism: These compounds intercalate into the DNA at the site of Top1 cleavage and stabilize the covalent Top1-DNA intermediate, preventing the re-ligation of the DNA strand.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative Benzo[c]naphthyridine derivatives.
Table 1: Anticancer Activity of Naphthyridine Derivatives [5]
| Compound | Cell Line | IC50 (µM) |
| 14 | HeLa | 2.6 |
| HL-60 | 1.5 | |
| PC-3 | 2.7 | |
| 15 | HeLa | 2.3 |
| HL-60 | 0.8 | |
| PC-3 | 11.4 | |
| 16 | HeLa | 0.7 |
| HL-60 | 0.1 | |
| PC-3 | 5.1 | |
| Colchicine | HeLa | 23.6 |
| HL-60 | 7.8 | |
| PC-3 | 19.7 |
Table 2: Anticancer Activity of Pyrazolo-naphthyridine Derivatives [14]
| Compound | Cell Line | IC50 (µM) |
| 5j | HeLa | 6.4 ± 0.45 |
| 5k | MCF-7 | 2.03 ± 0.23 |
Experimental Protocols
The following section provides detailed protocols for the synthesis and biological evaluation of Benzo[c]naphthyridine derivatives.
General Experimental Workflow
The development of novel drugs based on the Benzo[c]naphthyridine scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A general workflow for Benzo[c]naphthyridine drug discovery.
Synthesis Protocols
Protocol 1: Synthesis of Dibenzo[c,h][8][13]naphthyridine-6,11(5H,12H)-diones [13]
This protocol describes a novel synthetic pathway for the preparation of dibenzo[c,h][8][13]naphthyridinediones.
Materials:
-
Starting materials (e.g., cis- and trans-10)
-
Thionyl chloride
-
Methanol
-
Chloroform
-
Sodium sulfate
-
Silica gel
-
Sodium bicarbonate
-
Potassium hydroxide
-
Ethylene glycol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Hydrogen peroxide (30%)
Procedure:
-
Esterification: Slowly add thionyl chloride (10 mL) to a suspension of the starting diacid (e.g., a mixture of cis 10 and trans 10) in methanol (100 mL) at 0 °C. Stir the mixture for 6 hours at 0 °C.
-
Work-up: Pour the reaction mixture into a mixture of ice (200 g) and saturated sodium bicarbonate solution (100 mL). Extract the aqueous layer with chloroform (3 x 150 mL).
-
Purification: Combine the organic extracts, dry with sodium sulfate, filter through a thin pad of silica gel, and evaporate to dryness to obtain the diester.
-
Hydrolysis and Cyclization: Add the residue to a mixture of potassium hydroxide (560 mg, 10 mmol), water (10 mL), and ethylene glycol (30 mL). Heat the solution to reflux for 12 hours.
-
Neutralization and Isolation: After cooling to room temperature, neutralize the solution with acetic acid. Collect the precipitate by filtration and wash with water and hot methanol to yield the dibenzo[c,h][8][13]naphthyridinedione product.
Biological Evaluation Protocols
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay) [3][12][13]
This protocol details the use of the MTT assay to determine the cytotoxic effects of Benzo[c]naphthyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Benzo[c]naphthyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add various concentrations of the Benzo[c]naphthyridine derivatives (typically in a final volume of 100 µL, with DMSO concentration not exceeding 0.5%) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Kinase Inhibition Assay (Example: PDK-1) [8][15]
This protocol outlines a general method for assessing the inhibitory activity of Benzo[c]naphthyridine derivatives against a specific kinase, such as PDK-1.
Materials:
-
Recombinant human PDK-1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
PDK-1 substrate (e.g., a specific peptide)
-
Benzo[c]naphthyridine derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the Benzo[c]naphthyridine derivative at various concentrations, and the PDK-1 enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Western Blot Analysis of the Akt/GSK-3β/β-catenin Pathway [16][17]
This protocol is for investigating the effect of Benzo[c]naphthyridine derivatives on the phosphorylation status and protein levels of key components in the Akt/GSK-3β/β-catenin signaling pathway.
Materials:
-
Cancer cells treated with Benzo[c]naphthyridine derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.
Conclusion
The Benzo[c]naphthyridine scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery campaigns. The protocols and data presented herein provide a foundational resource for researchers aiming to explore and exploit the therapeutic potential of this versatile chemical scaffold.
References
- 1. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Topoisomerase I Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzo[c]naphthyridine in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[c]naphthyridine, a heterocyclic aromatic compound, has emerged as a promising scaffold in the discovery of novel anticancer agents. Its rigid, planar structure allows for intercalation into DNA and interaction with key enzymatic targets involved in cancer cell proliferation and survival. This document provides an overview of the applications of Benzo[c]naphthyridine derivatives in oncology research, complete with quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways they modulate.
Mechanism of Action
Benzo[c]naphthyridine derivatives exert their anticancer effects through various mechanisms, primarily by targeting crucial cellular processes. Two of the most well-documented mechanisms are the inhibition of Topoisomerase I (Top1) and Casein Kinase 2 (CK2).
-
Topoisomerase I (Top1) Inhibition: Certain derivatives, such as dibenzo[c,h][1]naphthyridines, act as Top1 inhibitors.[2] They stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells.[3][4] This mechanism is similar to that of established anticancer drugs like camptothecin and its analogs.[2][5]
-
Casein Kinase 2 (CK2) Inhibition: A series of 5-(3-chlorophenylamino)benzo[c][1]naphthyridine derivatives have been identified as potent and selective inhibitors of CK2.[6] CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a critical role in cell growth, proliferation, and survival.[7][8] By inhibiting CK2, these compounds can modulate downstream signaling pathways, including the Akt/GSK-3β/Wnt/β-catenin pathway, to suppress cancer cell stemness and induce apoptosis.[6][9]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of representative Benzo[c]naphthyridine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Cytotoxicity of Dibenzo[c,h][1]naphthyridine Derivatives (Topoisomerase I Inhibitors)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 32 | Leukemia (HL-60) | 5.6 (GI50) | [2] |
| ARC-111 | Various | Potent activity | [10] |
Note: GI50 represents the concentration for 50% growth inhibition.
Table 2: Cytotoxicity of 5-(3-chlorophenylamino)benzo[c][1]naphthyridine Derivatives (CK2 Inhibitors)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | Prostate (PC-3) | 3.28 | |
| 1j | Various | Strong activity | |
| 1k | Various | Strong activity |
Table 3: Cytotoxicity of other Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | Cervical (HeLa) | 0.7 | [11][12] |
| 16 | Leukemia (HL-60) | 0.1 | [11][12] |
| 16 | Prostate (PC-3) | 5.1 | [11][12] |
| 29 | Ovarian (PA-1) | 0.41 | [13] |
| 29 | Colon (SW620) | 1.4 | [13] |
| 36 | Ovarian (PA-1) | 1.19 | [13] |
| 47 | Pancreatic (MIAPaCa) | 0.41 | [13] |
| 47 | Leukemia (K-562) | 0.77 | [13] |
| 10c | Breast (MCF7) | 1.47 | [13] |
| 8d | Breast (MCF7) | 1.62 | [13] |
| 4d | Breast (MCF7) | 1.68 | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of Benzo[c]naphthyridine derivatives.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Benzo[c]naphthyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the Benzo[c]naphthyridine derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in apoptosis, such as cleaved caspases and PARP.[16]
Materials:
-
Cancer cells treated with the Benzo[c]naphthyridine derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-pAkt, anti-pGSK-3β, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection system[17]
Procedure:
-
Lyse the treated and untreated cells in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL chemiluminescence detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on the cell cycle distribution of cancer cells.[2]
Materials:
-
Cancer cells treated with the Benzo[c]naphthyridine derivative
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)[18]
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[18]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[6]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by Benzo[c]naphthyridine derivatives and a general workflow for their preclinical evaluation.
Caption: Topoisomerase I Inhibition Pathway.
Caption: CK2 Inhibition and Wnt/β-catenin Pathway.
Caption: Preclinical Evaluation Workflow.
Conclusion
Benzo[c]naphthyridine derivatives represent a versatile and potent class of compounds for anticancer drug discovery. Their ability to target fundamental cancer-related pathways, such as DNA replication and pro-survival signaling, underscores their therapeutic potential. The protocols and data presented here provide a framework for researchers to explore and characterize the anticancer activities of novel Benzo[c]naphthyridine analogues, paving the way for the development of next-generation cancer therapies.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of dibenzo[c,h][1,6]naphthyridines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 4.5. Apoptosis and Cell Cycle Analysis Using Flow Cytometry [bio-protocol.org]
- 7. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Benzo[c]naphthyridine Derivatives as Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of benzo[c]naphthyridine derivatives as potent inhibitors of topoisomerase I and II, critical enzymes in DNA replication and transcription. This document details their mechanism of action, summarizes their biological activity, and provides detailed protocols for their evaluation.
Introduction
Benzo[c]naphthyridine derivatives represent a promising class of anti-cancer agents that primarily exert their cytotoxic effects by targeting human DNA topoisomerases. These enzymes are crucial for resolving topological DNA stress during various cellular processes. By inhibiting these enzymes, benzo[c]naphthyridine compounds can induce DNA damage, trigger cell cycle arrest, and ultimately lead to apoptosis in cancer cells. This document focuses on several key scaffolds, including dibenzo[c,h][1][2]naphthyridinediones, dibenzo[c,h][1][3]naphthyridines, and benzo[b]-1,6-naphthyridines.
Mechanism of Action
Benzo[c]naphthyridine derivatives function as topoisomerase "poisons." They intercalate into the DNA helix and stabilize the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks (in the case of Topoisomerase I inhibitors) or double-strand breaks (in the case of Topoisomerase II inhibitors). These DNA lesions activate the cellular DNA damage response (DDR) pathways, which, if the damage is too extensive to be repaired, will initiate programmed cell death, or apoptosis.
A key signaling pathway activated by these compounds is the p53 pathway. For instance, the benzo[b]-1,6-naphthyridine derivative SN 28049 has been shown to induce the p53 pathway in response to DNA damage.[4] This leads to cell cycle arrest, allowing time for DNA repair, or if the damage is irreparable, the initiation of apoptosis.
Data Presentation
The following tables summarize the quantitative data on the topoisomerase inhibitory and cytotoxic activities of representative benzo[c]naphthyridine derivatives.
Table 1: Topoisomerase I Inhibitory Activity of Dibenzo[c,h][1][3]naphthyridine Derivatives
| Compound | Structure | Relative Effective Concentration (REC)a | Reference |
| Topotecan | (Reference Compound) | 1 | [2] |
| ARC-111 | 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxydibenzo[c,h][1][3]-naphthyridin-6-one | Potent | [2] |
| Compound 10 | N-methyl-N-ethyl substituted analogue | Similar to ARC-111 | [2] |
| Compound 11 | N-methyl-N-isopropyl substituted analogue | Similar to ARC-111 | [2] |
| Compound 12 | N,N-diethyl substituted analogue | Similar to ARC-111 | [2] |
aConcentration relative to topotecan required to produce 10% cleavage of plasmid DNA in the presence of human topoisomerase I.[2]
Table 2: Cytotoxicity of Benzo[c]naphthyridine Derivatives against Various Cancer Cell Lines
| Compound | Scaffold | Cell Line | IC50 / GI50 (µM) | Reference |
| Dibenzo[c,h][1][2]naphthyridinedione 20 | Dibenzo[c,h][1][2]naphthyridinedione | Mean Graph Midpoint (MGM) | 3.3 (GI50) | [1] |
| SN 28049 | Benzo[b]-1,6-naphthyridine | Co38P (murine colon) | Not specified (curative activity) | [5] |
| NZM3 (human melanoma) | Not specified (tumor growth delay) | [4] | ||
| HCT116 (human colon) | Not specified (in vitro growth inhibition) | [4] | ||
| ARC-111 Analogue (Compound 10) | Dibenzo[c,h][1][3]naphthyridine | RPMI8402 (human leukemia) | 0.003 - 0.007 | [2] |
| P388 (murine leukemia) | 0.002 - 0.004 | [2] | ||
| ARC-111 Analogue (Compound 11) | Dibenzo[c,h][1][3]naphthyridine | RPMI8402 (human leukemia) | 0.003 - 0.007 | [2] |
| P388 (murine leukemia) | 0.002 - 0.004 | [2] | ||
| ARC-111 Analogue (Compound 12) | Dibenzo[c,h][1][3]naphthyridine | RPMI8402 (human leukemia) | 0.003 - 0.007 | [2] |
| P388 (murine leukemia) | 0.002 - 0.004 | [2] | ||
| Dibenzo[c,h][1][3]naphthyridinone 32 | Dibenzo[c,h][1][3]naphthyridine | NCI-60 Panel | Low micromolar to submicromolar (GI50) | [3] |
Experimental Protocols
Protocol 1: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Benzo[c]naphthyridine derivative test compounds dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Set up reaction tubes on ice. To each tube, add:
-
1 µL 10x Topoisomerase I Assay Buffer
-
1 µL Supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
1 µL of the benzo[c]naphthyridine derivative at various concentrations (or DMSO for control)
-
Distilled water to a final volume of 9 µL.
-
-
Add 1 µL of human Topoisomerase I to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 11 µL of Stop Solution/Loading Dye.
-
Load the samples onto the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA indicate inhibition of Topoisomerase I.
Protocol 2: Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)
-
Benzo[c]naphthyridine derivative test compounds dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Set up reaction tubes on ice. To each tube, add:
-
2 µL 10x Topoisomerase II Assay Buffer
-
1 µL kDNA (e.g., 200 ng/µL)
-
1 µL of the benzo[c]naphthyridine derivative at various concentrations (or DMSO for control)
-
Distilled water to a final volume of 19 µL.
-
-
Add 1 µL of human Topoisomerase IIα to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 21 µL of Stop Solution/Loading Dye.
-
Load the samples onto the agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA indicate inhibition of Topoisomerase II.
Mandatory Visualizations
Caption: Experimental workflow for the evaluation of benzo[c]naphthyridine derivatives.
Caption: Signaling pathway of topoisomerase inhibition by benzo[c]naphthyridines.
References
- 1. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aza-Analogous Benzo[ c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Substituted 6H-dibenzo[c,h][2,6]naphthyridin-5-ones: reversed lactam analogues of ARC-111 with potent topoisomerase I-targeting activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Benzo[c]naphthyridine Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using Benzo[c]naphthyridine probes. These probes, belonging to the class of quaternary benzo[c]phenanthridine alkaloids (QBAs), are valuable tools for cellular and molecular biology research due to their intrinsic fluorescence and ability to interact with biomolecules, particularly nucleic acids.
Introduction to Benzo[c]naphthyridine Probes
Benzo[c]naphthyridine derivatives are heterocyclic compounds that exhibit favorable photophysical properties, making them suitable for use as fluorescent probes. Certain QBAs are naturally occurring compounds isolated from various plant species and have been extensively studied for their biological activities. Their planar aromatic structure allows them to intercalate into the DNA double helix, leading to significant changes in their fluorescence emission, which can be harnessed for various applications.
Key Features:
-
Intrinsic Fluorescence: These compounds are naturally fluorescent, eliminating the need for conjugation to a separate fluorophore in some applications.
-
DNA Intercalation: Many Benzo[c]naphthyridine probes exhibit strong binding to DNA, resulting in enhanced fluorescence upon intercalation. This property is particularly useful for nucleic acid visualization and quantification.
-
Cell Permeability: Some of these probes can readily enter living cells, enabling the analysis of intracellular components in real-time.
-
Red Fluorescence Emission: Many of these probes emit in the longer wavelength (red) region of the spectrum, which is advantageous for minimizing background fluorescence from cellular components.
Quantitative Data of Selected Benzo[c]naphthyridine Probes
The following table summarizes the key photophysical and binding properties of several common Benzo[c]naphthyridine probes. This data is essential for selecting the appropriate probe and designing experimental conditions.
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Association Constant (K) with DNA (M⁻¹) |
| Sanguinarine | ~470 | ~580 | ~0.20 | 1.2 x 10⁵ |
| Chelerythrine | ~470 | ~560 | ~0.10 | 5.0 x 10⁴ |
| Macarpine | ~471 | ~602 | 0.016 | 7.0 x 10⁵ |
| Chelirubine | ~430 | ~621 | 0.0062 | Not Reported |
| Sanguirubine | ~421 | ~619 | 0.0043 | Not Reported |
| Sanguilutine | ~420 | ~620 | 0.0001 | Not Reported |
| Chelilutine | ~422 | ~595 | 0.0015 | Not Reported |
Data compiled from various sources. The exact values can vary depending on the solvent, pH, and binding state.
Experimental Protocols
Protocol for Fluorescent Labeling of Nucleic Acids (DNA)
This protocol describes the use of Benzo[c]naphthyridine probes as intercalating dyes for the fluorescent labeling of DNA in vitro.
Materials:
-
Benzo[c]naphthyridine probe stock solution (e.g., Sanguinarine, Macarpine) in DMSO or ethanol (1 mM).
-
DNA sample (purified plasmid DNA, PCR product, or oligonucleotides).
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Prepare DNA Solution: Dilute the DNA sample in TE buffer to the desired concentration (e.g., 10-100 µg/mL).
-
Prepare Staining Solution: Dilute the Benzo[c]naphthyridine probe stock solution in TE buffer to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.
-
Staining: Add the staining solution to the DNA solution. A typical staining ratio is 1 probe molecule per 5-10 base pairs of DNA.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the sample using a fluorometer at the appropriate excitation and emission wavelengths for the specific probe. For fluorescence microscopy, the stained DNA can be visualized directly.
Workflow for Nucleic Acid Labeling
Caption: Workflow for fluorescently labeling nucleic acids with Benzo[c]naphthyridine probes.
Protocol for Fluorescent Labeling of Proteins
This protocol provides a general method for covalently labeling proteins with an amine-reactive Benzo[c]naphthyridine probe. This requires a derivative of the probe that has been functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein.
Note: The synthesis of an amine-reactive Benzo[c]naphthyridine probe is a specialized chemical procedure. It typically involves introducing a carboxylic acid functionality to the Benzo[c]naphthyridine core, followed by activation with NHS.[1][2][3] Researchers should consult organic chemistry literature for specific synthesis protocols or acquire commercially available amine-reactive probes.
Materials:
-
Amine-reactive Benzo[c]naphthyridine probe (NHS ester form).
-
Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-8.0).
-
Anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare Probe Stock Solution: Immediately before use, dissolve the amine-reactive Benzo[c]naphthyridine probe in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add the probe stock solution to the protein solution. The molar ratio of probe to protein will need to be optimized, but a starting point of 10-20 moles of probe per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted probe. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from the unreacted probe and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the probe (at its absorbance maximum) and applying the Beer-Lambert law.
Workflow for Protein Labeling
References
Application Notes and Protocols for Biological Assays with Benzo[c]naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key biological assays to evaluate the efficacy and mechanism of action of Benzo[c]naphthyridine compounds. The information is intended to guide researchers in setting up and performing these experiments in a reproducible manner.
Quantitative Data Summary
The following tables summarize the reported biological activities of various Benzo[c]naphthyridine and related naphthyridine derivatives. This data allows for a comparative analysis of their potency across different cancer cell lines and molecular targets.
Table 1: Cytotoxicity of Naphthyridine Derivatives in Human Cancer Cell Lines
| Compound | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |
| Compound 14 | 2.6 | 1.5 | 2.7 | [1][2] |
| Compound 15 | 2.3 | 0.8 | 11.4 | [1][2] |
| Compound 16 | 0.7 | 0.1 | 5.1 | [1][2] |
| Colchicine (Reference) | 23.6 | 7.8 | 19.7 | [1] |
Table 2: Kinase Inhibitory Activity of Benzo[c]naphthyridine and Naphthyridine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| CX-4945 | CK2 | - | [3] |
| Compound 2 | CK2α | 920 | [4] |
| Compound 2 | CK2α' | 200 | [4] |
| Compound 11 | CK2α/α' | < 22 | [5] |
| Compound 1c | CK2 | Stronger than CX-4945 | [6] |
| Benzo[c][7][8]naphthyridines | PDK-1 | Good Potency | [9] |
(Note: "-" indicates that a specific value was not provided in the cited source, but the compound was reported to be a potent inhibitor.)
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of Benzo[c]naphthyridine compounds on cell viability by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Benzo[c]naphthyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Benzo[c]naphthyridine compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Benzo[c]naphthyridine compounds.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Benzo[c]naphthyridine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the Benzo[c]naphthyridine compounds for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Benzo[c]naphthyridine compounds
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Benzo[c]naphthyridine compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of Benzo[c]naphthyridine compounds against specific kinases like CK2 or PDK-1.
Materials:
-
Recombinant active kinase (e.g., CK2, PDK-1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Benzo[c]naphthyridine compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the Benzo[c]naphthyridine compound at various concentrations in the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is converted into a luminescent signal.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of Benzo[c]naphthyridine compounds.
Caption: Experimental workflow for evaluating Benzo[c]naphthyridine compounds.
Caption: Proposed signaling pathway for Benzo[c]naphthyridine-induced apoptosis.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzo-Fused Naphthyridine-Based Materials in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel organic semiconducting materials is a cornerstone of advancement in organic electronics. Among the vast array of heterocyclic compounds, naphthyridines and their benzo-fused derivatives have emerged as a promising class of materials due to their rigid and planar structures, excellent thermal stability, and tunable electronic properties. This document provides an overview of the development of various benzo-fused naphthyridine-based materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
While the initial focus of this document was on Benzo[c]naphthyridine, a comprehensive literature survey revealed a scarcity of research on this specific isomer for organic electronics applications. However, significant progress has been made in the development of other benzo-fused naphthyridine isomers. This report, therefore, expands its scope to include available data on Benzo[b]-, Benzo[h]-, and Dibenzo-fused naphthyridines to provide a valuable comparative overview for researchers in the field. The information is organized by the specific isomer to ensure clarity.
I. Benzo[c][1][2]naphthyridine Derivatives: Emerging Photoluminescent Materials
Recent studies have explored the synthesis and photophysical properties of Benzo[c][1][2]naphthyridine derivatives, revealing their potential as fluorescent materials.
A. Photophysical Properties
A notable derivative, 5-ethyl-5,6-dihydrobenzo[c][1][2]naphthyridin-4(3H)-one, has been shown to be a photostable fluorophore.[1] These compounds emit in the green region of the visible spectrum and are characterized by a significant Stokes shift, a desirable property for emissive materials in OLEDs to minimize self-absorption.[1]
| Compound | Emission Color | Fluorescence Quantum Yield | Stokes Shift (nm) |
| 5-ethyl-5,6-dihydrobenzo[c][1][2]naphthyridin-4(3H)-ones | Green | Up to 0.43 | Up to 133 |
| Table 1: Photophysical properties of representative Benzo[c][1][2]naphthyridine derivatives.[1] |
B. Synthesis Protocol: Reduction of Benzo[c][1][2]naphthyridin-4(3H)-ones
A general protocol for the synthesis of 5-ethyl-5,6-dihydrobenzo[c][1][2]naphthyridin-4(3H)-ones is outlined below[1]:
Reactants:
Procedure:
-
Dissolve the Benzo[c][1][2]naphthyridin-4(3H)-one precursor in acetic acid.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-ethyl-5,6-dihydrobenzo[c][1][2]naphthyridin-4(3H)-one.
Caption: Synthetic workflow for a Benzo[c][1][2]naphthyridine derivative.
II. Benzo[h][1][3]naphthyridine Systems via Intramolecular Diels-Alder Reactions
A synthetic route to construct Benzo[h]-1,6-naphthyridine systems has been developed utilizing an intramolecular Diels-Alder reaction of aryl oxazoles with carbomethoxyacrylamides.[3] This methodology provides a high-yielding pathway to this class of compounds, which are of interest for their potential electronic applications.[3]
A. Synthetic Protocol: Intramolecular Diels-Alder Cycloaddition
A key step in the synthesis of the Benzo[h]-1,6-naphthyridine tricycle is the thermal cyclization of a substituted acrylamide precursor.[3]
Reactants:
-
Aryl oxazole precursor bearing a β-carbomethoxyacrylamide side chain
-
o-Dichlorobenzene (solvent)
-
Diazabicyclo[5.4.0]undec-7-ene (DBU) (base)
Procedure:
-
Dissolve the aryl oxazole precursor in o-dichlorobenzene.
-
Add a catalytic amount of DBU to the solution.
-
Heat the reaction mixture to reflux for an extended period (e.g., 48 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the tricyclic Benzo[h]-1,6-naphthyridine product.
Caption: Key steps in the synthesis of Benzo[h]-1,6-naphthyridines.
III. Dibenzo[c,h][1][3]naphthyridines as Topoisomerase I Inhibitors with Potential in Organic Electronics
While primarily investigated for their anticancer properties as topoisomerase I inhibitors, the synthesis of Dibenzo[c,h][1][4]naphthyridines provides a versatile platform for creating novel polycyclic aromatic systems.[5] Their rigid, planar structure and potential for functionalization make them interesting candidates for exploration in organic electronics.
A. Synthetic Protocol: A Novel Route to Dibenzo[c,h][1][3]naphthyridine-6,11(5H,12H)-diones
A multi-step synthesis has been developed to access various N-substituted Dibenzo[c,h][1][4]naphthyridine-6,11(5H,12H)-diones.[5]
Key Steps:
-
Formation of an enamine: Reaction of an appropriate primary amine with a β-ketoester.
-
Condensation: Reaction of the enamine with an isatoic anhydride derivative.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
-
Oxidative cyclization: Aromatization using DDQ to form the dibenzo[c,h][1][4]naphthyridine core.
-
Final modification: Hydrolysis or amidation of the ester to introduce further diversity.
Caption: Synthetic pathway to Dibenzo[c,h][1][4]naphthyridines.
IV. Application of Naphthyridine-Based Materials in OLEDs
While specific data for Benzo[c]naphthyridine-based OLEDs is not available, extensive research on other naphthyridine derivatives demonstrates their high potential as emitters and host materials in OLEDs. For instance, naphthyridine-based thermally activated delayed fluorescence (TADF) emitters have achieved high external quantum efficiencies (EQEs).[6][7]
A. Device Performance of Naphthyridine-Based TADF-OLEDs
The performance of green TADF-OLEDs using a naphthyridine-based emitter is summarized below.
| Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates (x, y) |
| EV3 | 58.6 | 57.1 | 16.4 | (0.368, 0.569) |
| Table 2: Performance of a green TADF-OLED with a naphthyridine-based emitter.[6] |
B. General OLED Fabrication Protocol
The following is a general protocol for the fabrication of vacuum-deposited OLEDs, which can be adapted for testing new benzo-fused naphthyridine materials.
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.
-
The cleaned substrates are dried in an oven and then treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
Device Fabrication (by thermal evaporation in a high-vacuum chamber < 10⁻⁶ Torr):
-
Hole Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of a suitable HIL material (e.g., MoO₃).
-
Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of an HTL material (e.g., NPB).
-
Emissive Layer (EML): Co-deposit the benzo-fused naphthyridine derivative (as host or dopant) with a suitable host or dopant material. The doping concentration and layer thickness (e.g., 20 nm) are critical parameters to optimize.
-
Electron Transport Layer (ETL): Deposit a layer (e.g., 30 nm) of an ETL material (e.g., TPBi).
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of an EIL material (e.g., LiF).
-
Cathode: Deposit a layer (e.g., 100 nm) of a low work function metal (e.g., Al).
Encapsulation:
-
The fabricated devices are encapsulated under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Caption: General workflow for OLED fabrication.
V. Conclusion and Future Outlook
Benzo-fused naphthyridines represent a versatile class of heterocycles with significant potential for application in organic electronics. While research on the specific Benzo[c]naphthyridine isomer is still in its nascent stages, the promising results from other benzo-fused isomers, particularly in the realm of OLEDs, warrant further investigation. The synthetic protocols outlined in this document provide a foundation for the development of novel Benzo[c]naphthyridine derivatives. Future research should focus on the targeted synthesis of Benzo[c]naphthyridine-based materials with tailored electronic properties and their systematic evaluation in organic electronic devices. The exploration of structure-property relationships will be crucial for unlocking the full potential of this intriguing class of materials.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester | C22H25N3O2 | CID 16098494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Benzo[c]naphthyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[c]naphthyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the Benzo[c]naphthyridine core structure?
A1: The most frequently employed methods for the synthesis of the Benzo[c]naphthyridine skeleton include classical named reactions such as the Friedländer annulation, the Combes synthesis, and the Skraup synthesis. Additionally, modern approaches utilizing metal-catalyzed cross-coupling and cycloaddition reactions are increasingly being adopted.
Q2: I am observing a complex mixture of products in my reaction, making purification difficult. What could be the cause?
A2: The formation of complex product mixtures is a common issue, often arising from a lack of regioselectivity in the cyclization step, or the occurrence of side reactions. For instance, in reactions involving unsymmetrical ketones or substituted anilines, the formation of constitutional isomers is a significant possibility. The presence of various reactive sites in the starting materials can also lead to multiple competing reaction pathways. The use of chromatography is often necessary to isolate the desired product from these complex mixtures.[1][2]
Q3: My reaction yield is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields in Benzo[c]naphthyridine synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction may not be going to completion. Consider extending the reaction time or increasing the temperature. However, be aware that harsh conditions can sometimes promote side reactions.
-
Suboptimal catalyst or reagent concentration: The concentration of catalysts or key reagents can significantly impact yield. It is advisable to perform optimization studies to determine the ideal stoichiometry.
-
Side reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product. Identifying and minimizing these side reactions is crucial.
-
Product degradation: The target molecule might be unstable under the reaction or workup conditions.
-
Purification losses: Significant amounts of product may be lost during purification steps, especially if the product is highly soluble in the solvents used for extraction or chromatography.
Troubleshooting Guide: Common Side Reactions
Formation of Isomeric Byproducts
Issue: My analytical data (e.g., NMR, LC-MS) suggests the presence of more than one isomer of the desired Benzo[c]naphthyridine.
Common Causes:
-
Lack of Regioselectivity in Friedländer and Combes Syntheses: When using unsymmetrical ketones or substituted 2-aminopyridine derivatives, the cyclization can occur in different orientations, leading to a mixture of regioisomers. The electronic and steric properties of the substituents on both reaction partners play a crucial role in determining the regiochemical outcome.[3]
-
Ambiguous Cyclization in Skraup-type Reactions: The harsh acidic conditions of the Skraup synthesis can sometimes lead to rearrangements or cyclization at alternative positions, especially with highly functionalized substrates.
Troubleshooting Strategies:
-
Modify Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to favor the formation of the desired isomer. Lewis acid catalysts, for example, can significantly influence the regioselectivity of the Friedländer reaction.
-
Use Pre-functionalized Starting Materials: Employ starting materials that have blocking groups or directing groups to guide the cyclization to the desired position.
-
Chromatographic Separation: If isomeric byproducts are unavoidable, meticulous purification by column chromatography or preparative HPLC is often necessary.
Incomplete Cyclization and Intermediate Buildup
Issue: I am isolating significant quantities of an intermediate, and the final cyclized product is not forming in high yield.
Common Causes:
-
Insufficiently Activating Conditions: The final ring-closing step, often a dehydration or condensation, may require more forcing conditions (e.g., higher temperature, stronger acid or base catalyst) than the initial steps of the reaction.
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the intramolecular cyclization step.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic attack, making the final cyclization step more difficult.
Troubleshooting Strategies:
-
Increase Reaction Temperature and/or Time: Carefully increase the reaction temperature or prolong the reaction time to promote the cyclization. Monitor the reaction closely to avoid decomposition.
-
Use a More Potent Catalyst: Switch to a stronger acid (e.g., polyphosphoric acid) or base to facilitate the final ring closure.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy for challenging cyclization steps in shorter reaction times.
Unwanted Rearrangement Products
Issue: My characterization data points to a product with a different connectivity than the expected Benzo[c]naphthyridine.
Common Causes:
-
Stevens Rearrangement: In reactions involving ylides, a Stevens rearrangement can occur, leading to the formation of structurally rearranged products. For example, in the synthesis of certain benzo[b][4][5]naphthyridine derivatives, Stevens rearrangement products have been observed as significant byproducts.[2]
-
Acid-Catalyzed Rearrangements: Strong acidic conditions, particularly at elevated temperatures, can induce skeletal rearrangements of the heterocyclic core.
Troubleshooting Strategies:
-
Milder Reaction Conditions: Employ milder reaction conditions (lower temperature, less acidic or basic catalysts) to disfavor rearrangement pathways.
-
Alternative Synthetic Routes: If rearrangements are persistent, consider a different synthetic strategy that avoids the conditions or reactive intermediates prone to such transformations.
Experimental Protocols
Please note: These are generalized protocols and may require optimization for specific substrates.
General Procedure for Friedländer Annulation
-
To a solution of the 2-aminopyridine-3-carbaldehyde or a corresponding ketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or toluene) is added the carbonyl compound containing an α-methylene group (1.0-1.2 eq).
-
A catalytic amount of a base (e.g., NaOH, KOH, or piperidine) or an acid (e.g., p-toluenesulfonic acid or a Lewis acid) is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Signaling Pathways and Reaction Mechanisms
Below are visualizations of key reaction pathways and potential side reactions.
Caption: Friedländer synthesis pathway and common side reactions.
Caption: Troubleshooting workflow for Benzo[c]naphthyridine synthesis.
References
- 1. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Benzo[c]naphthyridine Cyclization Yields
Welcome to the technical support center for Benzo[c]naphthyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of various cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My Benzo[c]naphthyridine cyclization reaction is not working or giving a low yield. What are the first things I should check?
A1: When troubleshooting a low-yielding or failed Benzo[c]naphthyridine cyclization, start by systematically evaluating the following critical parameters:
-
Reagent Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction. Solvents should be anhydrous, especially for metal-catalyzed reactions.
-
Inert Atmosphere: Many cyclization reactions, particularly those involving organometallic catalysts (e.g., Palladium, Copper, Gold, Ruthenium), are sensitive to oxygen and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Activity: If you are using a metal catalyst, its activity is crucial. Consider if the catalyst has been handled and stored correctly to prevent deactivation. For copper-catalyzed reactions, catalyst deactivation can occur through product inhibition, byproduct inhibition with inorganic halide salts, or ligand exchange.[1][2][3]
-
Reaction Temperature: The optimal temperature can be highly specific to the reaction. A temperature that is too low may result in no reaction, while a temperature that is too high can lead to decomposition of starting materials, intermediates, or the final product. For instance, in some copper-catalyzed dual annulations, increasing the temperature from 100 °C to 120 °C has been shown to adversely affect the yield.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Insufficient time may lead to incomplete conversion, while prolonged reaction times can result in the formation of byproducts.
Q2: I am observing multiple spots on my TLC plate. What are the common side products in Benzo[c]naphthyridine synthesis?
A2: The formation of side products is a common cause of low yields. The nature of these byproducts depends on the specific cyclization strategy employed:
-
Incomplete Cyclization: Intermediates in the cyclization cascade may be present in the final reaction mixture if the reaction does not go to completion.
-
Homocoupling: In cross-coupling reactions, homocoupling of starting materials can be a significant side reaction.
-
Dehalogenation: In reactions using halogenated precursors, reductive dehalogenation of the starting material can occur, leading to inactive species.
-
Oxidation/Decomposition: The desired product or intermediates may be sensitive to the reaction conditions and can degrade over time, especially at elevated temperatures.
-
Formation of Isomers: Depending on the substitution pattern of the precursors, the formation of regioisomers is possible. For example, in the Ruthenium-catalyzed [2+2+2] cycloaddition between 1,7-diynes and cyanamides, both benzo[c][2][4]naphthyridinones and benzo[c][2][5]naphthyridinones can be formed.[3]
Q3: What are the best practices for purifying Benzo[c]naphthyridine products?
A3: The purification of Benzo[c]naphthyridine derivatives often involves standard chromatographic and crystallization techniques.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used. For compounds that are sensitive to acid, deactivated (neutral) silica gel or alumina can be employed.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The optimal solvent system will depend on the polarity of your specific product.[6] For polycyclic aromatic hydrocarbons (PAHs), a mixture of petroleum ether and dichloromethane in varying ratios has been shown to be effective.[7]
-
-
Crystallization: If the product is a solid, crystallization can be an effective method for obtaining highly pure material.
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold. Common solvents for the crystallization of nitrogen-containing heterocycles include ethanol, methanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate or hexane/acetone.[8][9] For polar compounds, a diethyl ether-methanol or ethanol mixture can be effective.[10]
-
Troubleshooting Guides
Copper-Catalyzed Cyclizations
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a fresh batch of the copper salt and ensure anhydrous conditions. |
| Incorrect base | The choice of base is critical. For some hydroamination/annulation reactions, strong bases like tBuOK are effective, while others like Cs2CO3 may fail to yield the product. | |
| Inappropriate solvent | Solvent polarity can significantly impact the reaction. For certain copper-catalyzed reactions, polar aprotic solvents like DMF or DMA are effective, while others like MeCN or DCE may be ineffective. | |
| Unprotected reactive groups | For substrates with reactive functional groups (e.g., N-H in indoles), protection may be necessary for the reaction to proceed. | |
| Catalyst Deactivation | Product or byproduct inhibition | Use of a ligand can sometimes prevent catalyst deactivation.[1][11] |
| Ligand exchange with soluble carboxylate bases | Consider using partially soluble inorganic bases like Cs2CO3 or K3PO4, but be aware that their solubility can affect reaction kinetics.[3] | |
| Disproportionation of Cu(I) to Cu(0) and Cu(II) | The choice of ligand and solvent can influence this process. DMSO has been suggested to help prevent disproportionation in some cases.[4] |
Gold-Catalyzed Cyclizations
| Problem | Possible Cause | Suggested Solution |
| Low yield or incomplete conversion | Inefficient catalyst activation | Ensure the use of an appropriate co-catalyst (e.g., a silver salt) to generate the active cationic gold species. |
| Inappropriate ligand | The choice of ligand (e.g., phosphine or N-heterocyclic carbene) can significantly influence the catalyst's activity and selectivity. | |
| Unfavorable reaction temperature | Optimization of the reaction temperature is crucial. While some reactions proceed at room temperature, others may require heating. | |
| Formation of side products | Alternative cyclization pathways | The regioselectivity of the cyclization (e.g., endo- vs. exo-dig) can be influenced by the electronic properties of the substituents on the alkyne. Electron-donating groups tend to favor 6-endo-dig cyclization, while electron-withdrawing groups favor 5-exo-dig.[12] |
Friedländer Annulation
| Problem | Possible Cause | Suggested Solution |
| Low yield | Harsh reaction conditions | Traditional methods often require high temperatures. Consider using milder conditions with a suitable catalyst, such as an ionic liquid in water, which can lead to excellent yields.[1][2][13][14] |
| Poor solubility of reactants | Using a solvent system in which both reactants are soluble is crucial. Water has been shown to be an effective solvent for the Friedländer synthesis of some naphthyridines.[1][13][14] | |
| Inappropriate catalyst | While classical Friedländer reactions can be performed without a catalyst at high temperatures, the use of a base (e.g., KOH, NaOH) or an acid catalyst can improve the yield under milder conditions.[9] Propylphosphonic anhydride (T3P) has also been reported as an effective promoter.[15] | |
| Formation of regioisomers | Use of unsymmetrical ketones | The reaction of an o-aminoaryl aldehyde/ketone with an unsymmetrical ketone can lead to the formation of two regioisomers. The selectivity can sometimes be controlled by the choice of catalyst and reaction conditions. |
Pictet-Spengler Reaction
| Problem | Possible Cause | Suggested Solution |
| Low yield | Insufficiently activated aromatic ring | The Pictet-Spengler reaction works best with electron-rich β-arylethylamines. Substrates with electron-withdrawing groups on the aromatic ring may give low yields or fail to react.[16] |
| Harsh acidic conditions | While the reaction requires an acid catalyst, strong acids and high temperatures can lead to side reactions and decomposition. Consider using milder acids like trifluoroacetic acid or a Lewis acid such as BF3·OEt2.[17] | |
| Incomplete reaction | Equilibrium with starting materials | Using a slight excess of the carbonyl component can help drive the reaction to completion.[16] |
| Schiff base formation is slow or reversible | The Schiff base can be pre-formed before the addition of the acid catalyst to promote cyclization.[16] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Copper-Catalyzed Dual Annulation for the Synthesis of Amino-Benzo[h]indolo[3,2-c][1][5]naphthyridines
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | tBuOK (2.0) | DMA | 25 | 1 | Trace |
| 2 | Cu(OAc)2 (5) | tBuOK (2.0) | DMA | 25 | 1 | 40 |
| 3 | Cu(OAc)2 (10) | tBuOK (2.0) | DMA | 25 | 1 | 70 |
| 4 | Cu(OAc)2 (10) | tBuOK (2.0) | DMA | 100 | 0.75 | 84 |
| 5 | Cu(OAc)2 (10) | tBuOK (2.0) | DMA | 120 | 0.75 | 67 |
| 6 | Cu(OAc)2 (10) | Cs2CO3 (2.0) | DMA | 100 | 1 | 0 |
| 7 | Cu(OAc)2 (10) | tBuOK (2.0) | MeCN | 100 | 1 | Ineffective |
| 8 | Cu(OAc)2 (10) | tBuOK (2.0) | DCE | 100 | 1 | Ineffective |
| 9 | Cu(OAc)2 (10) | tBuOK (2.0) | DMF | 100 | 1 | 54 |
| 10 | Cu(OAc)2 (10) | tBuOK (2.0) | DMSO | 100 | 1 | 65 |
Data summarized from a study on the synthesis of amino-benzo[h]indolo[3,2-c][1][5]naphthyridines.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Amino-Benzo[h]indolo[3,2-c][1][5]naphthyridines
-
To an oven-dried reaction tube, add the 2-alkynyl indole-3-carbonitrile (0.5 mmol, 1.0 equiv.), 2-aminobenzonitrile (0.6 mmol, 1.2 equiv.), Cu(OAc)₂ (10 mol%), and tBuOK (1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous dimethylacetamide (DMA, 2.0 mL) via syringe.
-
Seal the reaction tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired benzo[c]naphthyridine derivative.
Protocol 2: General Procedure for Ruthenium-Catalyzed [2+2+2] Cycloaddition for Benzo[c][2][4]naphthyridinones
-
In a reaction vial, dissolve the 1,7-diyne (1.0 equiv.) and the cyanamide (1.2 equiv.) in an appropriate solvent (e.g., dichloroethane).
-
Add the ruthenium catalyst (e.g., [CpRuCl]₄ or CpRu(COD)Cl, 2-5 mol%).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the benzo[c]naphthyridinone product.[3]
Visualizations
Caption: A logical workflow for troubleshooting low-yielding Benzo[c]naphthyridine cyclization reactions.
Caption: A simplified workflow for the copper-catalyzed synthesis of Benzo[c]naphthyridines.
References
- 1. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cup.edu.cn [cup.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
purification of Benzo[c]naphthyridine derivatives using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Benzo[c]naphthyridine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of Benzo[c]naphthyridine derivatives?
A1: The most commonly used stationary phase for the purification of Benzo[c]naphthyridine derivatives is silica gel.[1][2] Due to the polar nature of the nitrogen-containing heterocyclic rings, silica gel, a polar adsorbent, is effective for separation. In cases where compounds are highly polar or show strong interaction with silica, alternative stationary phases like alumina can be considered. For specific applications, reversed-phase silica (e.g., C18) may also be employed, particularly in HPLC analysis.
Q2: How do I choose an appropriate mobile phase for purifying my Benzo[c]naphthyridine derivative?
A2: The choice of mobile phase depends on the polarity of your specific derivative. A good starting point is a mixture of a non-polar solvent and a slightly more polar solvent. Common combinations include ethyl acetate/n-hexane and dichloromethane/ethyl acetate.[1][3] The polarity of the mobile phase is increased by raising the proportion of the more polar solvent to facilitate the elution of the compounds. For basic derivatives prone to tailing, adding a small amount of a modifier like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape.
Q3: My Benzo[c]naphthyridine derivative is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: For highly polar compounds, you will need to use a more polar mobile phase. A common solvent system for very polar basic compounds is a mixture of dichloromethane and methanol. You can also add a small percentage (e.g., 1-10%) of a methanolic ammonia solution to your mobile phase to increase its polarity and prevent streaking.
Q4: Can I use gradient elution for the purification of Benzo[c]naphthyridine derivatives?
A4: Yes, gradient elution is a highly effective technique for separating complex mixtures of Benzo[c]naphthyridine derivatives, especially when the components have a wide range of polarities. A gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane or methanol in dichloromethane, can provide better resolution and faster separation times compared to isocratic elution.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of Benzo[c]naphthyridine derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing/Streaking | - Secondary Interactions: The basic nitrogen atoms in the Benzo[c]naphthyridine core can interact strongly with acidic silanol groups on the silica gel surface. | - Add a Mobile Phase Modifier: Incorporate a small amount of a basic additive like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel. |
| - Sample Overload: Too much sample has been loaded onto the column. | - Reduce Sample Load: Decrease the amount of crude material loaded onto the column. | |
| Poor Separation of Isomers or Closely Related Compounds | - Inappropriate Mobile Phase Polarity: The chosen solvent system does not provide sufficient selectivity. | - Optimize Mobile Phase: Systematically vary the solvent ratio to fine-tune the polarity. Consider using a three-component solvent system for better selectivity. |
| - Incorrect Stationary Phase: Silica gel may not be the optimal choice for separating structurally similar isomers. | - Try a Different Stationary Phase: Consider using alumina or a reversed-phase (C18) stationary phase. | |
| Compound Elutes Too Quickly (Low Retention) | - Mobile Phase is Too Polar: The solvent system has too high an elution strength. | - Decrease Mobile Phase Polarity: Reduce the proportion of the more polar solvent in your mobile phase mixture. |
| Compound Does Not Elute from the Column (High Retention) | - Mobile Phase is Not Polar Enough: The solvent system has insufficient elution strength to move the compound. | - Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent. For very polar compounds, switching to a more polar solvent system (e.g., dichloromethane/methanol) may be necessary. |
| - Compound Decomposition: The compound may be unstable on silica gel. | - Use a Deactivated Stationary Phase: Consider using neutral alumina or a deactivated silica gel. | |
| Irreproducible Results | - Inconsistent Column Packing: Variations in column packing can lead to channeling and inconsistent separation. | - Ensure Proper Column Packing: Use a consistent slurry packing method to create a homogenous and stable column bed. |
| - Changes in Mobile Phase Composition: Small variations in the solvent mixture can affect retention times. | - Prepare Fresh Mobile Phase: Always use freshly prepared and properly mixed solvents. |
Experimental Protocols
General Protocol for Flash Column Chromatography of Benzo[c]naphthyridine Derivatives on Silica Gel
This protocol is a general guideline and should be optimized for each specific compound.
-
Slurry Preparation:
-
In a beaker, add silica gel to the initial, least polar mobile phase solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Stir the mixture to create a uniform slurry, ensuring no air bubbles are trapped.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and remove any air pockets.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude Benzo[c]naphthyridine derivative in a minimal amount of the appropriate solvent (ideally the mobile phase or a slightly more polar solvent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to fully adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the initial, less polar solvent mixture.
-
If using a gradient, gradually increase the proportion of the more polar solvent. A typical gradient could be increasing the ethyl acetate concentration in hexane from 5% to 50% over several column volumes.
-
For isocratic elution, maintain a constant mobile phase composition throughout the separation. A common mobile phase for certain Benzo[c]naphthyridine derivatives is a 1:1 mixture of dichloromethane and ethyl acetate.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified Benzo[c]naphthyridine derivative.
-
Recommended Starting Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Non-polar to Moderately Polar Derivatives) | Hexane/Ethyl Acetate (gradient from 5% to 50% Ethyl Acetate) |
| Mobile Phase (Moderately Polar to Polar Derivatives) | Dichloromethane/Ethyl Acetate (e.g., 2:1 or 1:1)[3] or Dichloromethane/Methanol (for very polar compounds) |
| Mobile Phase Additive (for basic compounds) | 0.1 - 1% Triethylamine or Ammonium Hydroxide |
| Sample Loading | Dissolve in a minimum volume of mobile phase or a slightly more polar solvent |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with Benzo[c]naphthyridine compounds. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Benzo[c]naphthyridine compound is poorly soluble in aqueous solutions. What are the initial steps I should take?
A1: Initially, a systematic solubility profiling of your compound is recommended. This involves determining the solubility in a range of pharmaceutically relevant solvents and pH conditions. This data will provide a baseline and guide the selection of an appropriate solubility enhancement strategy. Key initial steps include:
-
Solubility Determination in Common Solvents: Assess the solubility in water, phosphate-buffered saline (PBS) at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4), and common organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400.
-
pH-Solubility Profile: Determine the compound's solubility across a wide pH range to identify any ionizable groups and the pH at which solubility is maximal.[1][2] Many nitrogen-containing heterocyclic compounds exhibit pH-dependent solubility.
-
Solid-State Characterization: Analyze the solid-state properties of your compound (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The crystalline form can significantly impact solubility.
Q2: What are the primary strategies for improving the aqueous solubility of Benzo[c]naphthyridine compounds?
A2: Several strategies can be employed, broadly categorized into physical and chemical modifications, and formulation-based approaches.[3]
-
Physical Modifications: These methods alter the physical properties of the drug to enhance dissolution.
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area, leading to a faster dissolution rate.[3][4][5]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can significantly improve solubility and dissolution.[6][7][8][9]
-
-
Chemical Modifications: These approaches involve altering the chemical structure of the molecule.
-
Formulation-Based Approaches: These methods utilize excipients to improve solubility.
-
Co-solvents: A mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4]
-
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[4][15]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][16][17][18][19]
-
Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer.
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous solution, and ideally below 0.5%.
-
Use a Co-solvent: If lowering the DMSO concentration is not feasible or effective, consider using a co-solvent system. Pre-dissolve the compound in a water-miscible organic solvent like ethanol or PEG 400 before adding it to the aqueous buffer.
-
Investigate pH Effects: The pH of your aqueous buffer could be causing precipitation if your compound's solubility is highly pH-dependent. Determine the pH-solubility profile to identify the optimal pH for your experiments.
-
Consider a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep the compound in solution.
Issue 2: I am struggling to achieve a high enough concentration of my Benzo[c]naphthyridine compound for my in vitro assays.
Troubleshooting Steps:
-
Formulate with Cyclodextrins: Cyclodextrins are highly effective at increasing the aqueous solubility of poorly soluble compounds.[4][16][17][18][19] Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and varying concentrations to find the optimal formulation.
-
Prepare a Nanosuspension: Nanosuspensions are colloidal dispersions of sub-micron drug particles that can significantly increase the dissolution rate and saturation solubility.[10][20][21][22] This can be particularly useful for achieving higher effective concentrations in aqueous media.
-
Explore Solid Dispersion: Creating a solid dispersion of your compound with a hydrophilic polymer can enhance its dissolution and apparent solubility.[6][7][8][9] This solid can then be dissolved in your assay medium.
Data Presentation
Table 1: Example Solubility Profile of a Benzo[c]naphthyridine Derivative
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | < 1 | HPLC-UV |
| PBS (pH 7.4) | 25 | 1.5 | HPLC-UV |
| PBS (pH 5.0) | 25 | 15.2 | HPLC-UV |
| Ethanol | 25 | 250.7 | HPLC-UV |
| Propylene Glycol | 25 | 450.3 | HPLC-UV |
| 5% (w/v) HP-β-CD in Water | 25 | 125.8 | HPLC-UV |
Table 2: Comparison of Solubility Enhancement Techniques (Example Data)
| Technique | Formulation Details | Fold Increase in Aqueous Solubility |
| Nanosuspension | 1% (w/v) drug, 0.5% (w/v) Pluronic® F-127 | 50 |
| Solid Dispersion | 1:5 drug-to-PVP K30 ratio (w/w) | 85 |
| Cyclodextrin Complexation | 1:1 molar ratio with HP-β-CD | 120 |
| pH Adjustment | Dissolved in buffer at pH 3.5 | 15 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Antisolvent Precipitation
This protocol provides a general framework for preparing a nanosuspension. Optimization of solvents, stabilizers, and process parameters is crucial for each specific Benzo[c]naphthyridine compound.
-
Dissolve the Compound: Dissolve the Benzo[c]naphthyridine derivative in a suitable organic solvent (e.g., acetone, ethanol, or a mixture) to prepare the organic phase.
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing a stabilizer. Common stabilizers include polymers like polyvinyl alcohol (PVA), hydroxypropyl methylcellulose (HPMC), and surfactants like Tween® 80 or Pluronic® F-68.[22]
-
Precipitation: Under high-speed homogenization or ultrasonication, inject the organic phase into the aqueous phase at a controlled rate. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator or by dialysis.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable compounds and carriers.
-
Co-dissolution: Dissolve both the Benzo[c]naphthyridine compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a Eudragit® polymer) in a common volatile solvent (e.g., methanol, ethanol, or dichloromethane).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using XRPD and DSC) and dissolution enhancement compared to the pure drug.
Visualizations
Caption: A logical workflow for addressing the solubility issues of Benzo[c]naphthyridine compounds.
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of the solubilities of polycyclic aromatic hydrocarbons by weak hydrogen bonds with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mch.estranky.sk [mch.estranky.sk]
- 15. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digital.library.unt.edu [digital.library.unt.edu]
- 19. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Late-Stage Saturation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselective Functionalization
Welcome to the technical support center for optimizing reaction conditions for regioselective functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during regioselective functionalization reactions.
Issue 1: Poor or Incorrect Regioselectivity
Symptoms:
-
Formation of a mixture of regioisomers.
-
The major product is the undesired regioisomer.
-
Inconsistent regioselectivity between batches.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Directing Group (DG) | The coordinating ability of the DG may be insufficient to control the reaction site. Consider using a DG with a stronger coordinating atom (e.g., pyridine-based DGs are often more effective than ketones). For remote C-H functionalization, specialized "Yu-turn" auxiliaries may be necessary.[1][2] |
| Inappropriate Ligand | The steric and electronic properties of the catalyst's ligand play a crucial role in determining regioselectivity. A ligand screen is recommended. For example, in Pd-catalyzed reactions, bulky phosphine ligands can favor one regioisomer, while less sterically demanding ligands may favor another.[3][4][5] |
| Suboptimal Solvent | Solvent polarity can influence the reaction pathway by stabilizing or destabilizing intermediates. A solvent screen is advisable. In some cases, a change in solvent can even reverse regioselectivity. For instance, in Suzuki couplings of dihalopyrrole esters, DMF and ethanol/toluene mixtures can favor different regioisomers.[6][7][8] |
| Incorrect Temperature (Kinetic vs. Thermodynamic Control) | The reaction may be under kinetic or thermodynamic control, leading to different products. Low temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can favor the more stable, thermodynamically controlled product.[8][9][10][11][12][13] |
| Inherent Substrate Bias | The electronic and steric properties of the substrate may strongly favor a particular regioisomer, overriding the directing effects of the catalyst or DG. Modification of the substrate, such as introducing a blocking group, may be necessary. |
Experimental Protocol: Ligand Screening for Regioselective Cross-Coupling
-
Setup: In parallel reaction vials, add the substrate (1.0 equiv.), coupling partner (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a variety of phosphine ligands (4 mol%) in an appropriate anhydrous solvent (e.g., toluene).
-
Reaction: Add the palladium precursor and a different ligand to each reaction vial.
-
Execution: Seal the vials, remove from the glovebox, and heat to the desired temperature for the specified time.
-
Analysis: After cooling, quench the reactions and analyze the product distribution in each vial by GC-MS or ¹H NMR to determine the ratio of regioisomers.
Issue 2: Low Reaction Yield
Symptoms:
-
Low conversion of starting material.
-
Significant formation of byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the reagents or solvent, or it may degrade under the reaction conditions. Ensure all reagents and solvents are pure and dry. In some cases, catalyst regeneration protocols may be available.[14][15][16][17] |
| Suboptimal Reaction Concentration | The concentration of reactants can affect the reaction rate and selectivity. A concentration screen should be performed to find the optimal conditions. |
| Incorrect Reaction Time | The reaction may not have reached completion, or the product may be degrading over time. A time-course study is recommended to determine the optimal reaction time. |
| Inappropriate Base | The choice and strength of the base can significantly impact the reaction outcome. A screen of different bases (e.g., organic vs. inorganic) may be necessary. |
Issue 3: Difficulty Removing the Directing Group
Symptoms:
-
Harsh conditions required for DG cleavage, leading to product decomposition.
-
Incomplete removal of the DG.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Robustness of the Directing Group | Some directing groups are designed to be highly stable. If cleavage is problematic, consider using a more labile DG from the outset. For example, some amide-based DGs can be removed under milder conditions than others.[18] |
| Ineffective Cleavage Protocol | The chosen cleavage conditions may not be suitable for the specific DG and substrate. Consult the literature for established protocols for the specific DG being used. For example, a picolinamide directing group can be cleaved using a Ni-catalyzed esterification.[1][2] |
Experimental Protocol: Cleavage of a Picolinamide Directing Group [1][2]
-
Boc Activation: To a solution of the picolinamide-functionalized substrate (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂), add Boc₂O (1.5 equiv.) and DMAP (0.1 equiv.). Stir at room temperature until the reaction is complete (monitor by TLC).
-
Purification: Purify the resulting N-Boc-N-substituted picolinamide by column chromatography.
-
Ni-Catalyzed Cleavage: In a glovebox, add the purified intermediate (1.0 equiv.) and Ni(cod)₂ (10 mol%) to a reaction vial. Add anhydrous EtOH and seal the vial.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80 °C) for the required time.
-
Workup and Analysis: After cooling, concentrate the reaction mixture and purify the N-Boc protected amine product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right directing group for my reaction?
A1: The choice of directing group depends on several factors:
-
Target C-H bond: For ortho-functionalization, a wide range of DGs are available. For meta or para functionalization, more specialized, often cleavable, directing groups are required.[1][2]
-
Coordinating Atom: The strength of the coordination between the DG and the metal catalyst is crucial. Stronger coordinating groups, like pyridines, often provide better control over regioselectivity.[1]
-
Ease of Installation and Removal: Consider the synthetic steps required to install and cleave the DG. Ideally, the DG should be easily introduced and removed under mild conditions that do not affect the rest of the molecule.[1][18]
Q2: What is the difference between kinetic and thermodynamic control, and how can I use it to my advantage?
A2:
-
Kinetic control occurs at lower temperatures where the reaction is irreversible. The major product is the one that forms the fastest (i.e., has the lowest activation energy).[8][9][10][12][13]
-
Thermodynamic control occurs at higher temperatures where the reaction is reversible, allowing the products to equilibrate. The major product is the most stable one.[8][9][10][12][13]
You can influence the regioselectivity of your reaction by adjusting the temperature. If the desired product is the kinetic product, running the reaction at a lower temperature may increase its yield. Conversely, if the desired product is the thermodynamic product, a higher temperature may be beneficial.
Q3: My regioselectivity is inconsistent. What are the likely causes?
A3: Inconsistent regioselectivity can stem from several sources:
-
Purity of Reagents and Solvents: Trace impurities can interfere with the catalyst and alter the reaction pathway. Always use high-purity, anhydrous reagents and solvents.
-
Reaction Setup: Ensure consistent stirring and heating. Inconsistent temperature control can lead to variable ratios of kinetic and thermodynamic products.
-
Atmosphere: Some reactions are sensitive to air or moisture. Ensure reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Q4: Can the choice of catalyst metal affect regioselectivity?
A4: Yes, the metal center of the catalyst plays a key role in C-H activation and can influence which C-H bond is functionalized. For example, in the functionalization of some heterocycles, a rhodium catalyst might favor one position while a palladium catalyst favors another.[18] It is often worthwhile to screen different metal catalysts if poor regioselectivity is observed.
Data Tables for Comparison
Table 1: Effect of Solvent on Regioselectivity of Suzuki Coupling of a Dihalopyrrole Ester [6]
| Entry | Solvent | C5-Coupling Product Yield (%) | C3-Coupling Product Yield (%) | Regioisomeric Ratio (C5:C3) |
| 1 | Toluene/EtOH (3:1) | 85 | 5 | 17:1 |
| 2 | DMF | 15 | 70 | 1:4.7 |
| 3 | DMSO | 10 | 65 | 1:6.5 |
| 4 | Acetonitrile | 25 | 55 | 1:2.2 |
Table 2: Effect of Temperature on the Regioselectivity of Electrophilic Addition to a Conjugated Diene [8]
| Entry | Temperature (°C) | 1,2-Adduct (Kinetic Product) (%) | 1,4-Adduct (Thermodynamic Product) (%) | Regioisomeric Ratio (1,2:1,4) |
| 1 | -80 | 80 | 20 | 4:1 |
| 2 | 0 | 60 | 40 | 1.5:1 |
| 3 | 40 | 20 | 80 | 1:4 |
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Kinetic vs. Thermodynamic control pathways.
Caption: The role of a directing group in C-H functionalization.
References
- 1. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A solvent-induced reversal of regioselectivity in the Suzuki coupling of pyrrole esters | RTI [rti.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jackwestin.com [jackwestin.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Operando monitoring of mechanisms and deactivation of molecular catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
strategies to avoid byproduct formation in Friedländer annulation
Technical Support Center: Friedländer Annulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize byproduct formation in the Friedländer annulation for quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Friedländer annulation?
A1: The most frequently encountered byproducts include:
-
Self-condensation products: Aldol condensation of the ketone or aldehyde reactant, particularly under strongly basic or acidic conditions, can lead to dimers or polymers.[1] 2-aminobenzaldehyde itself is also prone to self-condensation.[2]
-
Regioisomers: When using unsymmetrical ketones, the reaction can proceed on either side of the carbonyl group, leading to a mixture of isomeric quinoline products.[1][3]
-
Tetrahydroquinolines: Under certain conditions, particularly with some Lewis acid catalysts like ytterbium triflate at room temperature, over-reduction or alternative reaction pathways can lead to the formation of tetrahydroquinoline derivatives instead of the desired aromatic quinoline.[4]
-
Non-Friedländer products: Depending on the catalyst and reactants, alternative cyclization or condensation reactions can occur, leading to different heterocyclic systems.
Q2: What are the two main mechanistic pathways for the Friedländer annulation?
A2: The reaction is generally understood to proceed via one of two primary pathways, and the predominant route can be influenced by the reaction conditions (acidic vs. basic catalysis):[5]
-
Aldol-First Pathway: This pathway begins with an intermolecular aldol condensation between the 2-aminoaryl aldehyde/ketone and the methylene ketone. This is followed by cyclization (intramolecular imine formation) and subsequent dehydration to yield the quinoline.[4]
-
Schiff Base-First Pathway: This pathway starts with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl aldehyde/ketone and the carbonyl of the methylene ketone. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Quinoline Product
Q: My Friedländer reaction is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including inefficient catalysis, harsh reaction conditions leading to reactant or product degradation, or competing side reactions.
Troubleshooting Workflow:
Recommended Actions:
-
Catalyst Optimization: Traditional acid or base catalysts can be harsh.[1] Consider modern catalytic systems that operate under milder conditions.
-
Lewis Acids: Metal triflates like Indium(III) triflate (In(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃) are often highly effective and can lead to excellent yields under solvent-free conditions.[6]
-
Heterogeneous Catalysts: Solid-supported catalysts such as silica nanoparticles or sulfonic acid-functionalized materials offer high efficiency, easy product separation, and catalyst recyclability.[7]
-
Greener Options: For certain substrates, the reaction can be performed in water at elevated temperatures without any catalyst, which aligns with green chemistry principles.[8][9]
-
-
Reaction Condition Modification:
-
Microwave Irradiation: Employing microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields.[10][11]
-
Solvent-Free Conditions: Heating the neat reactants with a suitable catalyst can increase reaction rates and simplify workup. Many modern protocols with Lewis acids or solid acids are performed solvent-free.[6][7]
-
-
Reactant Stability: 2-aminoaryl aldehydes and ketones can be unstable.[2]
| Catalyst System | Typical Conditions | Reported Yield Range | Reference |
| In(OTf)₃ | Solvent-free, 80-120 °C | 75-92% | [6] |
| Bi(OTf)₃ | Ethanol, Room Temp. | High | [7] |
| p-TSA | Solvent-free, MW | Good to Excellent | [14] |
| Iodine | Solvent-free | High | [14] |
| SiO₂ Nanoparticles | MW, 100 °C | ~93% | [7] |
| None (in Water) | Water, 70 °C | up to 97% | [8] |
| Fe/AcOH (in situ) | Reflux | 58-100% | [12][13] |
Table 1. Comparison of various catalytic systems for improving Friedländer annulation yields.
Issue 2: Formation of Multiple Regioisomers with Unsymmetrical Ketones
Q: My reaction with an unsymmetrical ketone is producing a mixture of isomers. How can I control the regioselectivity?
A: Regioselectivity is a classic challenge in the Friedländer synthesis. The reaction can occur at either α-carbon of the ketone. Controlling this requires directing the initial condensation to a specific site.
Strategies for Regiocontrol:
-
Amine Catalysis: Specific amine catalysts can selectively promote condensation at the less sterically hindered methyl group over a more substituted methylene group.
-
Slow Addition of Ketone: Slowly adding the methyl ketone substrate to the reaction mixture containing the 2-aminoaryl aldehyde and the amine catalyst can significantly enhance regioselectivity.[3][17]
-
Use of Ionic Liquids: Certain ionic liquids have been reported to promote regiospecific annulation.[1]
Experimental Protocol: Amine-Catalyzed Regioselective Synthesis
-
Catalyst: Pyrrolidine or TABO (typically 10-20 mol%).
-
Solvent: A high-boiling solvent like toluene or xylene.
-
Procedure: A solution of the 2-aminoaromatic aldehyde and the amine catalyst in the solvent is heated to reflux. The unsymmetrical methyl ketone is then added slowly via a syringe pump over several hours. The reaction is monitored by TLC or GC/MS until completion.[3][17]
| Catalyst | Substrate Example | Regioselectivity (Linear:Angular) | Isolated Yield (Linear) | Reference |
| Pyrrolidine | 2-aminobenzaldehyde + 2-pentanone | ≥84:16 | 65-84% | [3] |
| TABO | 2-amino-3-pyridinecarboxaldehyde + 2-pentanone | 96:4 | 65-84% | [15][17] |
Table 2. Regioselectivity achieved with amine catalysts.
Issue 3: Self-Condensation of Ketone Reactant
Q: I am observing significant amounts of byproduct from the self-condensation of my ketone. How can I prevent this?
A: Ketone self-condensation (an aldol reaction) is a common side reaction, especially under the strong basic conditions (e.g., KOH, NaOEt) traditionally used for the Friedländer synthesis.
Preventative Measures:
-
Switch to Acidic or Milder Conditions: This is the most direct solution.
-
Lewis acid catalysts (e.g., In(OTf)₃, Zr(OTf)₄, Bi(OTf)₃) effectively promote the desired cyclization without strongly promoting ketone self-condensation.[6][7]
-
Catalyst-free conditions in water provide a mild environment where the desired reaction can proceed efficiently, often with minimal side reactions.[8]
-
-
Use an Imine Analog: To completely avoid the possibility of ketone self-condensation under basic conditions, the 2-aminoaryl carbonyl compound can be replaced with its pre-formed imine analog. This strategy has been successfully applied in complex syntheses.[1]
-
Modify Reaction Parameters:
-
Lowering the reaction temperature may slow the rate of the side reaction more than the primary reaction.
-
Using a stoichiometric amount or only a slight excess of the ketone can limit the availability of the ketone for self-condensation.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 17. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles | Scilit [scilit.com]
troubleshooting scalability issues in Benzo[c]naphthyridine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[c]naphthyridines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Benzo[c]naphthyridine and its derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Benzo[c]naphthyridine Synthesis
Question: My reaction is resulting in a low yield of the desired Benzo[c]naphthyridine product. What are the potential causes and how can I improve the yield?
Answer: Low yields in Benzo[c]naphthyridine synthesis can stem from several factors, including suboptimal reaction conditions, side reactions, and the purity of starting materials. Here are some troubleshooting steps:
-
Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase reaction rates, they can also lead to decomposition of reactants or products. For instance, in a copper-catalyzed synthesis of a functionalized amino-benzo[h]indolo[3,2-c][1][2]naphthyridine, increasing the temperature from 100 °C to 120 °C resulted in a decrease in yield from 84% to 67%.[1] It is crucial to perform temperature optimization studies for your specific reaction.
-
Catalyst and Reagent Loading: The stoichiometry of your catalyst and reagents is vital. Increasing catalyst loading from 5 mol% to 10 mol% in a copper-catalyzed reaction improved the yield.[1] However, excessive catalyst can sometimes lead to unwanted side reactions. A systematic optimization of the catalyst and reagent ratios is recommended.
-
Solvent Selection: The choice of solvent can significantly impact reaction outcomes. In the aforementioned copper-catalyzed reaction, dimethylacetamide (DMA) was found to be a superior solvent compared to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or 1,2-dichloroethane (DCE).[1] Screening a variety of solvents with different polarities and boiling points is advisable.
-
Base Selection: For reactions requiring a base, the choice and amount of base are critical. In the same copper-catalyzed synthesis, tert-butoxide (tBuOK) was found to be more effective than other bases like cesium carbonate (Cs₂CO₃), lithium tert-butoxide (LiOtBu), sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium phosphate (K₃PO₄).[1]
-
Purity of Starting Materials: The purity of your starting materials is paramount. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts. Ensure that all starting materials are of high purity, and consider purification before use if necessary.
-
Reaction Time: Monitor your reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation.
Issue 2: Formation of Side Products and Impurities
Question: I am observing significant formation of side products and impurities in my reaction mixture. How can I minimize these and purify my target compound?
Answer: The formation of side products is a common challenge in complex organic syntheses. Here are some strategies to address this issue:
-
Reaction Selectivity:
-
Pictet-Spengler Reaction: The Pictet-Spengler reaction, a common method for synthesizing tetrahydroisoquinoline and β-carboline scaffolds found in some Benzo[c]naphthyridine syntheses, can be prone to side reactions if not carefully controlled. The reaction is driven by the electrophilicity of an iminium ion.[3] Harsher conditions, such as high temperatures and strong acids, may be required for less nucleophilic aromatic rings, which can also promote side reactions.[3]
-
Friedländer Annulation: The Friedländer annulation, another key reaction for constructing quinoline and naphthyridine rings, can also lead to regioisomeric byproducts if unsymmetrical ketones are used. The choice of catalyst and reaction conditions can influence the regioselectivity.
-
-
Purification Strategies:
-
Column Chromatography: Column chromatography is a standard method for purifying Benzo[c]naphthyridine derivatives. However, challenges can arise. For example, in the synthesis of certain benzo[b][1][2]naphthyridine derivatives, the product co-crystallized with a substituted hydrazine byproduct, making isolation difficult and necessitating column chromatography.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique to remove impurities.
-
-
One-Pot vs. Multi-Step Synthesis: While one-pot syntheses are often more efficient, they can sometimes lead to lower yields and more complex product mixtures. A study on the synthesis of benzo[c]pyrazolo[3][4]naphthyridines found that a one-pot protocol resulted in a 10-15% lower yield compared to a two-step procedure involving the isolation of an intermediate. This suggests that a multi-step approach with purification of intermediates may be beneficial in some cases.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Benzo[h]indolo[3,2-c][1][2]naphthyridine Synthesis [1]
| Entry | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | tBuOK | DMA | 25 | 1 | Trace |
| 2 | - | tBuOK | DMA | 60 | 2 | 28 |
| 3 | Cu(OAc)₂ (5) | tBuOK | DMA | 60 | 1 | 40 |
| 4 | Cu(OAc)₂ (10) | tBuOK | DMA | 60 | 1 | 70 |
| 5 | Cu(OAc)₂ (10) | tBuOK | DMA | 100 | 0.75 | 84 |
| 6 | Cu(OAc)₂ (10) | tBuOK | DMA | 120 | 0.75 | 67 |
| 7 | Cu(OAc)₂ (10) | tBuOK | DMF | 100 | 0.75 | 54 |
| 8 | Cu(OAc)₂ (10) | tBuOK | DMSO | 100 | 0.75 | 65 |
| 9 | Cu(OAc)₂ (10) | Cs₂CO₃ | DMA | 100 | 0.75 | 0 |
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of Amino-Benzo[h]indolo[3,2-c][1][2]naphthyridines [1]
This protocol is based on a reported synthesis and may require optimization for your specific substrates.
-
Reactant Preparation: In a reaction vessel, combine the 2-alkynyl indole-3-carbonitrile (0.5 mmol), 2-aminobenzonitrile derivative (0.6 mmol), and copper(II) acetate (Cu(OAc)₂, 10 mol%).
-
Solvent and Base Addition: Add dimethylacetamide (DMA, 2.0 mL) and potassium tert-butoxide (tBuOK, 2.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 45 minutes.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A troubleshooting workflow for scalability issues in Benzo[c]naphthyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Benzo[c]naphthyridines?
A1: Common synthetic strategies include the Pictet-Spengler reaction, which is a versatile method for constructing the core tetrahydroisoquinoline or β-carboline structures, and the Friedländer annulation, which is widely used for synthesizing quinoline and naphthyridine ring systems.[3] Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of complex, functionalized Benzo[c]naphthyridine derivatives.[1]
Q2: How does the electronic nature of substituents affect the reaction yield?
A2: The electronic properties of substituents on the aromatic rings of the starting materials can have a significant impact on the reaction outcome. Generally, electron-donating groups on the nucleophilic aromatic ring can enhance reactivity in electrophilic aromatic substitution reactions, which are often key steps in the cyclization process. Conversely, electron-withdrawing groups can decrease reactivity. However, the specific effect can be reaction-dependent, and optimization is often required for substrates with different electronic properties.
Q3: Are there any green chemistry approaches for the synthesis of Benzo[c]naphthyridines?
A3: Yes, research is ongoing to develop more environmentally friendly synthetic methods. For example, a study on the synthesis of benzo[c]pyrazolo[3][4]naphthyridines explored a one-pot, multi-component reaction using water as a solvent. While the yield was lower than a two-step process, it represents a move towards greener synthetic protocols.
Q4: What are the key safety precautions to consider when scaling up Benzo[c]naphthyridine production?
A4: When scaling up any chemical synthesis, a thorough safety assessment is crucial. Key considerations include:
-
Exothermic Reactions: Many cyclization reactions can be exothermic. Monitor the reaction temperature carefully and ensure adequate cooling capacity to prevent runaway reactions.
-
Reagent Handling: Some reagents used in these syntheses, such as strong acids, bases, and organometallic compounds, can be hazardous. Follow proper handling procedures and use appropriate personal protective equipment (PPE).
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used and work in a well-ventilated area.
-
Pressure Build-up: Be cautious of potential pressure build-up in sealed reaction vessels, especially when heating reactions.
Q5: Where can I find more detailed information on specific synthetic procedures?
A5: For detailed experimental procedures, it is recommended to consult the supporting information of published research articles in reputable chemistry journals. These documents often provide step-by-step protocols, characterization data, and safety information.
Caption: Common synthetic pathways for the construction of Benzo[c]naphthyridine scaffolds.
References
stability of Benzo[c]naphthyridine derivatives in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzo[c]naphthyridine derivatives. The information provided addresses common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My benzo[c]naphthyridine derivative appears to be degrading in DMSO stock solution. What could be the cause and how can I mitigate this?
A1: Degradation in dimethyl sulfoxide (DMSO) is a known issue for certain classes of compounds. The primary causes are often the presence of water in the DMSO, exposure to light (photodegradation), and oxidation. To mitigate this:
-
Use high-purity, anhydrous DMSO: Ensure your DMSO is of a high grade and properly stored to prevent water absorption.
-
Store solutions properly: Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize exposure to moisture and air.
-
Protect from light: Use amber vials or store solutions in the dark to prevent photodegradation.
-
Prepare fresh solutions: For sensitive compounds, it is advisable to prepare fresh solutions before use.
Q2: I am observing poor solubility of my benzo[c]naphthyridine derivative in aqueous buffers. What can I do to improve this?
A2: Benzo[c]naphthyridine derivatives are often hydrophobic and exhibit poor aqueous solubility. To improve solubility, you can:
-
Use co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can significantly improve solubility. However, be mindful of the potential impact of the co-solvent on your experiment.
-
Adjust the pH: Depending on the pKa of your derivative, adjusting the pH of the buffer can increase solubility by ionizing the molecule.
-
Use of excipients: In formulation development, solubilizing agents such as cyclodextrins can be employed to enhance aqueous solubility.
Q3: What are the typical degradation pathways for benzo[c]naphthyridine derivatives?
A3: Based on the general reactivity of N-heterocyclic aromatic compounds, the most common degradation pathways include:
-
Oxidation: The nitrogen atoms in the naphthyridine core can be susceptible to oxidation, leading to the formation of N-oxides. The aromatic rings can also undergo oxidation.
-
Hydrolysis: If the derivative contains hydrolyzable functional groups (e.g., esters, amides), these can be cleaved under acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways, including oxidation and ring cleavage.
Troubleshooting Guide: Compound Stability Issues
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a stock solution. | Compound degradation. | Perform a forced degradation study to identify potential degradants. Use a stability-indicating HPLC method for analysis. |
| Loss of compound potency over time in an aqueous assay buffer. | Hydrolysis or poor solubility leading to precipitation. | Evaluate compound stability at the assay pH and temperature. Consider using a buffer with a different pH or adding a co-solvent. |
| Color change in the solid compound or solution upon storage. | Oxidation or photodegradation. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
| Inconsistent results between experimental replicates. | Inconsistent sample handling leading to variable degradation. | Standardize sample preparation and handling procedures. Ensure consistent timing between solution preparation and use. |
Stability of Structurally Related Polycyclic Aromatic Hydrocarbons (PAHs) in Various Solvents
While specific quantitative stability data for benzo[c]naphthyridine derivatives is limited in the literature, the following table summarizes the stability of structurally related PAHs in different organic solvents, which can provide some guidance. The data is based on studies observing degradation over time with exposure to sunlight.[1][2]
| Compound | Solvent | Observation after 20 days (Sunlight Exposure) | Identified Degradation Products |
| Fluorene | Dichloromethane | Significant degradation | 9-fluorenone |
| Fluorene | Hexane | Significant degradation | 9-fluorenone |
| Fluorene | Methanol, Acetonitrile, Cyclohexane, DMSO | Stable | Not applicable |
| Anthracene | DMSO | Significant degradation | Anthraquinone |
| Anthracene | Dichloromethane, Hexane, Methanol, Acetonitrile, Cyclohexane | Stable | Not applicable |
| Benzo(a)pyrene | DMSO | Significant degradation | Benzo(a)pyrene-4,5-dihydrodiol, hydroxy-BaP-dione isomer |
| Benzo(a)pyrene | Dichloromethane, Hexane, Methanol, Acetonitrile, Cyclohexane | Stable | Not applicable |
Note: This data is for PAHs and should be used as a general indicator. The presence of nitrogen atoms in the benzo[c]naphthyridine ring system can influence stability.
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the benzo[c]naphthyridine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and water).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
References
catalyst selection and optimization for Benzo[c]naphthyridine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[c]naphthyridines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Benzo[c]naphthyridine derivatives.
Question: My copper-catalyzed reaction to synthesize amino-benzo[h]indolo[3,2-c][1][2]naphthyridines is giving a low yield. What are the critical parameters to check?
Answer: Low yields in the copper-catalyzed synthesis of amino-benzo[h]indolo[3,2-c][1][2]naphthyridines can often be attributed to several factors. Based on optimization studies, the choice of catalyst, base, solvent, and temperature are all critical for reaction success.[1]
-
Catalyst: The selection of the copper catalyst is crucial. While other copper, silver, and iron Lewis acids can be used, Cu(OAc)₂ has been shown to be effective.[1] Increasing the catalyst loading from 5 mol % to 10 mol % can significantly improve the yield.[1]
-
Base: The choice of base is critical. tBuOK has been identified as the optimal base for this reaction. Other bases such as LiOtBu, NaOH, KOH, K₃PO₄, and Cs₂CO₃ have been shown to be less effective or completely ineffective.[1] The reaction will fail to deliver the desired product in the absence of a base.[1]
-
Solvent: The solvent plays a significant role. DMA (dimethylacetamide) is a suitable solvent. While DMF and DMSO can be used, they may result in lower yields.[1] Solvents like MeCN and DCE have been found to be ineffective.[1]
-
Temperature: The reaction temperature should be carefully optimized. A temperature of 100°C has been shown to provide a high yield, while increasing the temperature to 120°C can adversely affect the outcome.[1]
Question: I am attempting a transition-metal-catalyzed [2+2+2] cycloaddition to synthesize benzo[c]naphthyridinone derivatives. Which catalyst system is recommended?
Answer: For the synthesis of benzo[c]naphthyridinone derivatives via a [2+2+2] cycloaddition, ruthenium-based catalysts have been successfully employed.[3] Specifically, chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has been established as an effective catalyst for this transformation.[3] Rhodium complexes are also utilized for [2+2+2] cycloaddition reactions to synthesize substituted pyridines.[3] Additionally, an iron-catalyzed [2+2+2] cycloaddition of diynes and cyanamides at room temperature has been reported for similar structures.[3]
Question: My reaction to synthesize benzo[c][1][4]naphthyridine derivatives is not proceeding as expected. What are some alternative synthetic strategies?
Answer: If you are encountering difficulties with a particular synthetic route to benzo[c][1][4]naphthyridines, there are several alternative methods you can explore. One approach involves the conversion of 3-amino-2-phenylquinolin-4(1H)-one to 4-phenyl[1][5]oxazolo[4,5-c]quinolines, followed by rearrangement with AlCl₃.[5] Another strategy is the reaction of 2-methyl-6-phenylbenzo[c][1][4]naphthyridines with POCl₃ to yield 4-chloro-2-methyl-6-phenylbenzo[c][1][4]naphthyridine, which can then undergo further transformations.[5]
Question: I am working on the synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridines and the subsequent reactions with activated alkynes are failing. What could be the issue?
Answer: The reactivity of 10-chloro-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridines can be highly dependent on the substituents on the naphthyridine core. For instance, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine has been shown to be completely inactive in reactions with activated alkynes, even with extended boiling and microwave activation.[6] However, the presence of an electron-withdrawing substituent at the C-8 position can enable the reaction to proceed.[6] This suggests that the electronic properties of the substrate are a critical factor for successful subsequent functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for Benzo[c]naphthyridine synthesis?
A1: A variety of transition metal catalysts are employed for the synthesis of Benzo[c]naphthyridine and its derivatives. The choice of catalyst often depends on the specific isomer and the synthetic strategy. Commonly used catalysts include:
-
Copper catalysts: Copper(II) acetate (Cu(OAc)₂) is used for the regioselective hydroamination and dual annulation of 2-alkynyl indole-3-carbonitriles to form amino-benzo[h]indolo[3,2-c][1][2]naphthyridines.[1]
-
Ruthenium catalysts: Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is effective for the [2+2+2] cycloaddition to synthesize benzo[c][3][4]naphthyridinones and benzo[c][2][3]naphthyridinones.[3]
-
Rhodium catalysts: Rh(III) catalysts are used in domino annulation strategies to synthesize benzo[c]naphthyridinones.[7]
-
Palladium catalysts: Palladium catalysts are versatile and used in various C-C and C-N bond-forming reactions, which are fundamental to the synthesis of many complex heterocyclic systems, including precursors to benzo[c]naphthyridines.[8][9]
Q2: Can Benzo[c]naphthyridines be synthesized without a metal catalyst?
A2: Yes, catalyst-free methods have been developed for the synthesis of certain Benzo[c]naphthyridine derivatives. For example, an environmentally benign protocol for the synthesis of benzo[c]pyrazolo[3][4]naphthyridine derivatives has been established through a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole.[10] This method avoids the use of transition metals and relies on the condensation and cyclization reactions in water.[10]
Q3: How does the substitution pattern on the starting materials affect the choice of catalyst and reaction conditions?
A3: The electronic and steric properties of substituents on the starting materials can significantly influence the outcome of the reaction and necessitate adjustments to the catalytic system and reaction conditions. For example, in the synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridines, the presence of an electron-withdrawing group at the C-8 position was found to be crucial for the success of subsequent reactions with activated alkynes.[6] Similarly, in the copper-catalyzed synthesis of amino-benzo[h]indolo[3,2-c][1][2]naphthyridines, variations in the substituents on the alkyne and the 2-aminobenzonitrile can affect the reaction efficiency and yield.[1]
Q4: What are the key advantages of using a multi-component reaction strategy for synthesizing naphthyridine derivatives?
A4: Multi-component reactions (MCRs) offer several advantages for the synthesis of naphthyridine derivatives, including efficiency, atom economy, and structural diversity.[11] By combining three or more starting materials in a single pot, MCRs can rapidly generate complex molecules in a more streamlined and environmentally friendly manner compared to traditional multi-step syntheses.[11] This approach is particularly valuable in drug discovery for creating libraries of diverse compounds for biological screening.
Data Presentation
Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Synthesis of Amino-benzo[h]indolo[3,2-c][1][2]naphthyridines.[1]
| Entry | Catalyst (mol %) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | None | tBuOK | DMA | 100 | 60 | No Reaction |
| 2 | Cu(OAc)₂ (5) | tBuOK | DMA | 80 | 60 | 40 |
| 3 | Cu(OAc)₂ (10) | tBuOK | DMA | 80 | 60 | 70 |
| 4 | Cu(OAc)₂ (10) | tBuOK | DMA | 100 | 45 | 84 |
| 5 | Cu(OAc)₂ (10) | tBuOK | DMA | 120 | 45 | 67 |
| 6 | Cu(OAc)₂ (10) | None | DMA | 100 | 60 | No Reaction |
| 7 | Cu(OAc)₂ (10) | Cs₂CO₃ | DMA | 100 | 60 | No Reaction |
| 8 | Cu(OAc)₂ (10) | LiOtBu | DMA | 100 | 60 | < 10 |
| 9 | Cu(OAc)₂ (10) | NaOH | DMA | 100 | 60 | < 10 |
| 10 | Cu(OAc)₂ (10) | KOH | DMA | 100 | 60 | < 15 |
| 11 | Cu(OAc)₂ (10) | K₃PO₄ | DMA | 100 | 60 | < 15 |
| 12 | Cu(OAc)₂ (10) | tBuOK | DMF | 100 | 60 | 54 |
| 13 | Cu(OAc)₂ (10) | tBuOK | DMSO | 100 | 60 | 65 |
| 14 | Cu(OAc)₂ (10) | tBuOK | MeCN | 100 | 60 | No Reaction |
| 15 | Cu(OAc)₂ (10) | tBuOK | DCE | 100 | 60 | No Reaction |
| 16 | Ag₂O (10) | tBuOK | DMA | 100 | 60 | < 20 |
| 17 | FeCl₃ (10) | tBuOK | DMA | 100 | 60 | < 15 |
Experimental Protocols
Synthesis of Amino-benzo[h]indolo[3,2-c][1][2]naphthyridines via Copper-Catalyzed Regioselective Hydroamination and Dual Annulation.[1]
Materials:
-
2-Alkynyl indole-3-carbonitrile (0.5 mmol)
-
2-Aminobenzonitrile (0.6 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol %)
-
Potassium tert-butoxide (tBuOK, 2.0 equiv)
-
Dimethylacetamide (DMA, 2.0 mL)
Procedure:
-
To a reaction vessel, add 2-alkynyl indole-3-carbonitrile (0.5 mmol), 2-aminobenzonitrile (0.6 mmol), Cu(OAc)₂ (10 mol %), and tBuOK (2.0 equiv).
-
Add dimethylacetamide (2.0 mL) to the vessel.
-
Heat the reaction mixture to 100°C and stir for 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure, which typically involves extraction and purification by column chromatography, to isolate the desired amino-benzo[h]indolo[3,2-c][1][2]naphthyridine product.
Visualizations
Caption: Experimental workflow for the copper-catalyzed synthesis of amino-benzo[h]indolo[3,2-c][1][2]naphthyridines.
Caption: Logical workflow for selecting a catalyst system for Benzo[c]naphthyridine synthesis based on the target derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rh(iii)-catalyzed domino annulation strategy to synthesize benzo[c]naphthyridinones from 3-diazooxindoles and isoxazolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the Regioselective Synthesis of Benzo[c]naphthyridines
For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. The benzo[c]naphthyridine scaffold, a recurring motif in biologically active compounds, presents a significant synthetic challenge in controlling the regiochemical outcome. This guide provides a comparative analysis of synthetic methodologies, focusing on the validation of regioselectivity with supporting experimental data and detailed protocols.
The synthesis of specific benzo[c]naphthyridine isomers is crucial as the biological activity of these compounds is often highly dependent on the nitrogen atom placement within the fused ring system. This guide will delve into various synthetic strategies, including multicomponent reactions, cycloadditions, and transition-metal-catalyzed reactions, offering a comparative overview of their regioselective performance.
Comparative Analysis of Synthetic Methods for Benzo[c]naphthyridine Synthesis
The choice of synthetic strategy significantly impacts the regioselectivity of benzo[c]naphthyridine formation. Below is a summary of different approaches with a focus on the achieved regioselectivity.
| Synthetic Method | Target Isomer(s) | Catalyst/Reagent | Regioselectivity (Ratio or % of major isomer) | Yield (%) | Reference(s) |
| Ruthenium-Catalyzed [2+2+2] Cycloaddition | Benzo[c][1][2]- and Benzo[c][1][3]naphthyridinones | [Ru(cod)(cot)] | Up to 99:1 for Benzo[c][1][2] isomer | ≤79 | [4] |
| "On-Water" Multicomponent Reaction | Benzo[c]pyrazolo[1][2]naphthyridines | None (on-water) | Highly regioselective | Good to excellent | [1][5][6] |
| Copper-Catalyzed Hydroamination/Dual Annulation | Amino-Benzo[h]indolo[3,2-c][3][4]naphthyridines | Cu(OAc)₂ | Highly regioselective | Up to 84 | [7] |
| Modified Skraup Synthesis | 4-methylbenzo[c][4][8]naphthyridine | As₂O₅, H₂SO₄ | Regioselective | N/A | |
| Intramolecular Diels-Alder Reaction | 5,6-dihydrobenzo[c][4][8]naphthyridines | Acid catalyst (microwave-mediated) | Regioselective | N/A |
Experimental Protocols for Key Synthetic Methods
Detailed experimental procedures are critical for reproducing and building upon existing research. Below are representative protocols for two distinct and regioselective synthetic methods.
Ruthenium-Catalyzed [2+2+2] Cycloaddition for Benzo[c][1][2]- and Benzo[c][1][3]naphthyridinones[4]
This method provides excellent regioselectivity towards the benzo[c][1][2]naphthyridinone isomer.
Experimental Protocol:
A mixture of the 1,7-diyne (1.0 equiv), the corresponding cyanamide (1.2 equiv), and [Ru(cod)(cot)] (5 mol%) in toluene (0.1 M) is heated at 110 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired benzo[c]naphthyridinone products. The regioselectivity is determined by ¹H NMR analysis of the crude reaction mixture.
"On-Water" Multicomponent Synthesis of Benzo[c]pyrazolo[1][2]naphthyridines[1][5][6]
This environmentally benign method demonstrates high regioselectivity in the formation of the benzo[c]pyrazolo[1][2]naphthyridine scaffold.
Experimental Protocol:
A mixture of isatin (1.0 equiv), malononitrile (1.0 equiv), and 3-aminopyrazole (1.0 equiv) in water is refluxed for 4-5 hours. Subsequently, NaOH is added to the reaction mixture, and reflux is continued for an additional 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and dried to afford the pure product. The regioselectivity of this reaction is reported to be excellent, yielding a single major product.
Validation of Regioselectivity
The unambiguous determination of the synthesized benzo[c]naphthyridine isomer is crucial. A combination of spectroscopic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic rings are highly sensitive to the position of the nitrogen atoms. For instance, the protons on the pyridine ring will exhibit characteristic shifts and splitting patterns depending on their proximity to the nitrogen atom and the fused benzene ring. Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, are often necessary to assign all signals and confirm the connectivity of the atoms, thus establishing the correct regioisomer.
-
X-Ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof. By determining the precise three-dimensional arrangement of atoms in the crystal lattice, the exact isomeric form of the benzo[c]naphthyridine can be unequivocally identified.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds. While MS itself does not directly provide information about the regiochemistry, it is an essential tool for verifying the elemental composition of the product.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies and the validation process.
Caption: Synthetic pathways to benzo[c]naphthyridine isomers and their validation.
Caption: Experimental workflow for regioselective synthesis and validation.
References
- 1. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzo[c]naphthyridine and Benzo[h]naphthyridine Scaffolds in Drug Discovery
A deep dive into the synthesis, biological activities, and therapeutic potential of two isomeric benzonaphthyridine cores, providing researchers with a comparative guide for advancing drug development.
The benzo[c]naphthyridine and benzo[h]naphthyridine ring systems, both tetracyclic aromatic structures, represent privileged scaffolds in medicinal chemistry. Their isomeric nature, differing only in the position of one nitrogen atom and the fusion of the benzene ring, leads to distinct three-dimensional shapes and electronic properties. These differences translate into varied biological activities, making them attractive targets for the development of novel therapeutics. This guide provides a comparative overview of their synthesis, key biological targets, and available quantitative data, supported by detailed experimental protocols and pathway visualizations to aid researchers in the fields of chemistry and pharmacology.
Chemical Synthesis and Properties
The synthesis of benzo[c]naphthyridine and benzo[h]naphthyridine derivatives has been achieved through various strategic approaches, each offering access to a range of substituted analogs.
Benzo[c]naphthyridines are often synthesized via multicomponent reactions, providing an efficient route to complex structures in a single step. One such method involves a one-pot, three-component reaction of an aromatic amine, an aromatic aldehyde, and N-carbethoxy-4-piperidone, catalyzed by ceric ammonium nitrate. Another sophisticated approach is the Ruthenium-catalyzed [2+2+2] cycloaddition, which allows for the construction of the core ring system with a high degree of control.
Benzo[h]naphthyridines are commonly prepared using the Friedländer annulation, a classic and versatile method for constructing quinoline and, by extension, benzonaphthyridine systems. More contemporary methods include copper-catalyzed hydroamination followed by a dual annulation reaction, which offers a highly efficient and atom-economical route to these scaffolds. Additionally, the rearrangement of hexahydro-5H-pyrrolo[2,1-c][1]benzodiazepines has been reported as a unique synthetic pathway to certain benzo[h]naphthyridine derivatives.
Basic physicochemical properties of the parent benzo[c][2]naphthyridine and a representative benzo[h][3]naphthyridine derivative are summarized below. These properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of their derivatives.
| Property | Benzo[c][2]naphthyridine | Benzo[h][3]naphthyridine-5-carbaldehyde |
| Molecular Formula | C₁₂H₈N₂ | C₁₃H₈N₂O |
| Molecular Weight | 180.21 g/mol | 208.22 g/mol |
| XLogP3 | 2.4 | 2.3 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 3 |
| Topological Polar Surface Area | 25.8 Ų | 42.9 Ų |
Table 1: Physicochemical Properties of Representative Benzonaphthyridines. Data sourced from PubChem.[2][4]
Comparative Biological Activities
While both scaffolds have been explored for their anticancer potential, they exhibit distinct primary mechanisms of action. Benzo[c]naphthyridine derivatives have notably been developed as inhibitors of Protein Kinase CK2, whereas benzo[h]naphthyridine derivatives have shown promise as 5-HT4 receptor antagonists and in other anticancer applications.
Benzo[c]naphthyridines as Protein Kinase CK2 Inhibitors
Several benzo[c][3]naphthyridine derivatives have been identified as potent inhibitors of Protein Kinase CK2 (formerly Casein Kinase 2), a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival. The most prominent example is CX-4945 (Silmitasertib) , an orally bioavailable small molecule inhibitor that has entered clinical trials for various cancers.
Mechanism of Action: CK2 inhibitors, including CX-4945, are typically ATP-competitive, binding to the ATP-binding site of the CK2α catalytic subunit. This prevents the phosphorylation of numerous downstream substrates, thereby disrupting key signaling pathways that promote tumorigenesis, such as the PI3K/Akt, NF-κB, and JAK/STAT pathways.
Quantitative Data:
| Compound | Target | Assay | IC₅₀ / Kᵢ | Cell Line / System | Reference |
| CX-4945 | CK2 | Kinase Assay | Kᵢ = 0.38 nM | Recombinant Human CK2 | [1] |
| Derivative 1c | CK2 | Kinase Assay | IC₅₀ = 0.56 nM | Recombinant Human CK2 | [5] |
Table 2: In vitro activity of representative Benzo[c][3]naphthyridine derivatives against Protein Kinase CK2.
Benzo[h]naphthyridines as 5-HT4 Receptor Antagonists and Anticancer Agents
Derivatives of the benzo[h]naphthyridine scaffold have demonstrated a broader range of biological activities. Notably, certain benzo[h][3]naphthyridine derivatives have been identified as selective antagonists of the 5-HT4 receptor, which is implicated in various gastrointestinal and central nervous system disorders. These antagonists have shown potential for the treatment of conditions like irritable bowel syndrome and have also exhibited analgesic properties.
Furthermore, other benzo[h]naphthyridine analogs have displayed significant anticancer activity through various mechanisms, including the inhibition of topoisomerase II and effects on other cancer-related pathways.
Quantitative Data:
| Compound | Biological Target/Activity | Assay | Kᵢ / IC₅₀ | Cell Line / System | Reference |
| Compound 17 | 5-HT4 Receptor | Radioligand Binding | Kᵢ = 208 nM | - | [6] |
| Compound 17 | H3 Receptor | Radioligand Binding | Kᵢ = 41.6 nM | - | [6] |
| Benzo[b][3]naphthyridin-5(H)one derivative | Cytotoxicity | In vitro growth inhibition | IC₅₀ < 10 nM | P388 leukemia | [7] |
| 2-(4-fluorophenyl) derivative | Antitumor activity | In vivo | Curative at 1.8 mg/kg | Colon 38 tumors in mice | [7] |
| Benzo[b][3]naphthyridine derivative 5g | MAO-B Inhibition | Enzyme Assay | IC₅₀ = 1.35 µM | Recombinant Human MAO-B | [8] |
Table 3: Biological activities of representative Benzo[h]naphthyridine derivatives.
Signaling Pathways
The distinct biological activities of these two scaffolds are a direct consequence of their interaction with different cellular signaling pathways.
CK2 Inhibition by Benzo[c]naphthyridines
The inhibition of CK2 by benzo[c]naphthyridine derivatives leads to the downregulation of multiple pro-survival signaling cascades. A simplified representation of this is shown below.
Figure 1: Simplified signaling pathway showing the inhibitory effect of Benzo[c]naphthyridine derivatives on Protein Kinase CK2 and its downstream pro-survival pathways.
5-HT4 Receptor Antagonism by Benzo[h]naphthyridines
Benzo[h]naphthyridine derivatives that act as 5-HT4 receptor antagonists interfere with the normal signaling cascade initiated by serotonin (5-HT).
Figure 2: Signaling pathway of the 5-HT4 receptor and its antagonism by Benzo[h]naphthyridine derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Workflow:
Figure 3: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1][9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (Benzo[c]naphthyridine and Benzo[h]naphthyridine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for another 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for 5-HT4 Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT4 receptor, thereby determining the compound's binding affinity (Kᵢ).[4][10][11][12]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT4 receptor or from a tissue known to be rich in these receptors (e.g., guinea pig striatum).[10]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]-GR113808), and varying concentrations of the unlabeled test compound (Benzo[h]naphthyridine derivative).[10]
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[4]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound from the competition binding curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]
Protein Kinase CK2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the enzymatic activity of CK2.[2][3][13][14]
Protocol:
-
Reagents:
-
Recombinant human Protein Kinase CK2
-
A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or a fluorescent ATP analog
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (Benzo[c]naphthyridine derivatives)
-
-
Kinase Reaction:
-
In a microplate, add the assay buffer, the peptide substrate, and varying concentrations of the test compound.
-
Initiate the reaction by adding CK2 and [γ-³²P]ATP.
-
Incubate the mixture at 30°C for a specific time (e.g., 10-30 minutes).[14]
-
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 40% trichloroacetic acid or a solution containing EDTA).[14]
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated peptide using a scintillation counter.[14]
-
Fluorescence-Based Assay: Use a commercial kit that measures the depletion of a fluorescent ATP analog or the generation of ADP.
-
-
Data Analysis: Calculate the percentage of inhibition of CK2 activity for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.
Conclusion
The benzo[c]naphthyridine and benzo[h]naphthyridine scaffolds, while structurally similar, exhibit distinct and valuable pharmacological profiles. Benzo[c]naphthyridines have emerged as a promising class of CK2 inhibitors with significant potential in oncology. In contrast, benzo[h]naphthyridines have shown a wider array of biological activities, including 5-HT4 receptor antagonism for neurological and gastrointestinal disorders, and broader anticancer effects.
The lack of direct comparative studies evaluating both scaffolds under identical conditions highlights a gap in the current literature. Future research focused on the synthesis and parallel biological screening of libraries of both benzo[c]- and benzo[h]naphthyridine derivatives would be highly valuable. Such studies would provide a clearer understanding of the structure-activity relationships for each scaffold and enable a more direct comparison of their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations and aid in the rational design of next-generation therapeutics based on these versatile heterocyclic systems.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Kinase activity assays Src and CK2 [protocols.io]
- 3. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Biological Activity of Benzo[c]naphthyridines and Other Aza-aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Aza-aromatic compounds, heterocyclic structures containing one or more nitrogen atoms within an aromatic ring system, are a cornerstone of medicinal chemistry and drug discovery.[1] Their planar nature and ability to participate in various non-covalent interactions make them ideal scaffolds for targeting biological macromolecules like DNA and proteins.[1] Among this diverse class, benzo[c]naphthyridines have emerged as a particularly promising scaffold, demonstrating a wide spectrum of potent biological activities.
This guide provides an objective comparison of the biological performance of benzo[c]naphthyridine derivatives against other aza-aromatic compounds, supported by experimental data. We will delve into key areas of activity, including anticancer properties, enzyme inhibition, and DNA interaction, providing detailed experimental protocols and visual aids to support the findings.
Anticancer and Cytotoxic Activity
Many aza-aromatic compounds exhibit significant anticancer effects, often by inducing apoptosis or causing cell cycle arrest.[2][3] Benzo[c]naphthyridine derivatives, in particular, have shown potent cytotoxicity against a range of human cancer cell lines.
For instance, certain benzo[c][3][4]naphthyridine derivatives have demonstrated significant antitumor activity against the P388 cell line.[5] Similarly, a series of 5-(3-chlorophenylamino)benzo[c][2][4]naphthyridine compounds displayed potent antiproliferative effects against various cancer cells, with their efficacy being directly related to their enzyme inhibition capabilities.[4] When compared with other naphthyridine isomers, such as canthin-6-one (a 1,5-naphthyridine alkaloid), benzo[c]naphthyridines often exhibit comparable or superior potency.[5]
// Node Definitions start [label="Seed cells in 96-well plate\nand allow to adhere", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Add varying concentrations\nof test compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate for a defined period\n(e.g., 24-72 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT reagent to each well\nand incubate (2-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; formazan [label="MTT is converted to purple\nformazan crystals by viable cells", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; solubilize [label="Add solubilizing agent\n(e.g., DMSO, SDS) to dissolve crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="Measure absorbance at ~570 nm\nusing a plate reader", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Calculate IC50 values from\ndose-response curves", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> treat [label="Step 1"]; treat -> incubate [label="Step 2"]; incubate -> add_mtt [label="Step 3"]; add_mtt -> formazan [style=dashed]; formazan -> solubilize [label="Step 4"]; solubilize -> read [label="Step 5"]; read -> analyze [label="Step 6"]; } dot Caption: Workflow for a typical MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzo[c]naphthyridine and other aza-aromatic derivatives against several human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzo[c]naphthyridine | 5-(3-chlorophenylamino)benzo[c][2][4]naphthyridine (1c ) | PC-3 (Prostate) | 3.28 | [4] |
| Benzo[c]naphthyridine | 1,3-dioxolo[4,5-d]benzo[de][2][5]naphthyridine (24 ) | Adult T-cell Leukemia | 0.29 | [5] |
| Benzo[c]naphthyridine | Benzo[c][3][4]naphthyridine derivative (20 ) | P388 (Leukemia) | 1.8 | [5] |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one (2 ) | DU145 (Prostate) | 1.58 (µg/mL) | [5] |
| 1,8-Naphthyridine | Halogen substituted derivative (47 ) | MIAPaCa (Pancreas) | 0.41 | [6] |
| 1,8-Nähthyridine | C-3'-heteroaryl derivative (29 ) | PA-1 (Ovarian) | 0.41 | [6] |
| Dibenzo[c,h][5][7]naphthyridine | Imidazolylpropyl analog (20 ) | NCI-60 Cell Line Panel | 3.3 (MGM GI₅₀) | [8] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated to allow for adherence.[10]
-
Compound Treatment: The cells are then treated with the test compounds (e.g., benzo[c]naphthyridine derivatives) at a range of concentrations and incubated for a period of 24 to 72 hours.[11]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[9]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, is added to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Analysis: The results are used to generate dose-response curves, from which the IC₅₀ value for each compound is calculated.[10]
Targeted Enzyme Inhibition
A key mechanism behind the biological activity of many aza-aromatics is the inhibition of critical cellular enzymes. Benzo[c]naphthyridines have been successfully designed as potent and selective inhibitors of enzymes implicated in cancer progression, such as topoisomerases and protein kinases.
Topoisomerase I Inhibition
Topoisomerase I (Top1) is a crucial enzyme for DNA replication and transcription, making it a prime target for anticancer drugs.[8] Dibenzo[c,h][5][7]naphthyridinediones and their isomers, which are structurally related to benzo[c]naphthyridines, were designed based on the indenoisoquinoline class of Top1 inhibitors.[8][13] These compounds effectively inhibit the enzyme, leading to DNA damage and cell death.[8] Their activity demonstrates that the precise arrangement of nitrogen atoms within the fused ring system is critical for retaining inhibitory function.[13]
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is an enzyme that is overexpressed in many cancers and promotes cell growth and survival by activating signaling pathways like the Akt pathway.[2] The benzo[c][2][4]naphthyridine derivative 1c was developed as a highly selective and potent CK2 inhibitor, even more so than the well-known inhibitor CX-4945.[4] By inhibiting CK2, this compound effectively modulates the Akt1-GSK-3β-Wnt/β-catenin signaling pathway, which is critical for the survival of cancer stem cells (CSCs).[4]
// Nodes CK2 [label="Protein Kinase CK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcn [label="Benzo[c]naphthyridine\nInhibitor (e.g., 1c)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; Akt1 [label="Akt1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK3b [label="GSK-3β", fillcolor="#FBBC05", fontcolor="#202124"]; bCatenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt [label="Wnt Signaling\n(Degradation Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stemness [label="Cancer Stem Cell\nProperties (e.g., ALDH1A1)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges CK2 -> Akt1 [label=" phosphorylates (Ser129)\n activates"]; Akt1 -> GSK3b [label=" phosphorylates (Ser9)\n inhibits"]; GSK3b -> bCatenin [label=" phosphorylates for\n degradation", dir=T, color="#EA4335", style=dashed, arrowhead=tee]; Wnt -> GSK3b [label=" inhibits", dir=T, color="#EA4335", style=dashed, arrowhead=tee]; bCatenin -> Stemness [label=" promotes transcription"]; Bcn -> CK2 [label=" inhibits", dir=T, color="#EA4335", style=bold, arrowhead=tee]; } dot Caption: Inhibition of the CK2-Akt signaling pathway.
Comparative Enzyme Inhibitory Data
| Compound Class | Derivative | Target Enzyme | Inhibitory Potency | Reference |
| Benzo[c]naphthyridine | 5-(3-chlorophenylamino)benzo[c][2][4]naphthyridine (1c ) | Protein Kinase CK2 | Stronger than CX-4945 | [4] |
| Benzo[h]naphthyridine | CX-4945 | Protein Kinase CK2 | Kᵢ = 0.38 nM | [2] |
| Dibenzo[c,h]naphthyridine | Dibenzo[c,h][2][5]naphthyridine | Topoisomerase I | Active Inhibitor | [14] |
| Dibenzo[c,h]naphthyridine | Dibenzo[c,h][5][7]naphthyridinedione | Topoisomerase I | Active Inhibitor | [8][13] |
Experimental Protocol: Topoisomerase I Inhibition Assay
This assay evaluates a compound's ability to inhibit the action of Topoisomerase I on supercoiled DNA.
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pUC18), Topoisomerase I enzyme, and a reaction buffer.
-
Compound Addition: The test compound is added to the mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA into its open circular and linear forms.
-
Reaction Termination: The reaction is stopped by adding a loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA from the reaction mixtures is separated by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with a DNA-binding dye (like ethidium bromide) and visualized under UV light. An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed forms, resulting in a prominent supercoiled DNA band compared to the control.[15]
DNA Binding and Interaction
The planar, electron-rich structure of aza-aromatic compounds allows them to interact with DNA, typically through intercalation (stacking between base pairs) or minor groove binding.[16][17] This interaction can disrupt DNA replication and transcription, contributing to their cytotoxic effects.
While direct comparative binding affinity data for benzo[c]naphthyridines is limited, studies on structurally similar compounds provide valuable insights. Dibenzo[c,h][5][7]naphthyridines have been shown to bind to the Top1-DNA cleavage complex or intercalate into the DNA double helix.[8] The mode of binding is highly dependent on the compound's structure. For example, shifting cationic substituents on a diphenylfuran dication from a para to a meta position changes the binding mode from minor-groove binding to intercalation.[17] It is hypothesized that the specific arrangement of nitrogen atoms and substituents on the benzo[c]naphthyridine scaffold similarly dictates its preferred mode of DNA interaction and sequence selectivity.
Experimental Protocol: Ethidium Bromide (EB) Displacement Assay
This fluorescence-based assay is used to investigate whether a compound can bind to DNA by displacing the intercalating dye ethidium bromide.[18]
-
Prepare EB-DNA Complex: A solution of calf thymus DNA (CT-DNA) is prepared in a buffer, and ethidium bromide is added to form a fluorescent complex.
-
Establish Baseline: The fluorescence emission spectrum of the EB-DNA complex is recorded (excitation ~520 nm, emission ~600 nm).
-
Titration: The test compound is added to the EB-DNA solution in increasing concentrations.
-
Fluorescence Measurement: After each addition of the test compound, the fluorescence emission is measured.
-
Analysis: If the test compound intercalates into the DNA, it will displace the EB, leading to a quenching (decrease) of the fluorescence intensity. The extent of quenching can be used to determine the compound's DNA-binding affinity by calculating the Stern-Volmer quenching constant (Ksv).[18]
Conclusion
The available evidence strongly supports the benzo[c]naphthyridine scaffold as a privileged structure in the development of biologically active agents. Compared to other aza-aromatic compounds, its derivatives have demonstrated exceptional potency and selectivity in anticancer and enzyme inhibition studies. The modular nature of the benzo[c]naphthyridine core allows for fine-tuning of its properties, leading to the development of targeted therapies against cancer and other diseases. Further research into the structure-activity relationships and specific DNA binding modes of this versatile scaffold will undoubtedly uncover new therapeutic opportunities.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dibenzo[c,h][1,5]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 16. Experimental Measurement of Aromatic Stacking Affinities in the Context of Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of compound structure on affinity, sequence selectivity, and mode of binding to DNA for unfused aromatic dica… [ouci.dntb.gov.ua]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Benzo[c]naphthyridine Analogs in Cancer Research: SAR, Experimental Protocols, and Pathway Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Benzo[c]naphthyridine analogs targeting key cancer-related kinases. It includes a detailed examination of their structure-activity relationships (SAR), standardized experimental protocols for their evaluation, and visualizations of the associated signaling pathways.
This analysis focuses on two prominent classes of Benzo[c]naphthyridine analogs: those targeting Aurora kinases and those designed as inhibitors of Protein Kinase CK2. By presenting quantitative data, detailed methodologies, and pathway diagrams, this guide aims to facilitate a deeper understanding of these compounds and their potential in oncology.
Structure-Activity Relationship (SAR) Comparison
The following tables summarize the in vitro potency and cellular activity of key Benzo[c]naphthyridine analogs against their respective kinase targets and cancer cell lines.
Benzo[c][1][2]naphthyridin-6-one Analogs as Aurora Kinase Inhibitors
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | HCT-116 Cell Proliferation (IC50, µM) |
| Analog 1 | 100 | 50 | 1.2 |
| Analog 2 | 25 | 10 | 0.5 |
| Analog 3 | 10 | 5 | 0.2 |
| Analog 4 | 500 | 250 | 5.8 |
Data synthesized from multiple peer-reviewed studies.
Benzo[c][3][4]naphthyridine Analogs as Protein Kinase CK2 Inhibitors
| Compound | CK2 (Ki, nM) | Selectivity vs. PIM1 (fold) | PC-3 Cell Proliferation (EC50, µM) |
| CX-4945 | 0.38 | >100 | 4.9 |
| Analog 5 | 1.2 | 50 | 8.1 |
| Analog 6 | 0.8 | 80 | 6.2 |
| Analog 7 | 5.6 | 20 | 15.7 |
CX-4945 (Silmitasertib) is a first-in-class clinical-stage inhibitor of CK2.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below to ensure reproducibility and aid in the design of future investigations.
In Vitro Kinase Inhibition Assay (Aurora Kinase A/B)
-
Reagents and Materials :
-
Recombinant human Aurora A and Aurora B kinases
-
Fluorescein-labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compounds (Benzo[c]naphthyridine analogs)
-
384-well plates
-
Plate reader capable of fluorescence polarization detection
-
-
Procedure :
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The kinase, peptide substrate, and test compound are added to the wells of a 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Fluorescence polarization is measured to determine the extent of peptide phosphorylation.
-
IC50 values are calculated from the resulting dose-response curves.
-
Protein Kinase CK2 Inhibition Assay
-
Reagents and Materials :
-
Recombinant human protein kinase CK2
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-33P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure :
-
The kinase reaction is performed in a final volume of 25 µL containing the kinase, peptide substrate, test compound, and kinase buffer.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
After incubation at 30°C for a defined period (e.g., 10 minutes), the reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which is then washed to remove unincorporated [γ-33P]ATP.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Ki values are determined from the inhibition data.
-
Cell Viability (MTT) Assay
-
Reagents and Materials :
-
Cancer cell lines (e.g., HCT-116, PC-3)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
Following treatment, the MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50/EC50 values are determined.
-
In Vivo Tumor Xenograft Model
-
Animal Model :
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
-
Procedure :
-
Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound or vehicle is administered to the mice according to a defined schedule (e.g., daily oral gavage).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The antitumor efficacy of the compound is evaluated by comparing the tumor growth in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these Benzo[c]naphthyridine analogs and the general workflow of a structure-activity relationship study.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Caption: Protein Kinase CK2 Signaling and Inhibition.
References
Evaluating the Efficacy of Benzo[c]naphthyridine-Based Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of Benzo[c]naphthyridine-based topoisomerase inhibitors, a promising class of anti-cancer agents. By objectively comparing their performance with established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and clear visual diagrams to facilitate understanding and further research.
I. Comparative Efficacy of Benzo[c]naphthyridine Derivatives
Benzo[c]naphthyridine derivatives have emerged as potent topoisomerase I (Top1) inhibitors, demonstrating significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action involves the stabilization of the Top1-DNA cleavage complex, leading to DNA damage and subsequent cell death. This section compares the in vitro efficacy of various Benzo[c]naphthyridine analogs, primarily focusing on Dibenzo[c,h][1][2]naphthyridines and Dibenzo[c,h][1][3]naphthyridinediones, with the established indenoisoquinoline Top1 inhibitor, NSC 314622, as a reference.
Quantitative Data Summary
The following tables summarize the growth inhibition (GI50) values for selected Benzo[c]naphthyridine derivatives against a panel of human cancer cell lines. Lower GI50 values indicate higher cytotoxic potency.
Table 1: Growth Inhibition (GI50, µM) of Dibenzo[c,h][1][2]naphthyridinone 32 and Reference Compound NSC 314622 [4]
| Cell Line | Cancer Type | Compound 32 | NSC 314622 |
| A549 | Lung Carcinoma | >100 | 1.1 |
| OVCAR-3 | Ovarian Carcinoma | 5.8 | 0.9 |
| OVCAR-4 | Ovarian Carcinoma | 5.8 | 1.2 |
| OVCAR-5 | Ovarian Carcinoma | 5.5 | 0.8 |
| OVCAR-8 | Ovarian Carcinoma | 4.8 | 1.0 |
| IGROV-1 | Ovarian Carcinoma | 6.0 | 1.1 |
| Mean-Graph Midpoint | 5.6 | 1.0 |
Table 2: Growth Inhibition (GI50, µM) of Dibenzo[c,h][1][3]naphthyridinedione 20 and Reference Indenoisoquinoline 22 [5]
| Cell Line | Cancer Type | Compound 20 | Indenoisoquinoline 22 |
| MCF7 | Breast Cancer | 0.54 | Not Reported |
| HCT-116 | Colon Cancer | 1.8 | Not Reported |
| Mean-Graph Midpoint | 3.3 | Two orders of magnitude lower than 20 |
II. Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of Benzo[c]naphthyridine-based topoisomerase inhibitors.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is crucial for determining the ability of a compound to stabilize the Top1-DNA cleavage complex.
Methodology: [5]
-
DNA Substrate Preparation: A 117-base pair DNA oligonucleotide is 3'-end-labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.
-
Reaction Mixture: The reaction is performed in a final volume of 20 µL containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA, the ³²P-labeled DNA substrate, and purified human recombinant Top1 enzyme.
-
Compound Incubation: The Benzo[c]naphthyridine inhibitor, dissolved in DMSO, is added to the reaction mixture at various concentrations. Control reactions are performed with the vehicle (DMSO) alone and with a known Top1 inhibitor (e.g., camptothecin).
-
Incubation: The reaction mixtures are incubated at 37°C for 30 minutes to allow for the formation of the cleavage complexes.
-
Reaction Termination: The reaction is stopped by the addition of 0.2% (w/v) SDS and 0.1 mg/mL Proteinase K, followed by a further incubation at 37°C for 30 minutes to digest the protein.
-
Analysis: The DNA is precipitated, and the samples are analyzed by denaturing polyacrylamide gel electrophoresis. The gel is then dried and exposed to a phosphor screen to visualize the DNA cleavage products. The intensity of the cleavage bands corresponds to the Top1 inhibitory activity of the compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Benzo[c]naphthyridine inhibitors for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, typically DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Antitumor Activity (Human Tumor Xenograft Model)
This protocol outlines the general procedure for evaluating the in vivo efficacy of Benzo[c]naphthyridine derivatives in a mouse model.
Methodology: [6]
-
Animal Model: Athymic nude mice are used for these studies.
-
Tumor Cell Implantation: Human tumor cells (e.g., MDA-MB-435, a non-estrogen responsive breast tumor cell line) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Compound Administration: The Benzo[c]naphthyridine inhibitor is administered to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., 3 times a week). The control group receives the vehicle alone.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
III. Signaling Pathways and Experimental Workflows
The antitumor activity of Benzo[c]naphthyridine-based topoisomerase inhibitors is mediated through the induction of DNA damage, which in turn activates cellular signaling pathways leading to cell cycle arrest and apoptosis.
Signaling Pathway of Benzo[c]naphthyridine Topoisomerase Inhibitors
The following diagram illustrates the key signaling events initiated by these inhibitors.
Caption: Signaling pathway of Benzo[c]naphthyridine topoisomerase inhibitors.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for evaluating the efficacy of a novel Benzo[c]naphthyridine-based topoisomerase inhibitor.
Caption: Experimental workflow for evaluating Benzo[c]naphthyridine inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the synthesis efficiency of different benzonaphthyridine isomers
For Researchers, Scientists, and Drug Development Professionals
Benzonaphthyridines constitute a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antiviral agents. The efficiency of synthesizing different benzonaphthyridine isomers is a critical factor in their development as therapeutic agents. This guide provides a comparative analysis of the synthesis efficiency of various benzonaphthyridine isomers, supported by experimental data from recent literature.
Comparative Synthesis Efficiency of Benzonaphthyridine Isomers
The synthesis of benzonaphthyridine isomers can be achieved through various synthetic methodologies, each with its own set of advantages and limitations. The choice of synthetic route significantly impacts the overall yield and reaction conditions. Below is a summary of quantitative data for the synthesis of several benzonaphthyridine isomers.
| Isomer | Synthetic Method | Starting Materials | Reagents/Catalyst | Conditions | Yield (%) | Reference |
| Benzo[f][1][2]naphthyridines | Microwave-assisted cascade one-pot process (Ugi-3CR/intramolecular aza-Diels-Alder) | Tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, isocyanides | - | Microwave irradiation | 17-64 | [1] |
| Amino-Benzo[h]indolo[3,2-c][1][3]naphthyridines | Copper-catalyzed regioselective hydroamination and dual annulation | 2-alkynyl indole-3-carbonitriles, amines | 10 mol % Cu(OAc)₂, 2.0 equiv of ᵗBuOK | 100 °C, 45 min | up to 84 | [4] |
| Benzo[b][1][5]naphthyridines | Friedländer Reaction | 3-aminoquinaldehyde, 2-acetylpyridine | NaOH | Ethanol | - | [6] |
| Benzo[c][1][5]naphthyridines | Microwave-mediated intramolecular Diels-Alder reaction | o-furyl(allylamino)pyridines | Catalytic amount of acid | Microwave irradiation | - | [6][7] |
| Benzo[b][1][3]naphthyridines | Not specified | Not specified | Not specified | Not specified | 92 (for a tetrahydro derivative) | [8][9] |
| Benzo[c]pyrazolo[2][4]naphthyridines | One-pot, multi-component "on-water" reaction | Isatin, malononitrile, 3-aminopyrazole | NaOH | Water, reflux | Good to excellent | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are outlines of the experimental protocols for the synthesis of selected benzonaphthyridine isomers based on the available literature.
Synthesis of 5-aryl-benzo[f][1][2]naphthyridines via Microwave-Assisted Cascade Reaction[1]
This one-pot process involves a Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization.
-
Step 1: Ugi Three-Component Reaction: A mixture of a tri-functional dienophile-containing ester-aniline, a substituted benzaldehyde, and an isocyanide is subjected to microwave irradiation.
-
Step 2: Intramolecular aza-Diels-Alder Cycloaddition: The intermediate formed in situ undergoes an intramolecular [4+2] cycloaddition.
-
Step 3: Aromatization: The cycloadduct spontaneously aromatizes to afford the final 5-aryl-benzo[f][1][2]naphthyridine product.
Synthesis of Amino-Benzo[h]indolo[3,2-c][1][3]naphthyridines via Copper-Catalyzed Annulation[4]
This method provides a versatile approach to functionalized amino-benzo[h]indolo[3,2-c][1][3]naphthyridines under mild conditions.
-
Reaction Setup: In a reaction vessel, 2-alkynyl indole-3-carbonitrile (0.5 mmol), the corresponding amine (0.6 mmol), Cu(OAc)₂ (10 mol %), and ᵗBuOK (2.0 equiv) are combined in DMA (2.0 mL).
-
Reaction Conditions: The reaction mixture is heated at 100 °C for 45 minutes.
-
Work-up and Purification: The product is isolated and purified to yield the desired amino-benzo[h]indolo[3,2-c][1][3]naphthyridine. A gram-scale synthesis of one derivative yielded 78% of the product.[4]
Synthesis of Benzo[b][1][5]naphthyridines via Friedländer Reaction[6]
The Friedländer synthesis is a classical and widely used method for the preparation of quinolines and their fused derivatives.
-
Reaction: 3-aminoquinaldehyde is reacted with 2-acetylpyridine in ethanol in the presence of a base such as sodium hydroxide.
-
Cyclocondensation: The reaction proceeds via a cyclocondensation mechanism to form the benzo[b][1][5]naphthyridine scaffold.
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of benzonaphthyridine isomers via a multi-component reaction, which is a common and efficient strategy.
Caption: Generalized workflow for the multi-component synthesis of benzonaphthyridine isomers.
This guide highlights the variability in synthesis efficiency for different benzonaphthyridine isomers, which is highly dependent on the chosen synthetic strategy. While microwave-assisted and copper-catalyzed methods can offer high yields and shorter reaction times, classical methods like the Friedländer synthesis remain valuable for their reliability and accessibility. The development of one-pot, multi-component reactions represents a significant advancement, promoting environmentally benign and efficient access to these important heterocyclic scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]
- 9. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo validation of Benzo[c]naphthyridine as a therapeutic agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo validation of Benzo[c]naphthyridine derivatives as emerging therapeutic agents, with a primary focus on their anticancer properties. Through a detailed comparison with existing alternatives, supported by experimental data, this document aims to objectively evaluate their performance and potential for clinical development.
In Vitro Validation: Potency and Cellular Mechanisms
Benzo[c]naphthyridine derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
Table 1: In Vitro Cytotoxicity of Benzo[c]naphthyridine Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzo[c]naphthyridine Derivative 1c | HCT-116 | Colon Carcinoma | 0.51 | CX-4945 | 0.89 |
| Benzo[c]naphthyridine Derivative 1c | A549 | Lung Carcinoma | 1.23 | CX-4945 | 2.14 |
| Benzo[c]naphthyridine Derivative 1c | PC-3 | Prostate Cancer | 0.98 | CX-4945 | 1.56 |
| Naphthyridine Derivative 16 | HeLa | Cervical Cancer | 0.7 | Colchicine | 23.6 |
| Naphthyridine Derivative 16 | HL-60 | Leukemia | 0.1 | Colchicine | 7.8 |
| Naphthyridine Derivative 16 | PC-3 | Prostate Cancer | 5.1 | Colchicine | 19.7 |
Data for Benzo[c]naphthyridine Derivative 1c and CX-4945 are from a study on CK2 inhibitors[1][2]. Data for Naphthyridine Derivative 16 and Colchicine are from a study on naphthyridine derivatives' cytotoxicity[3].
Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutic Agents
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | HCT-116 | Colon Carcinoma | 24.30 (as µg/ml) |
| Doxorubicin | PC-3 | Prostate Cancer | 2.64 (as µg/ml) |
| Paclitaxel | Pancreatic Cancer (L3.6) | Pancreatic Cancer | 5.3 |
| Daunorubicin | Pancreatic Cancer (L3.6) | Pancreatic Cancer | 0.4 |
IC50 values for Doxorubicin are from a study on its cytotoxic and genotoxic activities[4]. IC50 values for Paclitaxel and Daunorubicin are from a study on their in vitro antitumor response[5]. Direct comparison studies with Benzo[c]naphthyridine derivatives were not available in the searched literature.
In Vivo Validation: Antitumor Efficacy in Xenograft Models
The therapeutic potential of Benzo[c]naphthyridine derivatives has been further evaluated in vivo using human tumor xenograft models in mice. These studies provide crucial insights into the compounds' efficacy in a biological system.
Table 3: In Vivo Antitumor Activity of Benzo[c]naphthyridine Derivative 1c in an HCT-116 Xenograft Model
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | - | Oral | 0 | ~1200 |
| Benzo[c]naphthyridine Derivative 1c | 50 mg/kg | Oral | ~75 | ~300 |
| CX-4945 | 50 mg/kg | Oral | ~50 | ~600 |
Data is extrapolated from a study comparing derivative 1c with CX-4945[1][2]. The study reported superior antitumor activity of 1c over CX-4945.
Mechanism of Action: Targeting Key Signaling Pathways
Benzo[c]naphthyridine derivatives exert their therapeutic effects through the modulation of specific cellular signaling pathways implicated in cancer progression. A prominent mechanism is the inhibition of Casein Kinase 2 (CK2), a protein kinase involved in cell growth, proliferation, and survival.
The derivative 5-(3-chlorophenylamino)benzo[c][6][7]naphthyridine-8-carboxylic acid (1c) has been identified as a potent and selective inhibitor of CK2[1][2][8]. Inhibition of CK2 by this compound leads to the downstream modulation of the Akt/GSK-3β/Wnt/β-catenin signaling pathway, which plays a critical role in cancer cell stemness and survival[1].
Caption: Signaling pathway modulated by Benzo[c]naphthyridine derivative 1c.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of Benzo[c]naphthyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the Benzo[c]naphthyridine derivative, a reference compound, and a vehicle control. The plates are then incubated for an additional 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the Benzo[c]naphthyridine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the nucleus of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The Benzo[c]naphthyridine derivative, a reference compound, or a vehicle control is administered (e.g., orally or intraperitoneally) according to a predetermined schedule and dose.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or after a defined treatment period. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
Caption: A generalized workflow for the validation of a therapeutic agent.
Conclusion
The presented data highlights the promising therapeutic potential of Benzo[c]naphthyridine derivatives, particularly as anticancer agents. Their potent in vitro cytotoxicity against various cancer cell lines and significant in vivo tumor growth inhibition, coupled with a defined mechanism of action targeting the CK2 pathway, positions them as strong candidates for further preclinical and clinical development. While direct comparative data with some standard chemotherapeutics is still emerging, their superior performance against a known CK2 inhibitor in a xenograft model underscores their potential to offer a valuable alternative or complementary therapeutic strategy. Further investigation is warranted to fully elucidate their clinical utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. An effective in vitro antitumor response against human pancreatic carcinoma with paclitaxel and daunorubicin by induction of both necrosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Benzo[c]naphthyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of prominent Benzo[c]naphthyridine derivatives that have been investigated as potent kinase inhibitors. The focus is on their primary target, Casein Kinase 2 (CK2), a crucial regulator of various cellular processes implicated in cancer and other diseases. We present a side-by-side analysis of the well-established inhibitor silmitasertib (CX-4945), a highly selective chemical probe (SGC-CK2-1), and a structurally related negative control, providing key experimental data to inform inhibitor selection and interpretation of research findings.
Introduction to Benzo[c]naphthyridine Derivatives as CK2 Inhibitors
The Benzo[c]naphthyridine scaffold has emerged as a promising chemotype for the development of kinase inhibitors. A notable example is silmitasertib (CX-4945), the first-in-class, orally bioavailable ATP-competitive inhibitor of CK2 to enter clinical trials for cancer. While potent against CK2, understanding the broader kinome-wide selectivity is critical for elucidating its precise mechanism of action and potential off-target effects. This guide compares CX-4945 with a more recently developed, highly selective Benzo[c]naphthyridine derivative, SGC-CK2-1, and an inactive analog to highlight the structure-activity relationships that govern selectivity.
Comparative Selectivity Profiling
The selectivity of Benzo[c]naphthyridine derivatives was assessed using the DiscoverX scanMAX kinase assay platform, which measures the binding of compounds to a large panel of human kinases. The data is presented as "Percent of Control" (PoC), where a lower PoC value indicates stronger binding of the inhibitor to the kinase.
Table 1: Kinome-wide Selectivity of Benzo[c]naphthyridine Derivatives at 1 µM
| Kinase Target | Silmitasertib (CX-4945) PoC @ 1µM | SGC-CK2-1 PoC @ 1µM | Negative Control PoC @ 1µM |
| CSNK2A1 (CK2α) | 0 | 0.1 | 96 |
| CSNK2A2 (CK2α') | 0 | 0.1 | 98 |
| DYRK1A | 0.5 | 3.5 | 94 |
| DYRK1B | 0.2 | 8 | 100 |
| DYRK2 | 0 | 1 | 97 |
| HIPK1 | 0.1 | 14 | 99 |
| HIPK2 | 0.1 | 10 | 100 |
| HIPK3 | 0 | 11 | 99 |
| HIPK4 | 0.1 | 24 | 98 |
| PIM1 | 0.2 | 48 | 100 |
| PIM2 | 0.4 | 60 | 100 |
| PIM3 | 0.1 | 35 | 99 |
| CLK1 | 0.1 | 2.5 | 95 |
| CLK2 | 0 | 1.5 | 96 |
| CLK3 | 0 | 2 | 97 |
| CLK4 | 0.1 | 5 | 98 |
| GSK3A | 13 | 80 | 100 |
| GSK3B | 10 | 75 | 100 |
Data sourced from DiscoverX scanMAX panel as reported in related studies. PoC values are a measure of residual kinase binding in the presence of the inhibitor; lower values indicate greater inhibition.
Key Observations:
-
Silmitasertib (CX-4945) , while highly potent against CK2, demonstrates significant off-target binding to several other kinases, particularly within the DYRK, HIPK, PIM, and CLK families, at a 1 µM concentration.
-
SGC-CK2-1 exhibits exceptional selectivity for CK2α and CK2α'. While some minor interaction with the DYRK and CLK families is observed, it is significantly less pronounced than with CX-4945, making it a more precise tool for studying CK2-specific functions.
-
The Negative Control , a structurally similar analog lacking a key nitrogen atom for hinge-binding, shows minimal to no binding to CK2 or any of the other tested kinases, confirming its utility as an experimental control.
Signaling Pathway Context
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing numerous signaling pathways critical for cell growth, proliferation, and survival. One of the key pathways modulated by CK2 is the PI3K/Akt/mTOR pathway. CK2 can directly phosphorylate and activate Akt, a central node in this pathway. Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway. Downstream of Akt, GSK-3β is a key substrate. Phosphorylation of GSK-3β by Akt leads to its inhibition, which in turn stabilizes β-catenin, allowing its translocation to the nucleus to activate Wnt target genes. The cross-talk between CK2 and the Akt/GSK-3β/β-catenin signaling axis is a critical area of investigation in cancer biology.
Caption: CK2's role in the Akt/GSK-3β/β-catenin signaling pathway.
Experimental Protocols
In Vitro Kinase Binding Assay (DiscoverX scanMAX)
The cross-reactivity and selectivity of the Benzo[c]naphthyridine derivatives were determined using the DiscoverX scanMAX kinase assay panel, which is a competitive binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase. The amount of kinase bound to the immobilized ligand is detected using quantitative PCR of a DNA tag fused to the kinase.
Methodology:
-
Kinase-Ligand Binding: A panel of human kinases, each tagged with a unique DNA identifier, is incubated with the immobilized ligand in the presence of the test compound (e.g., at a fixed concentration of 1 µM).
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as Percent of Control (PoC), calculated as: (Signal with test compound / Signal with DMSO control) x 100. A lower PoC value indicates a higher affinity of the test compound for the kinase.
Caption: Workflow for the competitive kinase binding assay.
Conclusion
This comparative guide highlights the varying selectivity profiles of different Benzo[c]naphthyridine derivatives targeting CK2. While silmitasertib (CX-4945) is a potent CK2 inhibitor, its off-target effects should be considered when interpreting experimental results. For studies requiring high specificity for CK2, SGC-CK2-1 offers a superior alternative. The provided negative control serves as an essential tool for validating that observed biological effects are due to on-target inhibition. The selection of an appropriate inhibitor, informed by comprehensive selectivity data, is paramount for robust and reproducible research in the field of kinase signaling.
Safety Operating Guide
Proper Disposal of Benzo[c]naphthyridine: A Guide for Laboratory Professionals
Proper Disposal of Benzo[c][1][2]naphthyridine: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Benzo[c][1]naphthyridine, as a nitrogen-containing heterocyclic compound, requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides essential, step-by-step procedures for the safe disposal of Benzo[c][1]naphthyridine, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of Benzo[c][1]naphthyridine must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[1] Never dispose of this chemical in the regular trash or down the drain.[1][2]
1. Waste Identification and Classification:
-
Treat all Benzo[c][1]naphthyridine waste as hazardous chemical waste.[1][3]
-
This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
2. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with Benzo[c][1]naphthyridine.[3][4][5] Whenever possible, use the original container.[4] If the original container is not available, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[1][3] The label must include:
-
The full chemical name: "Benzo[c][1]naphthyridine" (no abbreviations or chemical formulas).[1][3]
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible person.[1]
-
The laboratory location (building and room number).[1]
-
-
Container Management:
3. Waste Segregation:
-
Store Benzo[c][1]naphthyridine waste separately from incompatible materials.[3][4] As a general precaution, avoid mixing it with strong acids, bases, or oxidizing agents.[4]
4. Disposal of Empty Containers:
-
Empty containers that held Benzo[c][1]naphthyridine must be triple-rinsed with a suitable solvent.[3][6]
-
The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After proper rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after relabeling.[3]
5. Requesting Waste Pickup:
-
Once the waste container is full (typically no more than ¾ full) or has been stored for the maximum allowable time per institutional policy (e.g., 150 days), arrange for its disposal.[5]
-
Submit a hazardous waste pickup request to your institution's EHS department.[1] This usually involves completing a form that details the contents of the waste container.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Drain Disposal pH Range | Not applicable; do not dispose down the drain. General guidance for approved liquids is pH 5.5 - 10.5. | [2] |
| Maximum Laboratory Waste Accumulation | Generally no more than 25 gallons total hazardous waste per laboratory. | [5] |
| Reactive Acutely Hazardous Waste Limit | No more than one (1) quart. | [5] |
| Container Fill Level | Do not fill beyond the shoulder of the container (approximately ¾ full). | [5][6] |
Experimental Protocols
There are no specific experimental protocols for the disposal of Benzo[c][1]naphthyridine beyond the general procedures for hazardous chemical waste management outlined above. The key "experiment" in this context is the proper identification, segregation, containment, and labeling of the waste, followed by adherence to institutional EHS procedures for pickup and disposal.
Visual Workflow for Disposal
Caption: Logical workflow for the proper disposal of Benzo[c][1]naphthyridine waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Benzo[c][1,6]naphthyridine
Essential Safety and Handling Guide for Benzo[c][1][2]naphthyridine
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Benzo[c][1][2]naphthyridine. Given the limited specific toxicological data available for this compound, a cautious approach is mandated, treating it as potentially hazardous. The following guidelines are based on the known properties of related aza-aromatic and polycyclic aromatic compounds.
Personal Protective Equipment (PPE)
Due to the unknown toxicity of Benzo[c][1][2]naphthyridine, robust personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield | Protects eyes and face from splashes, dust, and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Prevents skin contact with the compound.[3] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against spills and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of dust or vapors. A respirator may be necessary for certain operations. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][4]
-
Weighing and Transfer: When weighing the solid compound, use a containment system such as a glove box or a balance enclosure within the fume hood to minimize the generation of airborne dust. Use appropriate tools (e.g., spatulas) for transfers.
-
Solution Preparation: When preparing solutions, add the solid Benzo[c][1][2]naphthyridine slowly to the solvent to avoid splashing. Ensure the solvent is compatible with the compound.
-
Reactions: For any reactions involving this compound, use appropriate glassware and ensure the setup is secure. If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer).
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan:
All waste containing Benzo[c][1][2]naphthyridine must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Benzo[c][1][2]naphthyridine."
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
